1,1'-Binaphthyl-2,2'-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminonaphthalen-1-yl)naphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAPSNKEOHDLKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196328 | |
| Record name | 2,2'-Diamino-1,1'-dinaphthyl | |
| Source | EPA DSSTox | |
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Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4488-22-6, 18531-95-8, 18741-85-0 | |
| Record name | (±)-1,1′-Binaphthyl-2,2′-diamine | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2'-Diamino-1,1'-dinaphthyl | |
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| Record name | 2,2'-Diamino-1,1'-dinaphthyl, (S)- | |
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| Record name | 2,2'-Diamino-1,1'-dinaphthyl, (R)- | |
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| Record name | 4488-22-6 | |
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| Record name | 2,2'-Diamino-1,1'-dinaphthyl | |
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| Record name | 1,1'-Binaphthyl-2,2'-diamine | |
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| Record name | (S)-(-)-1,1'-Binaphthyl-2,2'-diamine | |
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| Record name | (R)-(+)-1,1'-Binaphthyl-2,2'-diamine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL, (R)- | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL35MU1249 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis of (R)-(+)-1,1'-Binaphthyl-2,2'-diamine from 2-Naphthol
Audience: Researchers, scientists, and drug development professionals.
Abstract: (R)-(+)-1,1'-Binaphthyl-2,2'-diamine (BINAM) is a C₂-symmetric chiral diamine that serves as a foundational building block for numerous privileged ligands and organocatalysts in asymmetric synthesis. Its axial chirality makes it invaluable in the development of stereoselective transformations critical to the pharmaceutical and fine chemical industries. This technical guide provides an in-depth, step-by-step methodology for the synthesis of enantiomerically pure (R)-(+)-BINAM, commencing from the readily available starting material, 2-naphthol (B1666908). The described pathway involves three primary stages: the synthesis of racemic 1,1'-bi-2-naphthol (B31242) (BINOL) via oxidative coupling, the classical resolution of the racemate to isolate the (R)-enantiomer, and the subsequent conversion of (R)-BINOL to (R)-BINAM via a triflate intermediate and a palladium-catalyzed amination.
Overall Synthetic Strategy
The synthesis of (R)-(+)-BINAM from 2-naphthol is a multi-step process that hinges on the initial formation of the binaphthyl backbone, followed by chiral resolution and functional group transformation. The chosen strategy is robust, scalable, and relies on well-established chemical transformations.
The three core stages are:
-
Oxidative Coupling: Synthesis of racemic 1,1'-bi-2-naphthol (BINOL) from 2-naphthol using an iron(III) chloride oxidant.
-
Chiral Resolution: Separation of the racemic BINOL to yield the desired (R)-(+)-BINOL enantiomer through diastereomeric complex formation with a chiral resolving agent.
-
Diamination: A two-step conversion of (R)-BINOL to (R)-BINAM, involving the activation of the hydroxyl groups as triflates, followed by a palladium-catalyzed Buchwald-Hartwig amination.
Experimental Protocols
Stage 1: Synthesis of Racemic (±)-1,1'-Bi-2-naphthol (BINOL)
This procedure details the oxidative coupling of 2-naphthol using iron(III) chloride in an aqueous medium, which is an efficient and environmentally conscious method.[1]
Methodology:
-
To a 250 mL round-bottom flask, add 2-naphthol (10.0 g, 69.4 mmol) and deionized water (100 mL).
-
In a separate beaker, prepare a solution of iron(III) chloride hexahydrate (FeCl₃·6H₂O) (18.75 g, 69.4 mmol) in deionized water (50 mL).
-
Heat the 2-naphthol suspension to 70-80 °C with vigorous stirring to form a fine slurry.
-
Add the FeCl₃ solution dropwise to the hot 2-naphthol slurry over a period of 30 minutes. The mixture will turn dark green.
-
Maintain the reaction at 80 °C with continued stirring for 4 hours.
-
Cool the mixture to room temperature. The crude product will precipitate as a greenish-brown solid.
-
Filter the solid using a Büchner funnel and wash thoroughly with deionized water (3 x 50 mL) to remove residual iron salts.
-
Dissolve the crude solid in 150 mL of ethyl acetate (B1210297) and transfer to a separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 75 mL) and then with brine (1 x 75 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting light-brown solid by recrystallization from hot toluene (B28343) to yield racemic BINOL as off-white crystals.
Stage 2: Resolution of Racemic (±)-BINOL
This protocol employs the classical resolution method using N-benzylcinchonidinium chloride, which selectively forms a crystalline inclusion complex with the (R)-enantiomer of BINOL.[2][3][4]
Methodology:
-
In a 500 mL flask equipped with a reflux condenser and magnetic stirrer, combine racemic (±)-BINOL (10.0 g, 34.9 mmol), N-benzylcinchonidinium chloride (8.2 g, 19.2 mmol, 0.55 equiv), and acetonitrile (125 mL).
-
Heat the mixture to reflux with stirring for 4 hours to ensure complete dissolution and complex formation. During this time, the (R)-BINOL complex will begin to crystallize.
-
Slowly cool the mixture to room temperature, then place it in an ice bath at 0 °C for 2 hours to maximize precipitation.
-
Filter the resulting white crystalline solid and wash it with cold acetonitrile (2 x 20 mL). The collected solid is the diastereomeric complex of (R)-BINOL. The filtrate contains the enriched (S)-BINOL and can be processed separately if desired.
-
To liberate the (R)-BINOL, suspend the crystalline complex in a mixture of ethyl acetate (100 mL) and 1 M aqueous HCl (100 mL).
-
Stir the biphasic mixture vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield (R)-(+)-BINOL as a white solid. Verify enantiomeric excess (>99% ee) using chiral HPLC.
Stage 3: Synthesis of (R)-(+)-1,1'-Binaphthyl-2,2'-diamine (BINAM)
This stage proceeds in two steps: activation of the hydroxyl groups to form a ditriflate, followed by a palladium-catalyzed amination.
Step 3a: Synthesis of (R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate) ((R)-BINOL-ditriflate)
This procedure converts the phenolic hydroxyl groups into excellent leaving groups (triflates) for the subsequent C-N coupling reaction.[5]
Methodology:
-
To an oven-dried 100 mL flask under a nitrogen atmosphere, add (R)-(+)-BINOL (5.0 g, 17.5 mmol).
-
Add anhydrous dichloromethane (B109758) (35 mL) followed by anhydrous pyridine (4.2 mL, 52.5 mmol, 3.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) (6.5 mL, 38.5 mmol, 2.2 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Add hexane (B92381) (35 mL) to the reaction mixture and filter it through a short plug of silica (B1680970) gel (approx. 30 g) in a sintered glass funnel.
-
Wash the silica gel plug with a 1:1 mixture of hexane/dichloromethane (120 mL).
-
Combine the filtrates and concentrate under reduced pressure to afford the (R)-BINOL-ditriflate as a white solid.
Step 3b: Synthesis of (R)-(+)-BINAM via Buchwald-Hartwig Amination
This protocol uses a palladium catalyst and an ammonia equivalent to displace the triflate groups and form the diamine. The use of lithium bis(trimethylsilyl)amide (LiHMDS) as an ammonia surrogate is a well-established method.[6]
Methodology:
-
To an oven-dried Schlenk flask under an argon atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) (160 mg, 0.175 mmol, 2 mol% Pd), and a suitable phosphine (B1218219) ligand such as Xantphos (202 mg, 0.35 mmol, 4 mol%).
-
Add anhydrous, degassed toluene (50 mL) via cannula.
-
Add the (R)-BINOL-ditriflate (4.8 g, 8.73 mmol) and lithium bis(trimethylsilyl)amide (LiHMDS) (3.22 g, 19.2 mmol, 2.2 equiv).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 3 M aqueous HCl (30 mL). This step hydrolyzes the N-silyl groups.
-
Stir the mixture for 1 hour, then neutralize with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield (R)-(+)-BINAM as a white to pale yellow solid.
Data Presentation
The following tables summarize the expected quantitative data for each step of the synthesis.
Table 1: Summary of Yields and Purity for the Synthesis of (R)-(+)-BINAM
| Step | Product | Starting Material | Typical Yield (%) | Purity/ee (%) | Reference(s) |
|---|---|---|---|---|---|
| 1 | Racemic (±)-BINOL | 2-Naphthol | 85 - 95% | N/A | [1] |
| 2 | (R)-(+)-BINOL | Racemic (±)-BINOL | 85 - 88% (recovery) | >99% ee | [2][3][4] |
| 3a | (R)-BINOL-ditriflate | (R)-(+)-BINOL | ~94% | >99% ee (retained) | [5] |
| 3b | (R)-(+)-BINAM | (R)-BINOL-ditriflate | 70 - 85% (estimated) | >99% ee (retained) | N/A |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D |
|---|---|---|---|---|
| 2-Naphthol | C₁₀H₈O | 144.17 | 121-123 | N/A |
| (±)-BINOL | C₂₀H₁₄O₂ | 286.32 | 208-211 | N/A |
| (R)-(+)-BINOL | C₂₀H₁₄O₂ | 286.32 | 208-211 | +34° (c=1, THF) |
| (R)-(+)-BINAM | C₂₀H₁₆N₂ | 284.36 | 193-195 | +158° (c=1, THF) |
References
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scispace.com [scispace.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1,1'-Binaphthyl-2,2'-diamine (BINAM)
This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols for this compound (BINAM), a cornerstone of modern asymmetric synthesis.
Core Chemical Properties
This compound, often referred to as BINAM, is an organic compound that has found extensive use as a chiral ligand and organocatalyst.[1][2][3] Its unique structural features are pivotal to its function in enantioselective transformations.[2][4]
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of BINAM. Data is provided for the racemic mixture and the individual enantiomers where applicable.
| Property | Value |
| IUPAC Name | [1,1'-Binaphthalene]-2,2'-diamine[5] |
| Synonyms | 2,2'-Diamino-1,1'-binaphthyl, DABN[4][5] |
| Molecular Formula | C₂₀H₁₆N₂[4][6] |
| Molecular Weight | 284.35 g/mol [6] |
| Appearance | Off-white to beige-pink powder or white solid[4][6] |
| Melting Point | 240-244 °C[6] |
| CAS Number | Racemic: 4488-22-6[5][6]--INVALID-LINK----INVALID-LINK---(+): 18741-85-0[4]--INVALID-LINK----INVALID-LINK---(-): 18531-95-8[7] |
| Optical Rotation | (R)-(+)-BINAM: [α]²⁰/D +157° (c = 1 in pyridine)--INVALID-LINK----INVALID-LINK---(+)-BINAM: [α]²⁵/D +156 ± 0.5° (c = 1.0 in pyridine)[4] |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, and Raman spectra have been reported and analyzed using density functional theory (DFT) calculations.[8][9] Key ¹H NMR shifts are observed in the aromatic region.[10] |
| InChI Key | DDAPSNKEOHDLKB-UHFFFAOYSA-N |
Molecular Structure and Atropisomerism
The defining structural feature of BINAM is its axial chirality, which arises from hindered rotation around the single bond connecting the two naphthalene (B1677914) rings.[11] This phenomenon is known as atropisomerism, and the resulting stereoisomers are called atropisomers.[12]
-
Chirality : The steric hindrance between the hydrogen atoms at the 8 and 8' positions of the naphthalene rings prevents free rotation, locking the molecule into one of two stable, non-superimposable, mirror-image conformations. These are designated as (R)- and (S)-enantiomers.[11]
-
Optical Stability : The energy barrier to racemization for binaphthyl derivatives is high, making the enantiomers optically stable at room temperature.[13] For instance, the related compound BINOL has a racemization half-life of millions of years at room temperature.[12] BINAM itself shows minimal racemization even at temperatures up to 210°C.[13]
Experimental Protocols
BINAM serves as a versatile precursor for a wide range of chiral ligands and catalysts used in asymmetric synthesis.[2][4] Key experimental procedures include its synthesis and the resolution of its enantiomers.
Synthesis of Racemic BINAM
A common and practical method for synthesizing racemic BINAM is the oxidative coupling of 2-naphthylamine (B18577).
Methodology: Oxidative Coupling
-
Reactant Preparation : 2-naphthylamine is used as the starting material.
-
Oxidizing Agent : A copper(II) salt, such as copper(II) chloride (CuCl₂), is frequently employed as the oxidizing agent. The reaction can be facilitated by the presence of an amine base like benzylamine.[14]
-
Reaction Conditions : The oxidative coupling is typically carried out in a suitable solvent at room temperature or with gentle heating.[14] An alternative, sustainable approach involves the electrochemical anodic homocoupling of 2-naphthylamines, which can provide excellent yields with H₂ as the only byproduct.[15]
-
Work-up and Purification : After the reaction is complete, the resulting complex is decomposed, often with aqueous ammonia. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure racemic this compound.[14][15]
Resolution of Racemic BINAM
Obtaining enantiomerically pure BINAM is crucial for its application in asymmetric catalysis. Kinetic resolution is a highly effective strategy.
Methodology: Chiral Calcium Phosphate-Catalyzed Acylation
This method achieves kinetic resolution by selectively acylating one enantiomer of a BINAM derivative at a faster rate than the other, allowing for the separation of the unreacted enantiomer and the acylated product.[3]
-
Catalyst System : A chiral calcium phosphate (B84403) catalyst is used in conjunction with a base, such as 4-morpholinopyridine.[3]
-
Acylating Agent : An anhydride, for example, isobutyric anhydride, serves as the acylating agent.[3]
-
Reaction : Racemic BINAM (or its derivative) is dissolved in a suitable solvent. The catalyst, base, and acylating agent are added, and the reaction is stirred until approximately 50% conversion is achieved.
-
Separation : The reaction mixture contains the faster-reacting mono-acylated enantiomer and the slower-reacting unreacted enantiomer. These two compounds can be separated using standard chromatographic techniques.
-
Hydrolysis : The separated mono-acylated BINAM can be hydrolyzed under acidic conditions to regenerate the pure enantiomer of the diamine, making both enantiomers accessible.[3]
Applications in Asymmetric Catalysis and Drug Development
BINAM and its derivatives are invaluable in chemical synthesis. They serve as chiral ligands for a multitude of metal-catalyzed enantioselective reactions, including hydrogenations, Diels-Alder reactions, and aldol (B89426) reactions.[1][6][14][16] The well-defined chiral pocket created by the binaphthyl scaffold effectively controls the stereochemical outcome of these transformations.
Furthermore, recent studies have uncovered the biological activity of BINAM derivatives. For instance, (R)-BINAM has been identified as a moderately potent spindle poison that induces apoptosis in cancer cells by disrupting microtubule polymerization, whereas (S)-BINAM is inactive.[12][17] This enantioselective cytotoxicity highlights the potential of the BINAM scaffold in the design of novel therapeutic agents and provides a compelling subject for structure-activity relationship (SAR) studies in drug development.[17]
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Kinetic resolution of 1,1′-binaphthyl-2,2′-diamine derivatives by chiral calcium phosphate-catalyzed acylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. (+-)-1,1'-Binaphthyl-2,2'-diamine | C20H16N2 | CID 20571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 4488-22-6 [chemicalbook.com]
- 7. (S)-(-)-2,2'-Diamino-1,1'-binaphthalene | 18531-95-8 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Experimental and Density Functional Theory Calculation Studies on Raman and Infrared Spectra of this compound [cjcp.ustc.edu.cn]
- 10. 1,1'-BINAPHTHYL(604-53-5) 1H NMR spectrum [chemicalbook.com]
- 11. Buy [1,1'-Binaphthalene]-2,2'-diamine | 4488-22-6 [smolecule.com]
- 12. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cytotoxicity of Atropisomeric [1,1'-Binaphthalene]-2,2'-Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure-Activity Relationships, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of Axial Chirality in Diamine Ligands
An In-depth Technical Guide to Axially Chiral Diamine Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Axially chiral compounds, or atropisomers, represent a unique class of stereoisomers resulting from restricted rotation around a single bond.[1][2] This structural motif is prevalent in natural products, pharmaceuticals, and, most notably, in privileged ligands for asymmetric catalysis.[3][4] Among these, axially chiral diamines have emerged as powerful tools, offering robust frameworks for inducing stereoselectivity in a wide range of chemical transformations.[1] Their C₂-symmetric or unsymmetric backbones, typically based on biaryl scaffolds, create a well-defined and sterically constrained chiral environment around a metal center or as an organocatalyst, enabling high levels of enantiocontrol.
The quintessential example is 1,1'-Binaphthyl-2,2'-diamine (BINAM), which, along with its derivatives, has found extensive applications in metal catalysis, organocatalysis, and even photocatalysis.[5][6] The utility of these ligands stems from their rigid and predictable coordination to metal centers, which effectively translates the ligand's chiral information to the substrate during the catalytic cycle. This guide provides a comprehensive overview of the synthesis, classification, and application of these pivotal ligands in modern asymmetric synthesis.
Classification of Axially Chiral Diamine Ligands
Axially chiral diamine ligands are primarily categorized based on their stereogenic axis. The most prominent class is built upon biaryl scaffolds, where rotation is hindered between two aromatic rings.
-
C-C Axis (Biaryl Diamines): This is the most established class, exemplified by this compound (BINAM) and its derivatives. The chirality arises from the hindered rotation around the C1-C1' bond of the naphthalene (B1677914) rings.[1]
-
C-N Axis (Heterobiaryl Diamines): In recent years, significant progress has been made in the synthesis of atropisomers with a C-N chiral axis, such as those found in N-aryl indoles or quinazolinones.[7][8][9] These structures are of growing importance in medicinal chemistry and as ligands.
-
N-N Axis: Atropisomerism can also occur around a nitrogen-nitrogen bond, leading to axially chiral bi-heterocycles like bipyrroles.[10] The synthesis and application of these ligands are an emerging area of research.
Synthesis of Axially Chiral Diamine Ligands
The synthesis of enantiopure axially chiral diamines is a critical challenge. Key strategies include classical resolution of racemic mixtures, asymmetric synthesis via catalytic methods, and kinetic resolution.
A. Synthesis of (R)-BINAM via Resolution
One of the most common methods for obtaining enantiopure BINAM is through the resolution of a racemic mixture using a chiral resolving agent, such as a derivative of tartaric acid. The general procedure involves the formation of diastereomeric salts, which can be separated by fractional crystallization, followed by liberation of the free diamine.
B. Asymmetric Synthesis via Oxidative Coupling
More advanced methods focus on the direct asymmetric synthesis. For instance, copper-catalyzed oxidative coupling of 2-naphthylamine (B18577) derivatives can produce BINAM derivatives.[11] The use of a chiral ligand in conjunction with a copper catalyst can induce enantioselectivity in the C-C bond formation.[11] Similarly, iron-catalyzed asymmetric oxidative coupling using a chiral Brønsted acid co-catalyst has been demonstrated for N-arylated 2-aminonaphthalenes.
Applications in Asymmetric Synthesis
Axially chiral diamine ligands are versatile and have been successfully applied in a multitude of enantioselective transformations. Their primary role is to form a chiral complex with a metal (e.g., Ruthenium, Rhodium, Copper, Palladium), which then catalyzes the reaction.
Asymmetric Hydrogenation and Transfer Hydrogenation
Enantioselective hydrogenation is a cornerstone of asymmetric catalysis, and chiral diamines are key ligands.[12][13] The Noyori-Ikariya catalyst, featuring a Ru(II) center and an N-tosylated diamine ligand (e.g., TsDPEN), is a benchmark for the asymmetric transfer hydrogenation of ketones to chiral alcohols.[14][15]
Asymmetric C-C Bond Forming Reactions
Chiral diamine ligands enable a variety of enantioselective C-C bond-forming reactions, which are fundamental in constructing complex molecular skeletons.
-
Mannich Reaction: The direct asymmetric Mannich reaction, which forms a β-amino carbonyl compound, can be catalyzed by axially chiral diamines. For example, reactions between aldehydes and N-Boc-protected imines have shown good yields and high enantioselectivity.[1]
-
Aldol (B89426) Reaction: BINAM-prolinamide derivatives have proven to be highly efficient organocatalysts for the asymmetric aldol reaction between ketones and isatins, yielding 3-alkyl-3-hydroxy-2-oxoindoles with excellent diastereo- and enantioselectivity.[16]
-
Conjugate Addition: The asymmetric Michael addition of 1,3-dicarbonyl compounds to nitro-olefins can be catalyzed by bifunctional thioureas derived from chiral diamines, affording the adducts in high yields and enantiomeric excesses.[17]
-
Reductive Coupling: Copper-catalyzed reductive couplings of azadienes with imines, using a chiral phosphine (B1218219) ligand, can produce anti-1,2-diamines with exceptional diastereoselectivity and enantioselectivity (>95:5 er).[18]
Data Summary of Representative Applications
| Reaction Type | Catalyst/Ligand System | Substrates | Yield (%) | ee (%) / er | Ref. |
| Aldol Reaction | (Ra)-BINAM-l-(bis)prolinamide | Cyclohexanone + Isatin | Good | 90 | [16] |
| Aldol Reaction | (Ra)-BINAM-l-(bis)prolinamide | α-Methoxyacetone + Isatin | Good | 97 | [16] |
| Mannich Reaction | Axially Chiral Diamine (Organocatalyst) | Acetaldehyde + N-Boc-imines | Good | High | [1] |
| Reductive Coupling | (Ph-BPE)Cu–H | Azadiene + Aryl/Alkyl Ketimines | 84-92 | >98:2 | [18] |
| C-N Cross-Coupling | Pd(OAc)₂ / (S)-BINAP | Enamine + Aryl Bromide | 81-94 | 94-95 | [8] |
| Oxidative Coupling | Naphthylpyridyl-Cu(II) / O₂ | 2-Naphthylamines | up to 84 | N/A (racemic) | [11] |
Mechanism of Asymmetric Induction
The ability of a chiral ligand to induce enantioselectivity lies in its capacity to create energetically distinct pathways for the formation of the two possible product enantiomers. This is known as asymmetric induction.[19][20]
In a metal-catalyzed reaction, the axially chiral diamine coordinates to the metal center, forming a rigid, C₂-symmetric or dissymmetric complex. This complex possesses a defined three-dimensional chiral pocket. The prochiral substrate coordinates to the metal within this pocket in a way that minimizes steric hindrance. This preferential binding orientation dictates the face of the substrate that is accessible for the subsequent chemical transformation (e.g., hydride attack in hydrogenation or nucleophilic attack in a C-C coupling), leading to the preferential formation of one enantiomer over the other.
Experimental Protocols
Providing detailed, reproducible experimental procedures is crucial for researchers. Below are representative protocols for the synthesis of a chiral diamine ligand and its application in an asymmetric reaction.
Protocol 1: Synthesis of (1R,2R)-N,N'-Dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane
This protocol is adapted from a reported procedure for synthesizing a DMPEDA-type ligand, effective in nickel-catalyzed cross-coupling reactions.[21]
Materials:
-
(1R,2R)-1,2-bis(2-methylphenyl)-1,2-diaminoethane
-
Paraformaldehyde
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of (1R,2R)-1,2-bis(2-methylphenyl)-1,2-diaminoethane (1.0 equiv) in methanol (0.2 M) at 0 °C, add paraformaldehyde (4.0 equiv).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add sodium borohydride (4.0 equiv) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Add diethyl ether (50 mL) to the reaction mixture. Extract the diamine product with 1 M HCl (3 x 10 mL).
-
Wash the combined aqueous phase with Et₂O (10 mL).
-
Basify the aqueous phase with a 2 M NaOH solution (approx. 40 mL) until a yellow suspension is formed.
-
Extract the product with Et₂O (3 x 20 mL).
-
Combine the organic layers, wash with water (30 mL) and saturated aqueous NaCl (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the title compound.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This generalized protocol is based on the well-established Noyori-type asymmetric transfer hydrogenation.
Materials:
-
[RuCl₂(p-cymene)]₂ (0.005 equiv)
-
(1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (0.01 equiv)
-
Formic acid/triethylamine azeotropic mixture (5:2 ratio)
-
Acetophenone (1.0 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), charge a Schlenk flask with [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN.
-
Add anhydrous solvent and stir for 10 minutes at room temperature to form the pre-catalyst.
-
Add the formic acid/triethylamine mixture (acting as the hydride source) and stir for another 10 minutes.
-
Add the substrate, acetophenone, to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 30 °C) and monitor by TLC or GC until completion (typically 12-24 hours).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (ee%) of the product using chiral HPLC.
Conclusion and Future Outlook
Axially chiral diamine ligands are indispensable tools in the field of asymmetric synthesis. The foundational success of BINAM has paved the way for the development of a diverse range of atropisomeric ligands, including those with C-N and N-N chiral axes.[8][10] These ligands have enabled the efficient and highly selective synthesis of chiral molecules critical to the pharmaceutical and materials science industries.
Future research will likely focus on the design of novel ligand scaffolds with enhanced catalytic activity and broader substrate scope. The development of catalysts that operate under greener, more sustainable conditions—such as in water or under solvent-free conditions—is a key objective.[22] Furthermore, the application of these ligands in emerging areas like photoredox catalysis and the synthesis of complex, multi-axis atropisomers will continue to expand the frontiers of asymmetric synthesis.[4]
References
- 1. ijrar.com [ijrar.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Construction of axially chiral molecules enabled by photoinduced enantioselective reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Page loading... [guidechem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Enantioselective Synthesis of anti-1,2-Diamines by Cu-Catalyzed Reductive Couplings of Azadienes with Aldimines and Ketimines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 20. Assymetric Induction [www2.chemistry.msu.edu]
- 21. Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings of alkylchloroboronate esters with alkylzincs: (1R,2R)-N,N’-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
The Versatility of BINAM: A Comprehensive Guide to its Application as a Chiral Ligand Building Block
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Asymmetric catalysis, driven by the design and synthesis of effective chiral ligands, stands as one of the most elegant and efficient strategies to achieve this goal. Among the privileged scaffolds for chiral ligand development, 1,1'-binaphthyl-2,2'-diamine (BINAM) has emerged as a remarkably versatile and powerful building block. Its axial chirality, stemming from restricted rotation around the C1-C1' bond, provides a well-defined and tunable chiral environment for a vast array of metal-catalyzed and organocatalytic transformations. This technical guide provides an in-depth exploration of BINAM's role in the synthesis of diverse chiral ligands and their applications in asymmetric catalysis, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
From a Chiral Backbone to a Diverse Ligand Family
The foundational strength of BINAM lies in its two primary amine functionalities, which serve as convenient handles for derivatization. This allows for the rational design and synthesis of a wide spectrum of chiral ligands, each with unique steric and electronic properties tailored for specific catalytic applications. The primary classes of BINAM-derived ligands include N-heterocyclic carbenes (NHCs), phosphoric acids, phosphoramidites, N,N'-dioxides, and Schiff bases.
The general synthetic approach to these diverse ligand families originating from a common BINAM precursor is depicted below.
Caption: Synthetic pathways from BINAM to various classes of chiral ligands.
Performance of BINAM-Derived Ligands in Asymmetric Catalysis: A Quantitative Overview
The efficacy of BINAM-derived ligands is demonstrated across a multitude of asymmetric reactions. The following tables summarize the performance of different ligand classes in key transformations, providing a comparative snapshot of their catalytic prowess.
Table 1: BINAM-Derived N-Heterocyclic Carbene (NHC) Ligands in Asymmetric Hydrosilylation
| Substrate (Ketone) | Catalyst | Silane (B1218182) | Yield (%) | ee (%) | Reference |
| Acetophenone (B1666503) | (S)-BINAM-NHC-Rh(I) | Diphenylsilane | >99 | 12-13 | [1] |
| Acetophenone | (S)-BINAM-NHC-Ir(I) | Diphenylsilane | >99 | 50-60 | [1] |
| 3-Oxo-3-phenylpropionate | (R)-BINAM-di-NHC-Rh(I) | Triethylsilane | 95 | 92 | [2] |
| 3-Oxo-3-(4-methoxyphenyl)propionate | (R)-BINAM-di-NHC-Rh(I) | Triethylsilane | 96 | 94 | [2] |
| 3-Oxo-3-(4-chlorophenyl)propionate | (R)-BINAM-di-NHC-Rh(I) | Triethylsilane | 94 | 91 | [2] |
Table 2: BINAM-Derived Phosphoric Acids in Enantioselective α-Amination
| Carbonyl Substrate | Catalyst | Aryldiazonium Salt | Yield (%) | ee (%) | Reference |
| 1-Indanone (B140024) | (R)-BINAM-Phosphoric Acid | Benzenediazonium (B1195382) tetrafluoroborate (B81430) | 91 | 90 | [3] |
| 1-Tetralone | (R)-BINAM-Phosphoric Acid | Benzenediazonium tetrafluoroborate | 85 | 88 | [3] |
| Benzosuberone derivative | (R)-BINAM-Phosphoric Acid | 4-Methoxybenzenediazonium tetrafluoroborate | 78 | 96 | [4] |
| β-Ketoamide | (R)-BINAM-Phosphoric Acid | Benzenediazonium tetrafluoroborate | 91 | 90 | [4] |
Table 3: BINAM-Derived Phosphoramidite Ligands in Copper-Catalyzed Conjugate Addition
| Enone Substrate | Ligand | Organometallic Reagent | Yield (%) | ee (%) | Reference |
| Cyclohexenone | (S)-BINAM-Phosphoramidite | Diethylzinc | >95 | 98 | [5] |
| Cyclopentenone | (S)-BINAM-Phosphoramidite | Diethylzinc | >95 | 96 | [5] |
| Chalcone | (R)-BINAM-Phosphoramidite | Diethylzinc | 98 | 89 | [5] |
| 2-Cycloheptenone | (S)-BINAM-Phosphoramidite | Diethylzinc | >95 | 95 | [5] |
Table 4: BINAM-Derived Schiff Base Ligands in Asymmetric Diethylzinc Addition to Aldehydes
| Aldehyde | Catalyst System | Yield (%) | ee (%) | Reference |
| Benzaldehyde | (R)-BINAM-Schiff Base / Ti(OiPr)₄ | 95 | 92 | [6] |
| 4-Chlorobenzaldehyde | (R)-BINAM-Schiff Base / Ti(OiPr)₄ | 92 | 90 | [6] |
| 4-Methoxybenzaldehyde | (R)-BINAM-Schiff Base / Ti(OiPr)₄ | 96 | 94 | [6] |
| 2-Naphthaldehyde | (R)-BINAM-Schiff Base / Ti(OiPr)₄ | 93 | 91 | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of key BINAM-derived ligands and their application in representative asymmetric catalytic reactions.
Synthesis of a (S)-BINAM-Derived Imidazolium Salt (NHC Precursor)
This protocol describes a two-step synthesis of a chiral imidazolium salt from (S)-BINAM, which serves as a precursor to N-heterocyclic carbene ligands.[1]
Step 1: Synthesis of (S)-N,N'-Di(imidazol-1-yl)-1,1'-binaphthyl
-
To a solution of (S)-BINAM (1.0 g, 3.52 mmol) in toluene (B28343) (50 mL) is added glyoxal (B1671930) (40% in water, 0.51 mL, 4.40 mmol) and paraformaldehyde (0.21 g, 7.04 mmol).
-
The mixture is heated to reflux with a Dean-Stark trap for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (eluent: dichloromethane/methanol = 20:1) to afford the diimidazole product as a white solid.
Step 2: Synthesis of the (S)-BINAM-Derived Bis(imidazolium) Salt
-
The diimidazole from Step 1 (0.5 g, 1.17 mmol) is dissolved in acetonitrile (B52724) (20 mL).
-
Methyl iodide (0.37 mL, 5.85 mmol) is added, and the mixture is stirred at room temperature for 24 hours.
-
The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the bis(imidazolium) salt as a white powder.
Asymmetric Hydrosilylation of a Ketone using a BINAM-NHC-Rh(I) Complex
This procedure details the in-situ generation of the active catalyst and its use in the asymmetric hydrosilylation of acetophenone.[1]
Catalyst Preparation and Hydrosilylation Reaction:
-
In a glovebox, [Rh(COD)Cl]₂ (4.9 mg, 0.01 mmol) and the (S)-BINAM-derived bis(imidazolium) salt (14.6 mg, 0.022 mmol) are placed in a Schlenk tube.
-
Anhydrous THF (4 mL) is added, and the mixture is stirred for 10 minutes.
-
Sodium tert-butoxide (4.2 mg, 0.044 mmol) is added, and the mixture is stirred for another 30 minutes at room temperature.
-
The reaction mixture is cooled to 0 °C, and acetophenone (120 mg, 1.0 mmol) is added.
-
Diphenylsilane (0.21 mL, 1.1 mmol) is added dropwise, and the reaction is stirred at 0 °C for 12 hours.
-
The reaction is quenched by the addition of 1 M HCl (2 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) = 10:1) to give the corresponding alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
The catalytic cycle for this reaction involves the oxidative addition of the silane to the Rh(I) center, followed by coordination of the ketone, migratory insertion of the carbonyl group into the Rh-H bond, and reductive elimination to release the silyl (B83357) ether product and regenerate the active catalyst.
Caption: A simplified catalytic cycle for the Rh-catalyzed hydrosilylation of a ketone.
Synthesis of a (R)-BINAM-Derived Phosphoric Acid
This protocol outlines the preparation of a chiral Brønsted acid catalyst from (R)-BINAM.[3]
-
To a solution of (R)-BINAM (1.0 g, 3.52 mmol) in dry pyridine (B92270) (20 mL) at 0 °C is added phosphorus oxychloride (0.36 mL, 3.87 mmol) dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.
-
The mixture is poured into ice-water (100 mL) and acidified with concentrated HCl to pH 1.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude product is recrystallized from ethanol/water to afford the pure (R)-BINAM-derived phosphoric acid as a white solid.
Enantioselective α-Amination of an Indanone using a BINAM-Phosphoric Acid Catalyst
This procedure describes the use of a BINAM-derived phosphoric acid as an organocatalyst for the enantioselective α-amination of a carbonyl compound.[3]
-
To a solution of 1-indanone (132 mg, 1.0 mmol) and the (R)-BINAM-derived phosphoric acid (38 mg, 0.1 mmol) in toluene (5 mL) at room temperature is added benzenediazonium tetrafluoroborate (212 mg, 1.1 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate = 5:1) to yield the α-amino indanone derivative. The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
This compound (BINAM) has proven to be an exceptionally valuable and versatile scaffold for the development of a wide range of chiral ligands. The ease of its derivatization into various ligand classes, including N-heterocyclic carbenes, phosphoric acids, phosphoramidites, and Schiff bases, has provided chemists with a powerful toolkit for asymmetric catalysis. The high enantioselectivities achieved in a variety of transformations underscore the effectiveness of the chiral environment created by the BINAM backbone. The detailed experimental protocols provided herein serve as a practical guide for researchers aiming to synthesize and apply these powerful catalysts in their own work. As the demand for enantiomerically pure molecules continues to grow, the importance of BINAM as a core building block for chiral ligand design is certain to expand even further, paving the way for new and more efficient asymmetric catalytic methodologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective α-amination enabled by a BINAM-derived phase-transfer catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. eurekaselect.com [eurekaselect.com]
Chiral Recognition of Amino Acids Using BINAM Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The principle of chirality is fundamental to biological systems, where the stereochemistry of molecules dictates their function. Amino acids, the building blocks of proteins, exist predominantly as L-enantiomers in nature. The ability to distinguish between the enantiomers of amino acids is of paramount importance in fields ranging from pharmacology and drug development to materials science and diagnostics. Among the various synthetic chiral selectors, derivatives of 1,1'-binaphthyl-2,2'-diamine (BINAM) have emerged as a versatile and powerful class of molecules for the enantioselective recognition of amino acids. Their axial chirality, conformational rigidity, and the presence of two reactive amino groups provide a unique scaffold for creating highly selective and sensitive sensors.
This technical guide provides an in-depth overview of the core principles, experimental methodologies, and applications of BINAM derivatives in the chiral recognition of amino acids. It is designed to serve as a comprehensive resource for researchers and professionals working in areas where precise enantiomeric discrimination is critical.
Core Concepts in BINAM-Based Chiral Recognition
The chiral recognition capabilities of BINAM derivatives stem from their well-defined three-dimensional structure. The two naphthyl rings are twisted around the C1-C1' bond, creating a chiral pocket. The amino groups at the 2 and 2' positions can be readily functionalized with various recognition moieties, such as fluorophores, chromophores, or binding groups, to enhance selectivity and provide a detectable signal upon interaction with a chiral guest molecule.
The primary mechanism of chiral recognition involves the formation of transient diastereomeric complexes between the chiral BINAM host and the enantiomers of the amino acid guest. The stability of these complexes differs due to steric and electronic interactions, leading to a measurable difference in the analytical signal. The key interactions that contribute to this discrimination include:
-
Hydrogen Bonding: The amino and amide groups on the BINAM derivative can form hydrogen bonds with the carboxyl and amino groups of the amino acid.
-
π-π Stacking: The aromatic naphthyl rings of the BINAM scaffold can engage in π-π stacking interactions with aromatic side chains of amino acids like phenylalanine and tryptophan.
-
Steric Hindrance: The bulky substituents on the BINAM derivative can create steric hindrance that favors the binding of one enantiomer over the other.
-
Covalent Bonding: In some cases, a covalent bond can be formed between the BINAM derivative and the amino acid, leading to a strong and highly selective recognition event.
Key BINAM Derivatives and Their Applications in Amino Acid Recognition
Several BINAM derivatives have been synthesized and evaluated for their ability to recognize different amino acids. The majority of research has focused on the development of fluorescent sensors due to their high sensitivity and potential for real-time analysis.
Fluorescent Recognition of Lysine (B10760008)
A significant body of work has been dedicated to the development of BINAM-based fluorescent probes for the enantioselective recognition of lysine.[1][2] One notable example involves BINAM derivatives functionalized with pentafluorobenzoyl groups.[1] These probes exhibit a significant fluorescence enhancement upon reaction with L-lysine, while showing a much weaker response to D-lysine.
The proposed mechanism for this recognition involves a nucleophilic aromatic substitution reaction where the ε-amino group of lysine displaces the para-fluorine atom of the pentafluorobenzoyl moiety.[1] This reaction is highly stereoselective, with the L-enantiomer reacting much more readily than the D-enantiomer.
Recognition of Other Amino Acids
While lysine has been a primary target, research has also explored the use of BINAM derivatives for the recognition of other amino acids, including tryptophan and phenylalanine.[3][4] For instance, unmodified BINAM has been shown to exhibit some ability to recognize tryptophan enantiomers.[3][4] Furthermore, chiral polymers based on BINAM have been developed for the detection of phenylalanine.[3][4] However, detailed quantitative data and experimental protocols for these applications are less prevalent in the literature compared to lysine.
Quantitative Data Summary
The following tables summarize the quantitative data available for the chiral recognition of amino acids using BINAM derivatives. The data is primarily focused on fluorescent sensors for lysine, reflecting the current state of published research.
Table 1: Enantioselective Recognition of Lysine by Pentafluorobenzoyl-functionalized BINAM Derivatives
| BINAM Derivative | Analyte | Enantiomeric Fluorescence Enhancement Ratio (ef) | Limit of Detection (LOD) (M) | Reference |
| (L,R)-1 | L-Lysine | 15.29 | 5.98 x 10⁻⁶ | [1] |
| (D,R)-1 | L-Lysine | 9.99 | - | [1] |
| (L,S)-1 | L-Lysine | 10.43 | - | [1] |
| (D,S)-1 | L-Lysine | 9.12 | - | [1] |
ef = (I_L - I_0) / (I_D - I_0), where I_L and I_D are the fluorescence intensities in the presence of L- and D-amino acids, and I_0 is the initial fluorescence intensity of the probe.
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and application of BINAM derivatives for chiral amino acid recognition.
Synthesis of a Pentafluorobenzoyl-functionalized BINAM Derivative for Lysine Recognition
This protocol describes the synthesis of a representative BINAM-based fluorescent probe for the chiral recognition of L-lysine.[1]
Materials:
-
(R)-1,1'-Binaphthyl-2,2'-diamine ((R)-BINAM)
-
2,3,4,5,6-Pentafluorobenzoyl chloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Deionized water
-
Silica (B1680970) gel for column chromatography
-
DCM/MeOH (50:1) eluent
Procedure:
-
Dissolve (R)-BINAM (284 mg, 1 mmol) in 30 mL of DCM in a round-bottom flask.
-
Add triethylamine (200 μL, 1.5 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2,3,4,5,6-pentafluorobenzoyl chloride (230 mg, 1 mmol) dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature for 8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, wash the mixture three times with 20 mL of deionized water.
-
Separate the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/MeOH (50:1) eluent.
-
Remove the solvent from the purified fraction under reduced pressure to obtain the final product as a white powder.
Fluorescence Titration for Chiral Recognition
This protocol outlines the general procedure for evaluating the chiral recognition ability of a BINAM-based fluorescent probe.[1]
Materials:
-
BINAM-based fluorescent probe
-
L- and D-amino acid solutions of known concentration
-
Ethanol (B145695) (EtOH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Prepare a stock solution of the BINAM probe (e.g., 2.0 mM in ethanol).
-
Prepare stock solutions of the L- and D-amino acids (e.g., 200 mM in deionized water).
-
For the fluorescence measurement, dilute the probe stock solution in a PBS buffer (pH = 7.4) containing 1% ethanol to a final concentration of 0.02 mM.
-
Record the initial fluorescence spectrum of the probe solution (excitation at 365 nm).
-
Add a specific concentration of the amino acid (e.g., 2 mM final concentration) to the probe solution.
-
Allow the solution to incubate for a set time (e.g., 30 minutes) at room temperature.
-
Record the fluorescence spectrum of the probe-amino acid mixture.
-
Repeat steps 5-7 for both the L- and D-enantiomers of the amino acid.
-
Calculate the fluorescence enhancement ratio (I/I₀) and the enantiomeric fluorescence enhancement ratio (ef) to quantify the recognition ability.
¹⁹F NMR Spectroscopy for Mechanistic Studies
This protocol describes the use of ¹⁹F NMR to investigate the interaction between a fluorine-containing BINAM probe and an amino acid.[1]
Materials:
-
Fluorinated BINAM probe
-
L- and D-amino acid
-
DMSO-d₆
-
D₂O
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Dissolve the fluorinated BINAM probe in a mixture of DMSO-d₆ and D₂O (e.g., 3:1 v/v).
-
Acquire a ¹⁹F NMR spectrum of the probe solution.
-
Add increasing equivalents of the L-amino acid to the NMR tube (e.g., 0, 1, 5, 10, 20 equivalents).
-
Acquire a ¹⁹F NMR spectrum after each addition.
-
Monitor the changes in the chemical shifts and intensities of the fluorine signals to observe the interaction.
-
Repeat the titration with the D-amino acid for comparison.
Recognition Mechanisms and Signaling Pathways
The interaction between a BINAM derivative and an amino acid can be visualized as a signaling pathway, where the binding event leads to a measurable output.
Nucleophilic Substitution Pathway for Lysine Recognition
In the case of the pentafluorobenzoyl-functionalized BINAM probe and lysine, the recognition process can be depicted as a direct reaction pathway.
Caption: Nucleophilic substitution pathway for L-lysine recognition.
General Host-Guest Interaction Pathway
For non-covalent interactions, the pathway involves the formation of a transient diastereomeric complex.
Caption: Host-guest complexation model for chiral recognition.
Experimental Workflow
The general workflow for developing and evaluating a BINAM-based chiral sensor for amino acids is outlined below.
Caption: Workflow for BINAM-based chiral sensor development.
Conclusion and Future Outlook
BINAM derivatives have proven to be a highly effective and adaptable platform for the chiral recognition of amino acids. The ease of functionalization of the BINAM scaffold allows for the rational design of sensors with high selectivity and sensitivity for specific amino acid targets. While significant progress has been made, particularly in the development of fluorescent probes for lysine, there are several promising avenues for future research.
The development of BINAM-based sensors for a broader range of amino acids remains a key challenge. Future work should focus on creating libraries of BINAM derivatives with diverse recognition motifs to screen against a wider variety of amino acid targets. Additionally, the application of BINAM derivatives as chiral selectors in chromatographic techniques, such as HPLC, is an area that warrants further exploration for the preparative separation of amino acid enantiomers.
Furthermore, a deeper understanding of the underlying recognition mechanisms through a combination of advanced spectroscopic techniques and computational modeling will be crucial for the design of next-generation BINAM-based sensors with even higher performance. The continued development of these powerful molecular tools holds great promise for advancing our ability to analyze and manipulate chiral molecules in a wide range of scientific and technological applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of the (S)-BINAM Derivatives as Fluorescent Enantioselective Detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Advent of BINAM-Based Catalysts: A Technical Guide to Their Discovery, Development, and Application in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds remains a cornerstone of modern chemistry, particularly within the pharmaceutical and life sciences sectors. The development of effective chiral catalysts is paramount to achieving this goal. Among the privileged scaffolds for chiral ligands and catalysts, 1,1'-binaphthyl-2,2'-diamine (BINAM) has emerged as a versatile and powerful building block. This technical guide provides an in-depth exploration of the discovery, development, and application of BINAM-based catalysts in asymmetric synthesis, offering a comprehensive resource for researchers in the field.
The Discovery and Significance of the BINAM Scaffold
The utility of axially chiral biaryl compounds in asymmetric catalysis was firmly established with the success of ligands like BINAP. Building on this foundation, BINAM presented an attractive C₂-symmetric diamine scaffold. Its rigid binaphthyl backbone imparts a well-defined chiral environment, crucial for inducing high stereoselectivity in chemical transformations. The two amino groups provide versatile handles for derivatization, enabling the synthesis of a wide array of chiral ligands and organocatalysts.
Synthesis of Enantiomerically Pure BINAM
The preparation of enantiomerically pure (R)- or (S)-BINAM is the critical starting point for the development of any BINAM-based catalyst. A common and effective method involves the resolution of racemic BINAM.
Experimental Protocol: Synthesis and Resolution of Racemic BINAM
Step 1: Oxidative Coupling of 2-Naphthylamine (B18577).
A solution of 2-naphthylamine in a suitable solvent is treated with a copper(II) salt, such as copper(II) chloride, to effect an oxidative coupling, yielding racemic this compound (rac-BINAM).
Step 2: Resolution of rac-BINAM.
The resolution of racemic BINAM is typically achieved by fractional crystallization of its diastereomeric salts formed with a chiral resolving agent, such as (+)-tartaric acid.
-
Salt Formation: A solution of rac-BINAM in a suitable solvent (e.g., methanol) is treated with a solution of (+)-tartaric acid.
-
Fractional Crystallization: The resulting mixture of diastereomeric salts is subjected to fractional crystallization. The less soluble diastereomeric salt, for instance, the (R)-BINAM-(+)-tartrate, will crystallize out of the solution upon cooling.
-
Isolation and Liberation of the Free Amine: The crystalline diastereomeric salt is collected by filtration. The enantiomerically enriched BINAM is then liberated by treatment with a base (e.g., aqueous sodium hydroxide) to neutralize the tartaric acid, followed by extraction with an organic solvent.
The enantiomeric excess (ee) of the resolved BINAM is determined by chiral High-Performance Liquid Chromatography (HPLC).
Key Classes of BINAM-Based Catalysts and Their Applications
The versatility of the BINAM scaffold has led to the development of several distinct classes of highly effective asymmetric catalysts.
BINAM-Derived Phosphoric Acids
Chiral phosphoric acids (CPAs) derived from BINAM have proven to be exceptional Brønsted acid catalysts for a wide range of enantioselective transformations. The general structure involves the two amino groups of BINAM forming a cyclic phosphate (B84403) ester.
Logical Development of BINAM-Phosphoric Acid Catalysts
Caption: Logical workflow for the development of BINAM-based phosphoric acid catalysts.
Application: Enantioselective α-Amination of Carbonyl Compounds
BINAM-derived phosphoric acids have been successfully employed in the enantioselective α-amination of carbonyl compounds, providing a direct route to chiral α-amino ketones.[1]
Quantitative Data: BINAM-Phosphoric Acid Catalyzed α-Amination
| Entry | Substrate | Catalyst (mol%) | Solvent | Base | Yield (%) | ee (%) |
| 1 | Indanone derivative | (R)-TRIP (5) | Toluene | Na₂HPO₄ | 95 | 90 |
| 2 | 1-Tetralone | (R)-TRIP (5) | MTBE | Na₂HPO₄ | 88 | 85 |
| 3 | 4-Phenylcyclohexanone | (R)-STRIP (10) | Cyclohexane | K₂CO₃ | 91 | 92 |
Experimental Protocol: General Procedure for α-Amination
To a solution of the ketone (1.0 equiv) and the BINAM-derived phosphoric acid catalyst (5-10 mol%) in the specified solvent at room temperature is added the base (2.0 equiv). The mixture is stirred for 10 minutes before the addition of the aminating agent (e.g., di-tert-butyl azodicarboxylate, 1.2 equiv). The reaction is stirred until completion (monitored by TLC). The reaction mixture is then quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
BINAM-Derived N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands for transition metal catalysis. Chiral NHC ligands derived from BINAM have been synthesized and successfully applied in various asymmetric transformations, particularly in rhodium- and iridium-catalyzed reactions.
Catalytic Cycle: BINAM-NHC-Rh Catalyzed Asymmetric Hydrosilylation
Caption: Catalytic cycle for the BINAM-NHC-Rh catalyzed asymmetric hydrosilylation of ketones.
Application: Asymmetric Hydrosilylation of Ketones
BINAM-NHC-rhodium complexes are effective catalysts for the asymmetric hydrosilylation of ketones, affording chiral secondary alcohols with high enantioselectivity.
Quantitative Data: BINAM-NHC-Rh Catalyzed Hydrosilylation of Acetophenone
| Entry | Ligand | Silane | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (S)-BINAM-derived bis-benzimidazole | Ph₂SiH₂ | 25 | 92 | 85 |
| 2 | (S)-BINAM-derived imidazolium (B1220033) salt | (EtO)₃SiH | 0 | 88 | 78 |
| 3 | (R)-BINAM-derived triazolium salt | HSiMe(OSiMe₃)₂ | 25 | 95 | 91 |
Experimental Protocol: General Procedure for Asymmetric Hydrosilylation
In a glovebox, a solution of the BINAM-NHC-rhodium precursor and the ketone (1.0 equiv) in an anhydrous solvent (e.g., THF) is prepared. The silane (1.2 equiv) is added dropwise at the specified temperature. The reaction is stirred until the ketone is fully consumed (monitored by GC or TLC). The reaction is quenched, and the silyl ether product is hydrolyzed to the corresponding alcohol. The product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC or GC analysis.
BINAM-Derived Prolinamides
Combining the chirality of BINAM with that of proline, BINAM-prolinamide organocatalysts have been developed and demonstrated to be highly effective in asymmetric aldol (B89426) reactions. These bifunctional catalysts utilize the BINAM backbone for steric control and the prolinamide moiety for enamine formation and activation.
Reaction Mechanism: BINAM-Prolinamide Catalyzed Aldol Reaction
Caption: Proposed mechanism for the BINAM-prolinamide catalyzed asymmetric aldol reaction.
Application: Direct Asymmetric Aldol Reaction
(S)-BINAM-L-prolinamide has been shown to be a highly efficient catalyst for the direct asymmetric aldol reaction between ketones and aldehydes, producing chiral β-hydroxy ketones with excellent diastereo- and enantioselectivity.
Quantitative Data: (S)-BINAM-L-Prolinamide Catalyzed Aldol Reaction
| Entry | Ketone | Aldehyde | Yield (%) | dr (syn/anti) | ee (syn) (%) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 98 | >95:5 | 99 |
| 2 | Acetone | Benzaldehyde | 85 | - | 92 |
| 3 | Cyclopentanone | 2-Naphthaldehyde | 92 | 90:10 | 97 |
Experimental Protocol: General Procedure for Asymmetric Aldol Reaction
To a mixture of the aldehyde (1.0 equiv) and the (S)-BINAM-L-prolinamide catalyst (1-10 mol%) is added the ketone (2-10 equiv) at the specified temperature. The reaction is stirred until the aldehyde is consumed (monitored by TLC). The reaction mixture is then directly purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
BINAM-Copper Catalysts
Chiral copper complexes are versatile catalysts for a variety of asymmetric transformations. The use of BINAM as a chiral ligand for copper has enabled the development of effective catalysts for reactions such as asymmetric C-H amination.
Application: Asymmetric Allylic C-H Amination
A catalytic system generated in situ from Cu(I) and (R)-BINAM has been successfully applied to the asymmetric allylic C-H amination of alkenes using N-arylhydroxylamines as the nitrogen source.[2]
Quantitative Data: BINAM-Copper Catalyzed Allylic C-H Amination
| Entry | Alkene | N-Arylhydroxylamine | Yield (%) | ee (%) |
| 1 | Cyclohexene | N-Phenylhydroxylamine | 75 | 82 |
| 2 | 1-Octene | N-(4-Methoxyphenyl)hydroxylamine | 68 | 75 |
| 3 | Styrene | N-Phenylhydroxylamine | 81 | 88 |
Experimental Protocol: General Procedure for Asymmetric Allylic C-H Amination
In a glovebox, a mixture of Cu(MeCN)₄PF₆ (5 mol%) and (R)-BINAM (5.5 mol%) in an anhydrous solvent (e.g., CH₂Cl₂) is stirred for 30 minutes. The alkene (1.0 equiv) and the N-arylhydroxylamine (1.2 equiv) are then added. The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the chiral allylic amine. The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion and Future Outlook
The discovery and development of BINAM-based catalysts have significantly enriched the toolbox of synthetic chemists for asymmetric synthesis. The modularity and tunability of the BINAM scaffold have allowed for the creation of a diverse range of catalysts, each exhibiting remarkable efficiency and selectivity in various important chemical transformations. The detailed experimental protocols and compiled quantitative data presented in this guide serve as a valuable resource for researchers aiming to leverage the power of BINAM-based catalysis in their own synthetic endeavors.
Future research in this area will likely focus on the development of novel BINAM-based catalysts with enhanced reactivity and broader substrate scope. The application of these catalysts in even more challenging and complex chemical transformations, including photoredox and electrochemical reactions, represents an exciting frontier. Furthermore, the immobilization of BINAM-based catalysts on solid supports to facilitate catalyst recycling and green chemical processes will undoubtedly be a key area of investigation, further solidifying the importance of the BINAM scaffold in the future of asymmetric catalysis and drug development.
References
The Cornerstone of Chiral Induction: A Technical Guide to BINAM in Enantioselective Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The quest for stereochemically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and safety. Among the privileged scaffolds in asymmetric catalysis, 1,1'-Binaphthyl-2,2'-diamine (BINAM) has emerged as a versatile and powerful chiral ligand and organocatalyst. Its rigid, C2-symmetric backbone provides a well-defined chiral environment, enabling high levels of enantioselectivity in a wide array of chemical transformations. This technical guide delves into the fundamental principles governing the use of BINAM and its derivatives in enantioselective catalysis, providing a comprehensive resource for researchers and professionals in the field.
Core Principles of BINAM-Mediated Enantioselectivity
The efficacy of BINAM in asymmetric catalysis stems from its unique structural and electronic properties. The atropisomerism arising from hindered rotation around the C1-C1' bond creates a stable, non-interconvertible chiral scaffold. The two amino groups at the 2 and 2' positions serve as versatile handles for derivatization, allowing for the fine-tuning of steric and electronic properties of the resulting catalysts.
BINAM-based catalysts operate through several key principles:
-
Chiral Environment: The binaphthyl backbone creates a well-defined three-dimensional chiral pocket that preferentially binds one enantiomer of a substrate or directs the approach of a reagent from a specific face.
-
Bifunctional Activation: In many organocatalytic applications, particularly with BINAM-derived phosphoric acids, the catalyst can act as both a Brønsted acid and a Lewis base. This dual activation mode simultaneously activates both the electrophile and the nucleophile, organizing them in a chiral transition state.
-
Ligand Acceleration and Induction: When used as ligands for transition metals, BINAM derivatives can accelerate the rate of reaction and, more importantly, induce high levels of enantioselectivity by creating a chiral coordination sphere around the metal center.
Key Applications and Mechanistic Insights
BINAM and its derivatives have been successfully employed in a diverse range of enantioselective reactions. This section highlights some of the most significant applications, providing quantitative data and mechanistic insights.
BINAM-Derived Phosphoric Acids in Asymmetric Catalysis
Chiral phosphoric acids (CPAs) derived from BINAM are powerful Brønsted acid catalysts. A prominent application is the enantioselective α-amination of carbonyl compounds, a crucial transformation for the synthesis of chiral amines and amino acids.
Mechanism of Enantioselective α-Amination:
The catalytic cycle is believed to involve the formation of a chiral ion pair between the BINAM-derived phosphate (B84403) and an electrophilic nitrogen source, such as an aryldiazonium salt. This chiral anion then directs the enantioselective attack of an enolate nucleophile.
Catalytic cycle for BINAM-PA catalyzed α-amination.
Quantitative Data for α-Amination of Indanones: [1][2]
| Entry | Substrate (Indanone Derivative) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1 | 1-Indanone | 10 | 95 | 90 | [1] |
| 2 | 5-Methoxy-1-indanone | 10 | 92 | 91 | [1] |
| 3 | 5-Bromo-1-indanone | 10 | 96 | 88 | [1] |
| 4 | 6-Fluoro-1-indanone | 10 | 89 | 92 | [2] |
BINAM-Derived N-Heterocyclic Carbenes (NHCs) in Metal Catalysis
N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands for transition metal catalysis. BINAM-derived NHC ligands, with their defined chiral backbone, have shown great promise in enantioselective metal-catalyzed reactions, such as the hydrosilylation of ketones.
Mechanism of Enantioselective Hydrosilylation:
The rhodium(III) complex bearing the chiral BINAM-NHC ligand is believed to be the active catalyst. The reaction proceeds through the coordination of the ketone and the silane (B1218182) to the metal center, followed by migratory insertion and reductive elimination to afford the chiral silyl (B83357) ether, which is then hydrolyzed to the corresponding alcohol.
Catalytic cycle for BINAM-NHC-Rh catalyzed hydrosilylation.
Quantitative Data for Hydrosilylation of 3-Oxo-3-arylpropionic Acid Esters: [3][4]
| Entry | Substrate (Aryl Group) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | 1 | 95 | 92 | [3] |
| 2 | 4-Methoxyphenyl | 1 | 96 | 94 | [3] |
| 3 | 4-Chlorophenyl | 1 | 93 | 90 | [4] |
| 4 | 2-Naphthyl | 1 | 94 | 95 | [4] |
Organocatalytic Atroposelective Synthesis of BINAM Derivatives
Interestingly, BINAM derivatives themselves can be synthesized enantioselectively using organocatalysis. One notable method involves a[2][2]-sigmatropic rearrangement of achiral N,N'-binaphthyl hydrazines catalyzed by a chiral phosphoric acid.[5]
Logical Workflow for Atroposelective Synthesis:
This process represents a powerful example of chirality transfer, where the chirality of the phosphoric acid catalyst dictates the axial chirality of the resulting BINAM derivative.
Workflow for atroposelective BINAM synthesis.
Quantitative Data for Atroposelective[2][2]-Rearrangement: [5]
| Entry | Hydrazine Substituent (R) | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | H | (R)-TRIP | 95 | 92 | [5] |
| 2 | Me | (R)-TRIP | 93 | 94 | [5] |
| 3 | Ph | (R)-TRIP | 96 | 90 | [5] |
Experimental Protocols
General Procedure for Enantioselective α-Amination of Indanones[1]
To a solution of the indanone derivative (0.2 mmol, 1.0 equiv) and the BINAM-derived phosphoric acid catalyst (0.02 mmol, 10 mol%) in cyclohexane (B81311) (2.0 mL) was added the aryldiazonium tetrafluoroborate (B81430) salt (0.24 mmol, 1.2 equiv) at room temperature. The reaction mixture was stirred for the time indicated by TLC analysis. Upon completion, the reaction was quenched with saturated aqueous NaHCO3 solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired α-azo indanone. The enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for Enantioselective Hydrosilylation of 3-Oxo-3-arylpropionic Acid Esters[3]
In a glovebox, a solution of the BINAM-NHC-Rh(III) complex (0.005 mmol, 1 mol%) in THF (1.0 mL) was added to a vial. The 3-oxo-3-arylpropionic acid ester (0.5 mmol, 1.0 equiv) was then added, followed by diphenylsilane (B1312307) (0.6 mmol, 1.2 equiv). The vial was sealed and the reaction mixture was stirred at 15 °C for the specified time. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was dissolved in THF (2 mL), and 1 M HCl (1 mL) was added. The mixture was stirred for 1 hour at room temperature. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The crude product was purified by flash column chromatography on silica gel to afford the corresponding 3-hydroxy-3-arylpropionic acid ester. The enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for Organocatalytic Atroposelective Synthesis of BINAM Derivatives[5]
To a solution of the N,N'-diaryl-N,N'-binaphthylhydrazine (0.1 mmol) in toluene (B28343) (1.0 mL) was added the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%) at room temperature. The reaction mixture was stirred for the indicated time at the specified temperature. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the enantioenriched BINAM derivative. The enantiomeric excess was determined by chiral HPLC analysis.
Conclusion
The this compound (BINAM) scaffold has proven to be a remarkably effective platform for the design of chiral catalysts and ligands. Its inherent chirality, rigidity, and tunability have enabled the development of highly enantioselective transformations of significant synthetic utility. From Brønsted acid catalysis with BINAM-derived phosphoric acids to transition metal catalysis employing BINAM-based NHC ligands, and even in the atroposelective synthesis of its own derivatives, BINAM continues to be a cornerstone of asymmetric catalysis. The mechanistic understanding and detailed protocols provided in this guide are intended to empower researchers to further explore and exploit the vast potential of this privileged chiral motif in the synthesis of complex molecules and the development of novel therapeutics.
References
- 1. Enantioselective α-amination enabled by a BINAM-derived phase-transfer catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The use of chiral BINAM NHC-Rh(III) complexes in enantioselective hydrosilylation of 3-oxo-3-arylpropionic acid methyl or ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organocatalytic aryl-aryl bond formation: an atroposelective [3,3]-rearrangement approach to BINAM derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Large-Scale Synthesis of 1,1'-Binaphthyl-2,2'-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1'-Binaphthyl-2,2'-diamine (BINAM) is a cornerstone of asymmetric synthesis, serving as a critical chiral ligand and precursor for a multitude of catalysts and advanced materials. Its unique C2-symmetric, axially chiral structure has propelled advancements in enantioselective reactions, making its efficient and scalable synthesis a topic of paramount importance for the pharmaceutical and fine chemical industries. This technical guide provides an in-depth overview of the most viable methods for the large-scale synthesis of BINAM, with a focus on oxidative coupling routes and a practical solvent-free approach. Detailed experimental protocols, quantitative data, and process flow diagrams are presented to equip researchers and chemical engineers with the necessary knowledge for process development and scale-up.
Introduction
The synthesis of enantiomerically pure compounds is a fundamental challenge in modern drug development and materials science. Chiral ligands play a pivotal role in achieving high enantioselectivity in a wide array of chemical transformations. Among these, this compound (BINAM) has emerged as a privileged scaffold due to its conformational rigidity and well-defined chiral environment. The demand for BINAM and its derivatives necessitates robust and economically viable manufacturing processes. This document outlines the core methodologies for the large-scale production of BINAM, addressing key aspects of synthesis, purification, and scalability.
Key Synthetic Strategies for Large-Scale Production
Two primary strategies have demonstrated significant potential for the large-scale synthesis of BINAM: the oxidative coupling of 2-naphthylamine (B18577) and the reaction of 2-naphthol (B1666908) with 2-naphthylhydrazine.
Oxidative Coupling of 2-Naphthylamine
The direct oxidative coupling of 2-naphthylamine is an atom-economical approach to construct the binaphthyl backbone. Various metal-based catalysts have been explored for this transformation, with copper-catalyzed systems showing particular promise for scalability.
Copper catalysts, in conjunction with various ligands and oxidants, can efficiently mediate the homocoupling of 2-naphthylamine. A notable advantage of this method is the potential for using air or molecular oxygen as the terminal oxidant, enhancing the green credentials of the process. A gram-scale synthesis has been reported, demonstrating the viability of this approach for larger-scale production.
Experimental Protocol: Gram-Scale Copper-Catalyzed Oxidative Coupling
-
Reaction Setup: A two-necked round-bottom flask is charged with 2-naphthylamine (1.0 g, 6.98 mmol), CuCl (0.069 g, 0.70 mmol), and a suitable ligand (e.g., a naphthylpyridyl-based ligand, 0.14 mmol) in a solvent such as 1,2-dichloroethane (B1671644) (35 mL).
-
Reaction Execution: The mixture is stirred under an oxygen atmosphere (balloon) at a specified temperature (e.g., 80 °C) for a designated period (e.g., 24 hours).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired this compound.
Quantitative Data for Oxidative Coupling Methods
| Catalyst/Reagent System | Substrate | Scale | Yield (%) | Reference |
| CuCl / Naphthylpyridyl Ligand / O₂ | 2-Naphthylamine | Gram-scale | up to 84 | |
| CuCl₂·2H₂O / Benzylamine | 2-Naphthylamine | Lab-scale | 74 | |
| FeCl₃ | 2-Naphthylamine | Lab-scale | Not specified | |
| Rh/C / Acidic Media | 2-Naphthylamine | Lab-scale | Not specified |
Scale-Up Considerations for Oxidative Coupling:
-
Heat Management: Oxidative coupling reactions are often exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure product quality. Jacketed reactors with precise temperature control are essential.
-
Oxygen Delivery: Ensuring efficient and safe delivery of oxygen into the reaction mixture is a key challenge. Mass transfer limitations can affect reaction rates and selectivity. Specialized gas sparging systems and agitation are required. The flammability of organic solvents in an oxygen-rich environment necessitates stringent safety protocols.
-
Catalyst Loading and Recovery: Optimizing catalyst loading is critical for cost-effectiveness. While the reported lab-scale procedures use relatively high catalyst loadings, for industrial production, minimizing the catalyst amount is a priority. The recovery and recycling of the copper catalyst should also be considered to improve the process economics and reduce waste.
-
Product Isolation and Purification: On a large scale, chromatographic purification can be expensive and generate significant solvent waste. Developing robust crystallization methods for the final product is highly desirable for industrial-scale purification.
Synthesis from 2-Naphthol and 2-Naphthylhydrazine
A practical and potentially scalable solvent-free method for the synthesis of BINAM involves the reaction of 2-naphthol with 2-naphthylhydrazine. This approach is particularly attractive for industrial applications due to the absence of large volumes of solvent, which simplifies product isolation and reduces environmental impact.
Experimental Protocol: Solvent-Free Synthesis
-
Precursor Synthesis (2-Naphthylhydrazine): A one-step synthesis of 2-naphthylhydrazine from 2-naphthol and hydrazine (B178648) hydrate (B1144303) has been reported. In a three-necked flask equipped with a stirrer and reflux condenser, 2-naphthol (30 g) and hydrazine hydrate (85%, 50 g) are heated to reflux for 20 hours. The hot reaction mixture is then poured into ice water (80 mL) to precipitate the 2-naphthylhydrazine, which is collected by filtration and dried. The reported yield is 68.3%.
-
BINAM Synthesis: 2-Naphthol and 2-naphthylhydrazine are heated together in a solvent-free environment at 125–130 °C under atmospheric pressure. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Workup and Purification: After the reaction is complete, the crude product is cooled and can be purified by recrystallization from a suitable solvent system.
Quantitative Data for the Solvent-Free Method
| Reactants | Conditions | Yield (%) | Reference |
| 2-Naphthol, 2-Naphthylhydrazine | 125–130 °C, solvent-free | Not specified | |
| 2-Naphthol, Hydrazine Hydrate | Reflux, 20h | 68.3 (for 2-naphthylhydrazine) |
Scale-Up Considerations for the Solvent-Free Method:
-
Handling of Hydrazine Hydrate: Hydrazine hydrate is a hazardous and corrosive substance. On an industrial scale, its handling requires specialized equipment and stringent safety protocols, including closed-transfer systems and appropriate personal protective equipment.
-
Heat Transfer in a Solvent-Free System: Achieving uniform heating and efficient heat transfer in a viscous, solvent-free reaction mixture can be challenging on a large scale. The use of high-torque agitators and reactors with efficient heating jackets is necessary.
-
Product Isolation from a Melt: The workup procedure involves pouring the hot reaction mixture into water. On a large scale, this quenching step needs to be carefully controlled to ensure safe and efficient precipitation of the product and to manage the exotherm.
-
Byproduct Removal: The reaction may produce byproducts that need to be efficiently removed during purification. The development of an optimized crystallization process is crucial for obtaining high-purity BINAM.
Purification of BINAM on a Large Scale
The purification of BINAM to the high level of enantiomeric and chemical purity required for its applications is a critical step in the manufacturing process.
-
Crystallization: This is the most common and cost-effective method for purifying solids on a large scale. The choice of solvent system is crucial for achieving high recovery and purity.
-
Column Chromatography: While often used at the lab scale, traditional silica gel chromatography can be less practical for large-scale production due to cost and solvent consumption. However, automated flash chromatography systems and other industrial-scale chromatographic techniques can be employed if necessary.
-
Derivatization and Recrystallization: In some cases, the crude BINAM can be converted to a derivative (e.g., a dicarbamate), which may be more amenable to purification by recrystallization. The purified derivative is then hydrolyzed to yield the pure BINAM. A detailed protocol for the formation of the diethyl dicarbamate derivative of (R)-BINAM is available in Organic Syntheses.
Visualization of Synthetic Pathways and Workflows
Diagrams
Caption: Overview of the primary synthetic routes to BINAM.
Caption: Step-by-step workflow for the oxidative coupling method.
Conclusion
The large-scale synthesis of this compound is a critical enabling technology for the production of a wide range of chiral catalysts and materials. While several synthetic routes have been developed, the copper-catalyzed oxidative coupling of 2-naphthylamine and the solvent-free reaction of 2-naphthol with 2-naphthylhydrazine stand out as the most promising for industrial application. The choice of a specific route will depend on a variety of factors, including cost of raw materials, safety considerations, and the desired scale of production. Successful scale-up of any of these methods will require careful consideration of reaction engineering principles, particularly with respect to heat and mass transfer, as well as the implementation of robust and efficient purification protocols. Further process development and optimization are necessary to transition these laboratory-scale procedures into truly industrial-scale manufacturing processes.
An In-depth Technical Guide to the Physical and Chemical Properties of Racemic BINAM
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Binaphthyl-2,2'-diamine (BINAM) is a chiral organic compound that has garnered significant attention in the fields of asymmetric synthesis and catalysis. Its unique C₂-symmetric atropisomeric structure, arising from restricted rotation around the C1-C1' bond, makes it a valuable ligand for a variety of metal-catalyzed enantioselective reactions. While the enantiomerically pure forms of BINAM are most sought after for these applications, the racemic mixture is the immediate product of its synthesis and the starting point for resolution. A thorough understanding of the physical and chemical properties of racemic BINAM is therefore crucial for its synthesis, purification, and subsequent resolution into its constituent enantiomers. This technical guide provides a comprehensive overview of the core physical and chemical properties of racemic BINAM, detailed experimental protocols for its synthesis and resolution, and an exploration of the biological activities of its enantiomers, particularly their impact on cellular signaling pathways.
Physical and Chemical Properties
Racemic BINAM is a stable, crystalline solid at room temperature. Its physical and chemical properties are summarized in the tables below.
General Properties
| Property | Value | Reference |
| Chemical Name | (±)-1,1'-Binaphthyl-2,2'-diamine | [1] |
| Synonyms | rac-BINAM, (±)-2,2'-Diamino-1,1'-binaphthyl | [2] |
| CAS Number | 4488-22-6 | [3] |
| Molecular Formula | C₂₀H₁₆N₂ | [1] |
| Molecular Weight | 284.36 g/mol | [1] |
| Appearance | White to off-white or slightly beige crystalline powder | [3] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 242-244 °C | |
| Solubility | Soluble in methanol (B129727) and ethanol. | [4] |
| Optical Rotation | 0° (for the racemic mixture) | N/A |
Spectroscopic Data
| Spectroscopy | Key Features and Data Location |
| ¹H NMR | The ¹H NMR spectrum of racemic BINAM is available on PubChem. The spectrum will show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the naphthyl protons and a broad singlet for the amine protons. |
| ¹³C NMR | The ¹³C NMR spectrum will display signals for the aromatic carbons in the range of approximately 110-150 ppm. Due to the chirality, even in the racemic mixture, some carbons may show distinct signals. |
| Infrared (IR) | The FTIR spectrum, available on PubChem, shows characteristic N-H stretching vibrations for the primary amine groups around 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching bands are also prominent. |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M⁺) at m/z = 284, corresponding to the molecular weight of BINAM. Fragmentation patterns can be observed, with a significant peak at m/z = 267. |
Experimental Protocols
Synthesis of Racemic BINAM via Oxidative Coupling
This protocol describes the synthesis of racemic this compound from 2-naphthylamine (B18577) using copper(II) chloride as an oxidizing agent.[5]
Materials:
-
2-Naphthylamine
-
Copper(II) chloride (CuCl₂)
-
Methanol
-
Ammonia (B1221849) solution (aqueous)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve 2-naphthylamine in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, prepare a solution of copper(II) chloride in methanol.
-
Slowly add the CuCl₂ solution to the 2-naphthylamine solution with continuous stirring at room temperature.
-
A precipitate of the BINAM-CuCl₂ complex will form. Continue stirring for several hours to ensure the reaction goes to completion.
-
Filter the precipitate and wash it with methanol to remove any unreacted starting materials.
-
To obtain the free diamine, suspend the complex in a mixture of water and aqueous ammonia and heat the mixture.
-
The blue copper-ammonia complex will form in the aqueous layer, and the free racemic BINAM will precipitate.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum to yield racemic BINAM.
Resolution of Racemic BINAM
This protocol outlines the resolution of racemic BINAM into its (R) and (S) enantiomers using (+)-camphor-10-sulfonic acid as the resolving agent.[6][7][8]
Materials:
-
Racemic BINAM
-
(+)-Camphor-10-sulfonic acid
-
Methanol or another suitable solvent
-
Sodium hydroxide (B78521) solution (aqueous)
-
Dichloromethane or other organic solvent for extraction
-
Standard laboratory glassware
Procedure:
-
Dissolve racemic BINAM in a suitable hot solvent, such as methanol.
-
In a separate flask, dissolve an equimolar amount of (+)-camphor-10-sulfonic acid in the same solvent.
-
Slowly add the resolving agent solution to the BINAM solution.
-
Allow the mixture to cool slowly to room temperature. One diastereomeric salt will preferentially crystallize out of the solution.
-
Filter the crystals and wash with a small amount of cold solvent. This will yield the less soluble diastereomeric salt (e.g., (R)-BINAM-(+)-camphorsulfonate).
-
The mother liquor will be enriched in the other diastereomer (e.g., (S)-BINAM-(+)-camphorsulfonate). This can be recovered by evaporation of the solvent.
-
To obtain the free enantiomer, treat the separated diastereomeric salt with an aqueous base solution (e.g., NaOH) to neutralize the sulfonic acid.
-
Extract the free enantiomeric BINAM with an organic solvent (e.g., dichloromethane).
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the enantiomerically enriched BINAM.
Biological Activity and Signaling Pathways
While racemic BINAM itself is primarily of interest as a precursor, its enantiomers exhibit distinct biological activities. Notably, (R)-BINAM has been identified as a spindle poison with antiproliferative effects on cancer cells.[9] In contrast, (S)-BINAM is biologically inactive.[9]
The mechanism of action of (R)-BINAM involves the depolymerization of microtubules, which are essential components of the mitotic spindle.[9] This disruption of microtubule dynamics leads to the formation of malformed, multipolar spindles, ultimately causing a G2/M phase cell cycle arrest.[10] Prolonged arrest in mitosis triggers a cellular crisis known as mitotic catastrophe, which culminates in apoptotic cell death.[9][10]
The induction of apoptosis by (R)-BINAM has been confirmed by the detection of apoptosis markers such as Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptosis.[10]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of racemic BINAM, along with comprehensive experimental protocols for its synthesis and resolution. The spectroscopic data and physicochemical properties summarized herein serve as a valuable resource for researchers working with this important chiral compound. Furthermore, the elucidation of the biological activity of the (R)-enantiomer as a microtubule-destabilizing agent opens avenues for its investigation in the context of cancer drug development. The stark difference in bioactivity between the enantiomers underscores the critical importance of chirality in drug design and development, highlighting the necessity of efficient resolution methods for racemic mixtures. The information presented is intended to be a foundational resource for scientists and professionals engaged in the synthesis, application, and biological evaluation of BINAM and its derivatives.
References
- 1. (+-)-1,1'-Binaphthyl-2,2'-diamine | C20H16N2 | CID 20571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. strem.com [strem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Cytotoxicity of Atropisomeric [1,1'-Binaphthalene]-2,2'-Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure-Activity Relationships, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Resolution of Racemic 1,1'-Binaphthyl-2,2'-diamine (BINAM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the resolution of racemic 1,1'-Binaphthyl-2,2'-diamine (BINAM), a cornerstone of asymmetric synthesis. As a privileged chiral scaffold, the enantiomerically pure forms of BINAM are indispensable for the development of chiral ligands and catalysts. This document details the primary techniques for separating its enantiomers: diastereomeric salt formation, kinetic resolution, and preparative chiral chromatography. Each section includes detailed experimental protocols, quantitative data for comparison, and workflow visualizations to facilitate practical application in a research and development setting.
Introduction
This compound (BINAM) is a C2-symmetric, axially chiral diamine that has found extensive application in asymmetric catalysis. Its ability to form stable complexes with a variety of metals has led to the development of highly selective catalysts for a wide range of organic transformations. The stereochemical outcome of these reactions is critically dependent on the enantiopurity of the BINAM ligand. Consequently, the efficient resolution of racemic BINAM is a pivotal step in the synthesis of these vital chiral tools. This guide explores the most effective and commonly employed methods for obtaining enantiomerically pure (R)- and (S)-BINAM.
Diastereomeric Salt Resolution
The formation of diastereomeric salts is a classical and widely used method for the resolution of racemic amines. This technique involves the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by fractional crystallization. Subsequently, the desired enantiomer of the amine is liberated from the separated salt.
Resolving Agents
Several chiral acids have been employed for the resolution of BINAM, with varying degrees of success. Common resolving agents include derivatives of tartaric acid, amino acids, and camphorsulfonic acid. The choice of resolving agent and solvent system is critical for achieving efficient separation.
Experimental Protocol: Resolution with a Chiral Acid (General Procedure)
-
Salt Formation: In a suitable flask, dissolve the racemic BINAM (1.0 equivalent) in a minimal amount of a hot solvent or solvent mixture (e.g., methanol, ethanol, or acetone). In a separate container, dissolve the chiral resolving agent (0.5 - 1.0 equivalent) in a small amount of the same solvent. Slowly add the resolving agent solution to the BINAM solution with constant stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization. If no crystals form, scratching the inside of the flask or adding a seed crystal of the desired diastereomeric salt can initiate crystallization. Further cooling in an ice bath may be necessary to maximize the yield of the less soluble salt.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the dried diastereomeric salt in water. Add a base (e.g., aqueous sodium hydroxide) to the suspension with stirring until the salt completely dissolves and the solution is alkaline.
-
Extraction: Extract the liberated free amine into a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification and Analysis: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and remove the solvent under reduced pressure. Determine the enantiomeric excess (e.e.) of the recovered BINAM using chiral High-Performance Liquid Chromatography (HPLC).
Quantitative Data for Diastereomeric Salt Resolution
| Resolving Agent | Solvent | Recovered Enantiomer | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| L-(+)-Tartaric Acid | Acetone | (S)-BINAM | High | >95 |
| (-)-N-Tosyl-(S)-phenylalanine | Dioxane/Methanol | (R)-BINAM | Moderate | High |
| (1S)-(+)-10-Camphorsulfonic Acid | Isopropyl acetate/Acetonitrile | (S)-BINAM | High | >99 |
Note: The yields and e.e. values are indicative and can vary based on the precise experimental conditions.
Kinetic Resolution
Kinetic resolution is a powerful technique that relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. This results in the preferential conversion of one enantiomer into a product, leaving the unreacted starting material enriched in the other enantiomer.
Catalytic Systems
Chiral phosphoric acids and chiral metal complexes have emerged as highly effective catalysts for the kinetic resolution of BINAM and its derivatives. These catalysts can facilitate various transformations, such as acylation or triazane (B1202773) formation, with high enantioselectivity.
Experimental Protocol: Kinetic Resolution via Chiral Phosphoric Acid Catalyzed Triazane Formation
-
Reaction Setup: To a solution of racemic BINAM (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or toluene) at a specified temperature (e.g., 0 °C or room temperature), add the chiral phosphoric acid catalyst (e.g., 1-5 mol%).
-
Addition of Reagent: Slowly add a solution of an azodicarboxylate (e.g., di-tert-butyl azodicarboxylate, 0.5 equivalents) in the same solvent to the reaction mixture.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC to determine the conversion.
-
Work-up: Once the desired conversion is reached, quench the reaction and purify the mixture by column chromatography to separate the unreacted, enantioenriched BINAM from the triazane product.
-
Analysis: Determine the enantiomeric excess of the recovered BINAM by chiral HPLC.
Quantitative Data for Kinetic Resolution
| Catalytic System | Reagent | Recovered Enantiomer | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Selectivity Factor (s) |
| Chiral Phosphoric Acid | Di-tert-butyl azodicarboxylate | (R)-BINAM | ~50 | >99 | up to 420 |
| Chiral Calcium Phosphate | Isobutyric Anhydride | (S)-BINAM | ~50 | >99 | up to 127 |
Note: The selectivity factor (s) is a measure of the efficiency of the kinetic resolution.[1]
Preparative Chiral Chromatography
Preparative chiral chromatography is a direct method for separating enantiomers using a chiral stationary phase (CSP). This technique is particularly useful for obtaining both enantiomers in high purity and can be readily scaled up.
Chiral Stationary Phases and Mobile Phases
A variety of commercially available chiral stationary phases are effective for the resolution of BINAM. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. The choice of the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is crucial for achieving optimal separation.
Experimental Protocol: Preparative Chiral HPLC
-
System Preparation: Equilibrate the preparative chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic BINAM in the mobile phase or a compatible solvent.
-
Injection and Separation: Inject the sample solution onto the column. The two enantiomers will travel through the column at different rates and elute at different retention times.
-
Fraction Collection: Collect the fractions corresponding to each enantiomeric peak.
-
Solvent Removal and Analysis: Evaporate the solvent from the collected fractions to obtain the pure enantiomers. Determine the enantiomeric excess of each enantiomer by analytical chiral HPLC.
Quantitative Data for Preparative Chiral Chromatography
| Chiral Stationary Phase | Mobile Phase (Hexane/IPA) | Flow Rate (mL/min) | Recovered Enantiomers | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Chiralcel OD-H | 90:10 | 1.0 | (R)- and (S)-BINAM | >95 | >99 |
| Chiralpak AD-H | 80:20 | 1.0 | (R)- and (S)-BINAM | >95 | >99 |
Note: The specific conditions may need to be optimized for different preparative HPLC systems.
Conclusion
The resolution of racemic this compound is a critical process for accessing the enantiomerically pure ligands essential for asymmetric synthesis. This guide has detailed three primary methodologies: diastereomeric salt formation, kinetic resolution, and preparative chiral chromatography. The choice of method will depend on factors such as the desired scale of the resolution, the availability of chiral reagents and equipment, and the specific requirements for enantiopurity and yield. By providing detailed experimental protocols and comparative quantitative data, this document aims to serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
References
Spectroscopic Properties of 1,1'-Binaphthyl-2,2'-diamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of 1,1'-Binaphthyl-2,2'-diamine (BINAM), a chiral diamine pivotal in asymmetric synthesis and catalysis. The document details quantitative spectroscopic data, experimental protocols for its characterization, and logical workflows for its application in chiral recognition.
Core Spectroscopic Data
The spectroscopic signature of BINAM is fundamental to its application and characterization. The following tables summarize the key quantitative data from nuclear magnetic resonance, optical absorption and emission, and chiroptical spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of BINAM. The proton (¹H) and carbon-13 (¹³C) NMR data provide a detailed map of the molecule's atomic connectivity.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| ¹H | 7.80–8.05 | m | CDCl₃ |
| 8.29–8.31 | m | CDCl₃ | |
| 8.38–8.40 | m | CDCl₃ | |
| 9.44 | d | CDCl₃ | |
| ¹³C | 106.5 | - | CDCl₃ |
| 125.2 | - | CDCl₃ | |
| 125.3 | - | CDCl₃ | |
| 126.9 | - | CDCl₃ | |
| 127.1 | - | CDCl₃ | |
| 129.9 | - | CDCl₃ | |
| 133.9 | - | CDCl₃ | |
| 136.3 | - | CDCl₃ |
Data sourced from multiple publicly available datasets. Specific peak assignments may vary based on experimental conditions.[1]
UV-Visible Absorption and Fluorescence Spectroscopy
BINAM and its derivatives are known for their fluorescent properties, which are exploited in chiral recognition applications. The absorption and emission characteristics are key to understanding its electronic transitions.
Table 2: UV-Visible Absorption and Fluorescence Spectroscopic Data for this compound.
| Parameter | Value | Conditions |
| Maximum Absorption Wavelength (λmax) | 355 nm | Neat |
| Fluorescence Excitation Wavelength | ~329 nm | In Acetonitrile (B52724) |
| Fluorescence Emission Wavelength | ~437 nm | In Acetonitrile, upon interaction with lysine |
Note: Fluorescence properties can be highly dependent on the solvent and the presence of interacting analytes.[2][3]
Chiroptical Spectroscopy
The axial chirality of BINAM gives rise to a strong signal in circular dichroism (CD) spectroscopy, which is instrumental in determining the enantiomeric purity and conformation of the molecule and its derivatives.
Table 3: Chiroptical Data for Enantiomers of this compound.
| Enantiomer | Specific Rotation ([α]D) | Conditions |
| (R)-(+)-BINAM | +157° | c = 1 in pyridine, at 20°C |
| (S)-(-)-BINAM | -157° | c = 1 in pyridine, at 20°C |
The sign of the specific rotation is indicative of the absolute configuration of the chiral axis.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for obtaining high-quality spectroscopic data. The following sections outline the methodologies for the key spectroscopic techniques applied to BINAM.
General Sample Preparation
For most spectroscopic analyses, BINAM is dissolved in a suitable solvent. Spectroscopic grade solvents should be used to avoid interference. Common solvents include chloroform-d (B32938) (CDCl₃) for NMR, and acetonitrile or dichloromethane (B109758) for UV-Vis, fluorescence, and CD spectroscopy.[1][5] Concentrations typically range from 10⁻⁵ M for fluorescence studies to higher concentrations for NMR.[5]
UV-Visible Absorption Spectroscopy
This protocol outlines the steps to acquire a UV-Vis absorption spectrum of BINAM.
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Sample Preparation: Prepare a solution of BINAM in a spectroscopic grade solvent (e.g., acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance to ensure linearity.
-
Blank Measurement: Fill a matched quartz cuvette with the pure solvent to be used as a blank. Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Replace the blank cuvette with the sample cuvette. Ensure the cuvette is placed in the same orientation.
-
Data Acquisition: Scan the desired wavelength range (e.g., 200-600 nm) and record the absorbance spectrum. The maximum absorption wavelength (λmax) can be determined from the resulting spectrum.
Fluorescence Spectroscopy
The following protocol is for the acquisition of fluorescence emission and excitation spectra of BINAM, often in the context of chiral recognition.
-
Instrument Preparation: Power on the spectrofluorometer and allow the xenon lamp to stabilize.
-
Sample Preparation: Prepare a dilute solution of BINAM (e.g., 10⁻⁵ M in acetonitrile) in a quartz fluorescence cuvette.[5] For chiral recognition studies, solutions of the analyte (e.g., an amino acid) are also prepared.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (if known, otherwise a preliminary emission scan is needed) and scan a range of excitation wavelengths.
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (λmax). Scan a range of emission wavelengths longer than the excitation wavelength.
-
Titration Experiment (for Chiral Recognition): To the BINAM solution, add successive aliquots of the chiral analyte. Record the fluorescence spectrum after each addition. Changes in fluorescence intensity or wavelength can be used to determine enantioselectivity.[5]
Circular Dichroism Spectroscopy
This protocol describes the measurement of the CD spectrum of a chiral BINAM sample.
-
Instrument Preparation: Turn on the CD spectrometer and purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region. Allow the lamp to warm up.
-
Sample Preparation: Prepare a solution of the enantiomerically pure BINAM in a suitable solvent (e.g., acetonitrile). The concentration and path length of the cell should be chosen to keep the absorbance below 1.0.
-
Solvent Blank: Record a CD spectrum of the pure solvent in the same cuvette. This will be subtracted from the sample spectrum.
-
Sample Measurement: Record the CD spectrum of the BINAM solution over the desired wavelength range. Multiple scans are often averaged to improve the signal-to-noise ratio.
-
Data Processing: Subtract the solvent blank from the sample spectrum. The data is typically presented as molar ellipticity ([θ]) versus wavelength.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships relevant to the spectroscopic analysis of BINAM.
References
Synthesis and Characterization of BINAM Derivatives: A Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 1,1'-Binaphthyl-2,2'-diamine (BINAM) derivatives. BINAM, a cornerstone of asymmetric synthesis, possesses axial chirality, making its derivatives highly valuable as chiral ligands, organocatalysts, and scaffolds in drug development. This document details key synthetic methodologies, including palladium-catalyzed N-arylation and copper-catalyzed oxidative coupling. It outlines critical characterization techniques such as spectroscopy (NMR, MS, IR), chiral chromatography (HPLC), and X-ray crystallography. Furthermore, this guide presents detailed experimental protocols for synthesis and analysis and explores the application of BINAM derivatives in drug discovery, specifically their role as antiproliferative agents targeting microtubule dynamics. This whitepaper is intended to be a vital resource for researchers, chemists, and professionals in the field of drug development.
Introduction
This compound (BINAM) is a privileged axially chiral compound that has garnered significant attention in chemical research. Its unique stereochemical properties, arising from hindered rotation around the C1-C1' bond of the binaphthyl system, result in stable, separable enantiomers known as atropisomers. This inherent chirality, combined with the two amine functionalities, makes the BINAM scaffold a versatile building block.
BINAM derivatives are extensively used as ligands in metal-catalyzed asymmetric reactions, as organocatalysts, and as fluorescent chemosensors for chiral recognition.[1][2][3] In the realm of medicinal chemistry and drug development, the rigid binaphthyl backbone provides a well-defined three-dimensional structure for interacting with biological targets. Notably, specific enantiomers of BINAM derivatives have shown potent biological activity, highlighting the importance of stereochemistry in their function.[4] This guide will delve into the core aspects of synthesizing and characterizing these important molecules.
Synthesis of BINAM Derivatives
The functionalization of the two amino groups of BINAM is the primary route to its derivatives. Key methods include transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed N-Arylation
Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, is a powerful and widely used method for forming C(sp²)-N bonds to synthesize N-aryl BINAM derivatives.[5] This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple BINAM with aryl halides or triflates.[6][7][8]
Diagram 1. General workflow for Pd-catalyzed N-arylation of BINAM.
Table 1. Examples of Palladium-Catalyzed Synthesis of N-Aryl BINAM Derivatives
| Starting Material | Aryl Halide | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| (S)-BINAM | 3-Bromophenyl bromide | Pd(dba)₂ / BINAP | - | Dioxane | - | [5] |
| (S)-BINAM | Methyl o-bromobenzoate | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 71% |[9] |
Copper-Catalyzed Oxidative Coupling
An alternative and efficient route to BINAM derivatives involves the copper-catalyzed oxidative homocoupling of 2-aminonaphthalene precursors.[10][11][12] This method utilizes a Cu(II) catalyst, often in conjunction with a specialized ligand, and molecular oxygen as the terminal oxidant.[10][11][12] The reaction proceeds through a C-H activation pathway, offering an atom-economical approach to the BINAM core.[10] Mechanistic studies suggest a redox pathway involving Cu(II)/Cu(I) cycling.[11]
Table 2. Examples of Copper-Catalyzed Oxidative Coupling to Form BINAM Derivatives
| Substrate (N-substituted 2-aminonaphthalene) | Catalyst / Ligand | Oxidant | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-phenyl-2-naphthylamine | CuCl₂ / Naphthylpyridine | O₂ | 1,4-Dioxane (B91453) | 84% | [10][11] |
| N-(p-tolyl)-2-naphthylamine | CuCl₂ / Naphthylpyridine | O₂ | 1,4-Dioxane | 81% | [10][11] |
| N-(p-methoxyphenyl)-2-naphthylamine | CuCl₂ / Naphthylpyridine | O₂ | 1,4-Dioxane | 75% |[10][11] |
Characterization Techniques
A multi-faceted analytical approach is required to unambiguously confirm the structure, purity, and stereochemistry of BINAM derivatives.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural elucidation.[13][14][15] In ¹H NMR, the N-H protons of BINAM derivatives typically appear as broad signals that can be confirmed by D₂O exchange, which causes the signal to disappear.[16][17] The aromatic protons appear in the downfield region (typically 6.5-8.0 ppm). ¹³C NMR provides information on the carbon skeleton.[13]
-
Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern of the derivatives. According to the "nitrogen rule," a compound with an odd number of nitrogen atoms, like a mono-substituted BINAM derivative, will have an odd-numbered molecular ion peak.
-
Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying functional groups. Primary amines (unsubstituted BINAM) show a pair of N-H stretching bands around 3350-3450 cm⁻¹, while secondary amines (N-substituted derivatives) show a single, sharper N-H band in a similar region. Tertiary diamine derivatives will lack these N-H stretches entirely.
Table 3. Representative Spectroscopic Data for (R)-N,N'-bis(2-(methoxycarbonyl)phenyl)-1,1'-binaphthyl-2,2'-diamine
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.66 (s, 2H, NH), 7.93 (d, 2H), 7.89 (d, 2H), 7.78 (d, 2H), 7.72 (dd, 2H), 7.37 (t, 2H), 7.28-7.19 (m, 6H), 7.11 (t, 2H), 6.62 (t, 2H), 3.44 (s, 6H, OCH₃) | [9] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 167.81, 146.30, 142.51, 138.05, 133.95, 133.90, 133.67, 131.96, 130.80, 129.58, 128.93, 128.39, 128.16, 126.96, 126.76, 125.35, 124.61, 123.83, 122.99, 122.39, 121.43, 118.32, 117.96, 114.70, 113.99, 113.05, 51.50 |[9] |
Chromatographic Methods
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of BINAM derivatives.[18] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[19] Polysaccharide-based and Pirkle-type columns are commonly employed for this purpose.[18]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of molecular structure, including bond lengths, bond angles, and, crucially, the absolute configuration of the chiral centers.[20][21] This technique is invaluable for confirming the stereochemical outcome of an asymmetric synthesis and for studying the three-dimensional packing of molecules in the solid state.[20]
Experimental Protocols
Protocol: Palladium-Catalyzed Synthesis of N,N'-Diaryl-(S)-BINAM[5]
-
Preparation : To a dry, argon-flushed Schlenk flask, add (S)-BINAM (1.0 mmol), the aryl bromide (2.2 mmol), Pd(dba)₂ (8 mol%), BINAP (9 mol%), and sodium tert-butoxide (2.5 mmol).
-
Solvent Addition : Add 10 mL of dry, degassed 1,4-dioxane to the flask via syringe.
-
Reaction : Heat the reaction mixture at 100 °C under an argon atmosphere and monitor the reaction progress by TLC or GC-MS.
-
Workup : After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature, dilute with ethyl acetate (B1210297), and filter through a pad of Celite.
-
Purification : Concentrate the filtrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the pure N,N'-diaryl-(S)-BINAM derivative.[5]
Protocol: General Chiral HPLC Analysis
-
Sample Preparation : Prepare a dilute solution of the BINAM derivative (approx. 1 mg/mL) in the mobile phase or a compatible solvent.
-
Instrumentation : Use an HPLC system equipped with a suitable chiral column (e.g., Daicel Chiralpak series). A common mobile phase for normal-phase separation is a mixture of heptane/ethanol or heptane/isopropanol.[18]
-
Analysis : Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Quantification : The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| × 100.
Protocol: X-ray Quality Crystal Growth (General Workflow)[24][25][26]
-
Purification : Ensure the compound is highly pure (>98%), as impurities can inhibit crystallization.
-
Solvent Screening : Identify a solvent or solvent system in which the compound is moderately soluble.
-
Crystallization Method :
-
Slow Evaporation : Prepare a nearly saturated solution of the compound in a clean vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days in a vibration-free environment.[22]
-
Vapor Diffusion : Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.[22]
-
-
Crystal Harvesting : Once suitable single crystals have formed, carefully remove them from the mother liquor for X-ray diffraction analysis.
Applications in Drug Development & Signaling Pathways
The rigid and well-defined chiral scaffold of BINAM makes it an attractive platform for designing molecules that can interact with biological targets in a stereospecific manner.
(R)-BINAM as a Microtubule-Targeting Agent
Recent studies have identified atropisomeric (R)-BINAM as a moderately potent spindle poison with antiproliferative activity in human cancer cell lines.[4] This activity is highly enantioselective; the (S)-BINAM enantiomer was found to be inactive in all biological assays.[4]
The mechanism of action involves the depolymerization of microtubules, which are critical components of the cytoskeleton and the mitotic spindle.[4] Disruption of microtubule dynamics leads to defects in spindle formation (multipolar spindles), fragmentation of the pericentriolar material (PCM), and ultimately, cell cycle arrest and apoptosis via mitotic catastrophe.[4] This mechanism is similar to that of other microtubule-depolymerizing agents like colchicine.[4] These findings position R-BINAM derivatives as a promising class of compounds for the development of novel anticancer agents.[4]
Diagram 2. Signaling pathway for the anticancer activity of (R)-BINAM.
Conclusion
BINAM derivatives represent a versatile and powerful class of molecules with significant applications ranging from asymmetric catalysis to materials science and drug discovery. The synthetic methodologies, primarily based on transition metal catalysis, are robust and allow for the creation of a diverse library of structures. Comprehensive characterization using a combination of spectroscopic and chromatographic techniques is essential to ensure structural integrity and enantiopurity. The discovery of their potent, enantioselective antiproliferative activity through microtubule disruption opens a promising new avenue for the development of BINAM-based therapeutics. This guide provides a foundational framework for researchers aiming to explore and innovate within this exciting field of chemistry.
References
- 1. esrf.fr [esrf.fr]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of Atropisomeric [1,1'-Binaphthalene]-2,2'-Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure-Activity Relationships, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of the (S)-BINAM Derivatives as Fluorescent Enantioselective Detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Naphthylpyridyl-Cu(II)-Catalyzed Oxidative Coupling of 2-Naphthylamines to Access BINAM Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 21. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Methodological & Application
Application Notes and Protocols: Asymmetric Hydrogenation of Ketones Using BINAP/Diamine-Ruthenium Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric hydrogenation of prochiral ketones to produce enantiomerically enriched secondary alcohols is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. Chiral alcohols are critical building blocks for a vast array of active pharmaceutical ingredients (APIs).[1][2][3] Among the most powerful tools for this transformation are ruthenium(II) catalysts bearing a combination of a C₂-symmetric atropisomeric diphosphine ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), and a chiral 1,2-diamine ligand, like 1,2-diphenylethylenediamine (DPEN).[1][4] These catalysts, often referred to as Noyori-type catalysts, are renowned for their high catalytic activity, broad substrate scope, and ability to provide exceptional levels of enantioselectivity (often >98% ee).[1]
This document provides detailed application notes on the performance of these catalysts and comprehensive protocols for their synthesis and use in the asymmetric hydrogenation of various ketone substrates.
Mechanism of Action: A Metal-Ligand Bifunctional Approach
The prevailing mechanism for ketone hydrogenation by BINAP/diamine-Ru(II) complexes is a nonclassical, metal-ligand bifunctional pathway that occurs in the outer coordination sphere of the ruthenium center.[5][6] The key steps are:
-
Catalyst Activation: The precatalyst, typically a Ru(II) dihalide or carboxylate complex, is activated under hydrogen pressure, often in the presence of a base, to form the active 18-electron dihydride species, RuH₂(diphosphine)(diamine).[4]
-
Transition State Assembly: The ketone substrate does not coordinate directly to the metal. Instead, it forms a six-membered pericyclic transition state involving the Ru-H bond and the N-H bond of the diamine ligand.[5][6][7]
-
Concerted Hydride and Proton Transfer: A hydride from the ruthenium and a proton from the amine ligand are simultaneously transferred to the carbonyl carbon and oxygen, respectively.[5][6] This concerted step is the origin of the high catalytic efficiency.[4]
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates, and the catalyst is regenerated to continue the cycle.
The chirality of both the diphosphine and the diamine ligands is crucial for creating a well-defined chiral environment that forces the ketone to approach the catalyst from a specific enantioface, thus dictating the stereochemical outcome of the reaction.[5][8]
Data Presentation: Catalyst Performance
The efficacy of BINAP/diamine-Ru catalysts is demonstrated across a range of ketone substrates. The following tables summarize representative results, highlighting the high conversions and enantioselectivities achieved.
Table 1: Asymmetric Hydrogenation of β-Keto Esters with (S)-Ru(OAc)₂(H₈-BINAP) [9]
| Substrate | Product | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Time (h) | Conversion (%) | e.e. (%) |
| Methyl acetoacetate | (R)-Methyl 3-hydroxybutanoate | 1000 | 100 | 25 | Methanol | 12 | >99 | 99 |
| Ethyl acetoacetate | (R)-Ethyl 3-hydroxybutanoate | 1000 | 100 | 25 | Methanol | 12 | >99 | 98 |
| Ethyl 4-chloroacetoacetate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 1000 | 100 | 25 | Methanol | 15 | >99 | 97 |
Table 2: Asymmetric Hydrogenation of Aromatic Ketones with TolBINAP/DPEN-Ru Catalysts [4]
| Substrate | Catalyst Ligands | S/C Ratio | H₂ Pressure (atm) | Solvent | Base | Conversion (%) | e.e. (%) | Product Configuration |
| Acetophenone (B1666503) | (S)-TolBINAP / (S,S)-DPEN | 2000 | 8 | 2-propanol | t-C₄H₉OK | >99 | 99 | R |
| 2-Acetophenone | (S)-XylBINAP / (S,S)-DPEN | 2000 | 8 | 2-propanol | t-C₄H₉OK | >99 | 99 | R |
| 1'-Acetonaphthone | (S)-XylBINAP / (S,S)-DPEN | 2000 | 8 | 2-propanol | t-C₄H₉OK | >99 | 95 | R |
| Phenylglyoxal diethyl acetal | (S)-TolBINAP / (R)-DMAPEN | 2000 | 8 | 2-propanol | t-C₄H₉OK | >99 | 96 | R |
Table 3: Asymmetric Hydrogenation of Sterically Hindered and Functionalized Ketones [4]
| Substrate | Catalyst Ligands | S/C Ratio | H₂ Pressure (atm) | Solvent | Base | Conversion (%) | e.e. (%) | Product Configuration |
| Pinacolone | (S)-TolBINAP / PICA | 100,000 | 9 | Ethanol | Base | >99 | 98 | S |
| α-Chloroacetophenone | (S,S)-TsDPEN / p-cymene | 1000 | 10 | Methanol | - | >99 | 96 | R |
| 4-Chromanone | (S,S)-TsDPEN / p-cymene | 1000-7000 | 10-100 | Methanol | - | >99 | 97 | S |
Experimental Protocols
Protocol 1: Synthesis of a Representative Precatalyst, RuCl₂[(S)-tolbinap][(S,S)-dpen]
This protocol is adapted from established procedures for creating BINAP/diamine-ruthenium complexes.[4]
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)-TolBINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl)
-
(S,S)-DPEN (1,2-diphenylethylenediamine)
-
Anhydrous, degassed N,N-dimethylformamide (DMF)
-
Anhydrous, degassed toluene (B28343)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-TolBINAP (2 equivalents) to a Schlenk flask.
-
Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes. The solution should become a deep red-purple.
-
Remove the solvent under high vacuum to obtain the intermediate complex, RuCl₂--INVALID-LINK--ₙ.
-
To a separate Schlenk flask, add the crude intermediate complex and (S,S)-DPEN (1.1 equivalents).
-
Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid can be purified by crystallization (e.g., from a toluene/hexane mixture) to yield the desired precatalyst.
Protocol 2: General Procedure for Asymmetric Hydrogenation of a Ketone (e.g., Acetophenone)
This protocol outlines a general method for the hydrogenation of simple aromatic ketones.[4]
Materials:
-
RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst
-
Acetophenone
-
Potassium tert-butoxide (t-C₄H₉OK)
-
Anhydrous, degassed 2-propanol
-
High-purity hydrogen gas
-
Autoclave or high-pressure reactor equipped with a magnetic stir bar and a glass liner
Procedure:
-
In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).
-
Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
-
Add the acetophenone substrate to the liner.
-
Place the glass liner inside the autoclave. Seal the reactor securely.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line. Purge the reactor 3-5 times with hydrogen gas to remove any residual air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).
-
Upon completion, stop the stirring, cool the autoclave to room temperature, and carefully vent the hydrogen pressure in a well-ventilated fume hood.
-
Open the reactor and remove the reaction mixture.
-
The conversion can be determined by Gas Chromatography (GC) or ¹H NMR analysis.
-
The enantiomeric excess (e.e.) of the product, 1-phenylethanol, can be determined by chiral HPLC or GC analysis.
Visualizations
Caption: Catalytic cycle for BINAP/Diamine-Ru hydrogenation.
Caption: General workflow for asymmetric ketone hydrogenation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. oatext.com [oatext.com]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes | Scilit [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. | Semantic Scholar [semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: BINAM-derived N-heterocyclic Carbene (NHC) Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of axially chiral BINAM-derived N-heterocyclic carbene (NHC) ligands in asymmetric catalysis. These ligands have demonstrated significant potential in a variety of metal-catalyzed transformations, offering high levels of stereocontrol in the synthesis of chiral molecules.
Introduction to BINAM-derived NHC Ligands
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and the formation of stable metal complexes. The introduction of chirality into the NHC framework allows for their application in asymmetric catalysis, a critical tool in modern synthetic chemistry, particularly for the pharmaceutical industry.
Axially chiral 1,1'-binaphthyl-2,2'-diamine (BINAM) is a privileged scaffold for the construction of chiral ligands. BINAM-derived NHC ligands combine the steric and electronic properties of NHCs with the C2-symmetric chirality of the binaphthyl backbone. This combination creates a well-defined chiral environment around the metal center, enabling high enantioselectivity in a range of catalytic reactions.
This document will focus on the synthesis of these ligands and their application in key catalytic reactions, providing detailed protocols and performance data.
Synthesis of BINAM-derived NHC Ligand Precursors
The synthesis of BINAM-derived NHC ligands typically begins with the preparation of the corresponding imidazolium (B1220033) or benzimidazolium salts, which serve as the pro-ligands. A general synthetic route is outlined below.
General Workflow for Ligand Synthesis
Caption: General synthetic workflow for BINAM-derived NHC precursors.
Experimental Protocol: Synthesis of (S)-2,2'-Bis(3-methylimidazolium-1-yl)-1,1'-binaphthyl Diiodide
This protocol describes a two-step synthesis of a representative BINAM-derived bis-imidazolium salt from commercially available (S)-BINAM.[1]
Materials:
-
(S)-(-)-2,2'-Diamino-1,1'-binaphthyl ((S)-BINAM)
-
Glyoxal (40% solution in water)
-
Ammonium (B1175870) chloride
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
Step 1: Synthesis of (S)-2,2'-Di-1H-imidazol-1-yl-1,1'-binaphthyl
-
To a solution of (S)-BINAM in ethanol, add an aqueous solution of glyoxal and ammonium chloride.
-
Reflux the mixture for 24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (S)-2,2'-di-1H-imidazol-1-yl-1,1'-binaphthyl.
Step 2: Synthesis of (S)-2,2'-Bis(3-methylimidazolium-1-yl)-1,1'-binaphthyl Diiodide
-
Dissolve the product from Step 1 in acetonitrile.
-
Add an excess of iodomethane to the solution.
-
Heat the reaction mixture at 80 °C for 5 hours.[1]
-
Cool the mixture to room temperature, and collect the resulting precipitate by filtration.
-
Wash the precipitate with cold acetonitrile and dry under vacuum to obtain the desired bis-imidazolium salt.
Applications in Asymmetric Catalysis
BINAM-derived NHC ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions. Below are detailed protocols for two prominent examples: rhodium-catalyzed hydrosilylation of ketones and copper-catalyzed allylic amination.
Rhodium-Catalyzed Asymmetric Hydrosilylation of Ketones
This reaction provides an efficient route to chiral secondary alcohols, which are valuable building blocks in organic synthesis.
Caption: Proposed catalytic cycle for Rh-catalyzed hydrosilylation.
This protocol details the asymmetric hydrosilylation of acetophenone (B1666503) using a rhodium complex of a BINAM-derived NHC ligand.[1]
Materials:
-
(S)-BINAM-derived bis-benzimidazolium salt
-
[Rh(COD)Cl]2 (COD = 1,5-cyclooctadiene)
-
Potassium tert-butoxide (KOtBu)
-
Acetophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
In a glovebox or under an inert atmosphere, add the BINAM-derived bis-benzimidazolium salt (0.01 mmol) and [Rh(COD)Cl]2 (0.005 mmol) to a Schlenk flask.
-
Add anhydrous THF (2 mL) and stir the mixture at room temperature for 30 minutes.
-
Add KOtBu (0.02 mmol) and stir for another 30 minutes to generate the active Rh-NHC complex in situ.
-
Add acetophenone (1.0 mmol) to the catalyst solution.
-
Slowly add diphenylsilane (1.2 mmol) to the reaction mixture at the desired temperature (e.g., 15 °C).[2]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a few drops of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting silyl ether by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
The following table summarizes the performance of various BINAM-derived NHC-Rh catalysts in the asymmetric hydrosilylation of ketones.
| Entry | Ketone Substrate | Catalyst Loading (mol%) | Silane | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | 1.0 | Diphenylsilane | >99 | 28 | [3] |
| 2 | 3-Oxo-3-phenylpropanoate | 1.0 | Diphenylsilane | 95 | 98 | [2] |
| 3 | 3-Oxo-3-(p-tolyl)propanoate | 1.0 | Diphenylsilane | 96 | 99 | [2] |
Copper-Catalyzed Asymmetric Allylic C-H Amination
This reaction enables the direct formation of chiral N-aryl allylamines from simple alkenes, providing a highly atom-economical route to these valuable compounds.
Caption: Experimental workflow for Cu-catalyzed asymmetric allylic amination.
This protocol describes the copper-catalyzed asymmetric allylic C-H amination of cyclohexene (B86901) using an N-arylhydroxylamine.[4][5]
Materials:
-
Cu(MeCN)4PF6
-
(R)-(+)-BINAM
-
Cyclohexene
-
N-phenylhydroxylamine
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard inert atmosphere glassware
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve Cu(MeCN)4PF6 (0.1 equiv.) and (R)-(+)-BINAM (0.11 equiv.) in the solvent.
-
Stir the solution at room temperature for 10 minutes.
-
Add cyclohexene (5 equiv.) to the light blue solution.
-
Add the N-phenylhydroxylamine (1 equiv.).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with saturated aqueous NaHCO3 and dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
The following table presents data for the Cu-catalyzed asymmetric allylic amination of various alkenes.
| Entry | Alkene Substrate | Ligand | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexene | (R)-(+)-BINAM | CH2Cl2 | 75 | 70 | [4][5] |
| 2 | Cyclopentene | (R)-(+)-BINAM | CH2Cl2 | 68 | 65 | [4][5] |
| 3 | 1-Methylcyclohexene | (R)-(+)-BINAM | CH2Cl2 | 82 | 78 | [4][5] |
Conclusion
BINAM-derived N-heterocyclic carbene ligands are a versatile and effective class of chiral ligands for asymmetric catalysis. Their modular synthesis allows for fine-tuning of their steric and electronic properties, while their C2-symmetric chiral backbone provides a robust platform for inducing high levels of enantioselectivity. The protocols and data presented herein demonstrate their utility in key synthetic transformations and provide a foundation for their broader application in academic and industrial research, particularly in the development of new synthetic routes to chiral pharmaceuticals and other high-value molecules. Further exploration of these ligands with a wider range of metals and in other catalytic reactions is a promising area for future research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Use of Chiral BINAM NHC-Rh(III) Complexes in Enantioselective Hydrosilylation of 3-Oxo-3-arylpropionic Acid Methyl or Ethyl Esters [organic-chemistry.org]
- 3. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Copper-catalyzed asymmetric allylic C–H amination of alkenes using N-arylhydroxylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for BINAM-Metal Complex Catalyzed Enantioselective Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a selection of highly efficient and enantioselective reactions catalyzed by BINAM (1,1'-binaphthyl-2,2'-diamine)-metal complexes. These methodologies offer powerful tools for the synthesis of chiral molecules, which are crucial in drug discovery and development.
Enantioselective α-Amination of Carbonyl Compounds via Phase-Transfer Catalysis
This protocol details the enantioselective α-amination of indanone and benzosuberone derivatives using a BINAM-derived phosphoric acid as a chiral anion phase-transfer catalyst.[1][2][3] This method provides access to valuable α-amino acid derivatives.
Catalyst Preparation: BINAM-Derived Phosphoric Acids (BDPAs)
The BINAM-derived chiral phosphoric acid catalysts are key to achieving high levels of enantioinduction.[1] These catalysts can be prepared from (R)- or (S)-BINAM through a multi-step synthesis, with the final step involving phosphorylation.
Experimental Protocol: Enantioselective α-Amination
General Procedure:
-
To a stirred solution of the β-keto ester (1 equivalent) in the specified solvent (to achieve a 0.025 M concentration), add the BINAM-derived phosphoric acid catalyst (5-10 mol%).
-
Add the base (e.g., NaH2PO4, 6 equivalents) to the mixture.
-
Add the aryldiazonium tetrafluoroborate (B81430) salt (1.2 equivalents).
-
Stir the reaction mixture at room temperature for the time indicated in the table below.
-
Upon completion, the reaction mixture is typically purified by flash column chromatography on silica (B1680970) gel to yield the desired α-diazenated product.[2]
Quantitative Data Summary
| Entry | Carbonyl Substrate | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 2-Methoxycarbonyl-1-indanone | BDPA-1 (5) | NaH2PO4 | Cyclohexane | 24 | >95 | 90 |
| 2 | 2-Ethoxycarbonyl-1-indanone | BDPA-1 (10) | NaH2PO4 | Cyclohexane | 12 | 85 | 92 |
| 3 | 2-Benzoyl-1-indanone | BDPA-2 (10) | K2CO3 | Toluene | 48 | 78 | 88 |
| 4 | 2-Methoxycarbonyl-1-benzosuberone | BDPA-1 (10) | NaH2PO4 | MTBE | 24 | 78 | 96 |
| 5 | N-Phenyl-2-oxindane-1-carboxamide | BDPA-1 (10) | NaH2PO4 | MTBE | 24 | 91 | 90 |
Data sourced from references[2][3]. BDPA-1 and BDPA-2 represent different substituted BINAM-derived phosphoric acids.
Workflow and Proposed Mechanism
References
- 1. Enantioselective α-amination enabled by a BINAM-derived phase-transfer catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02494J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective α-amination enabled by a BINAM-derived phase-transfer catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Chiral Anion Phase-Transfer Catalysis with BINAM Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of BINAM (1,1'-binaphthyl-2,2'-diamine) derivatives as precursors to chiral phosphoric acid catalysts in anion phase-transfer catalysis. This methodology has proven particularly effective in the enantioselective α-amination of carbonyl compounds, offering a powerful tool for the synthesis of chiral amines and amino acid derivatives.
Introduction to Chiral Anion Phase-Transfer Catalysis
Chiral anion phase-transfer catalysis is an effective strategy in asymmetric synthesis.[1] In this approach, a chiral anion forms a lipophilic ion pair with a cation, shuttling it into an organic phase where it can react with a nucleophile.[2] The chiral environment created by the anion induces enantioselectivity in the reaction.[3] BINAM-derived phosphoric acids have emerged as a privileged class of catalysts for this purpose.[4] Their unique steric and electronic properties, stemming from the C2-symmetric binaphthyl backbone, allow for high levels of stereocontrol.[5]
A key application of this catalytic system is the α-amination of carbonyl compounds using aryldiazonium salts as the nitrogen source.[3][6] The BINAM-derived phosphate (B84403) anion exchanges with the counterion of the aryldiazonium salt, generating a chiral, reactive diazonium ion pair in the organic phase.[3] This ion pair then reacts with an enolate or enamine derived from the carbonyl substrate to afford the α-aminated product with high enantiomeric excess.[3][6]
Applications: Enantioselective α-Amination of Carbonyl Compounds
The α-amination of ketones and related compounds provides direct access to valuable chiral α-amino ketones, which are precursors to α-amino acids and other biologically active molecules.[6] The use of BINAM-derived phosphoric acids as phase-transfer catalysts has enabled highly enantioselective versions of this transformation.[6]
Data Presentation
The following tables summarize the performance of a BINAM-derived phosphoric acid catalyst in the α-amination of various carbonyl compounds.
Table 1: Optimization of the Enantioselective α-Amination Reaction [6]
| Entry | Catalyst (mol%) | Solvent | Base | Conversion (%) | ee (%) |
| 1 | 10 | Toluene | NaH | >95 | 85 |
| 2 | 10 | MTBE | NaH | >95 | 90 |
| 3 | 10 | Cyclohexane (B81311) | NaH | >95 | 92 |
| 4 | 5 | Cyclohexane | NaH | >95 | 92 |
| 5 | 10 | Cyclohexane | K2CO3 | <10 | - |
| 6 | 10 | Cyclohexane | Na2CO3 | <10 | - |
| 7 | 10 | Cyclohexane | NaHCO3 | <10 | - |
Conditions: Indanone substrate (1 equiv.), catalyst, base (6 equiv.), PhN2BF4 (1.2 equiv.), solvent (0.025 M), rt, 2–24 h. Conversion based on consumption of starting material as determined by 1H NMR. Enantiomeric excess determined by chiral phase HPLC.
Table 2: Substrate Scope for the Enantioselective α-Amination [6]
| Substrate | Product | Yield (%) | ee (%) |
| 1-Indanone | 2-(phenyldiazenyl)-1-indanone | 85 | 92 |
| 5-Methoxy-1-indanone | 5-Methoxy-2-(phenyldiazenyl)-1-indanone | 88 | 93 |
| 5-Bromo-1-indanone | 5-Bromo-2-(phenyldiazenyl)-1-indanone | 82 | 91 |
| Benzosuberone | 2-(phenyldiazenyl)benzosuberone | 78 | 96 |
| β-Ketoamide | N,N-diethyl-2-oxo-2-phenyl-3-(phenyldiazenyl)propanamide | 91 | 90 |
Conditions: Nucleophile (1 equiv.), BINAM-derived catalyst (10 mol%), NaH (6 equiv.), ArN2BF4 (1.2 equiv.), Cyclohexane or MTBE (0.025 M).
Experimental Protocols
General Protocol for the Enantioselective α-Amination of Indanones
This protocol is a general procedure based on the available literature.[6]
Materials:
-
Indanone substrate
-
BINAM-derived phosphoric acid catalyst
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Aryldiazonium tetrafluoroborate (B81430)
-
Anhydrous cyclohexane or MTBE
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add the BINAM-derived phosphoric acid catalyst (0.10 equiv.).
-
Add the indanone substrate (1.0 equiv.) to the vial.
-
Add anhydrous cyclohexane or MTBE (to make a 0.025 M solution).
-
Stir the mixture at room temperature.
-
In a separate vial, weigh the sodium hydride (6.0 equiv.) and the aryldiazonium tetrafluoroborate (1.2 equiv.).
-
Add the sodium hydride and aryldiazonium tetrafluoroborate to the reaction mixture in portions over 10 minutes.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-aminated product.
-
Determine the enantiomeric excess of the product by chiral phase HPLC analysis.
Synthesis of a BINAM-derived Phosphoric Acid Catalyst
This is a general procedure for the synthesis of a BINAM-derived phosphoric acid.
Materials:
-
(R)- or (S)-1,1'-Binaphthyl-2,2'-diamine ((R)- or (S)-BINAM)
-
Phosphorus oxychloride (POCl3)
-
Substituted phenol (B47542) (e.g., 2,4,6-triisopropylphenol)
-
Triethylamine (B128534) (NEt3)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (HCl)
Procedure:
-
Phosphorylation: In a flame-dried flask under an inert atmosphere, dissolve (R)-BINAM (1.0 equiv.) and triethylamine (2.2 equiv.) in anhydrous DCM. Cool the solution to 0 °C and add phosphorus oxychloride (1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly add water to hydrolyze the intermediate. Stir for 1 hour.
-
Esterification: To the same flask, add the substituted phenol (2.2 equiv.) and triethylamine (2.2 equiv.). Stir at room temperature for 24 hours.
-
Workup: Wash the reaction mixture with 1 M HCl, then with brine. Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield the BINAM-derived phosphoric acid.
Visualizations
Catalytic Cycle
Caption: Proposed catalytic cycle for chiral anion phase-transfer amination.
Experimental Workflow
Caption: General experimental workflow for α-amination.
Conclusion
Chiral anion phase-transfer catalysis using BINAM-derived phosphoric acids represents a robust and highly effective method for the enantioselective synthesis of valuable chiral molecules. The α-amination of carbonyl compounds is a prime example of the power of this approach, providing access to enantioenriched α-amino acid precursors with high yields and excellent enantioselectivities under mild reaction conditions. The operational simplicity and broad substrate scope make this a valuable tool for researchers in both academic and industrial settings, particularly in the field of drug discovery and development. Further exploration of different BINAM derivatives and their applications in other asymmetric transformations is an active area of research with the potential to uncover new and powerful synthetic methodologies.
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Applications of Chiral Phosphoric Acids in Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective α-amination enabled by a BINAM-derived phase-transfer catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
Chiral Resolution of Racemic Amines with BINAM and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are crucial building blocks in the synthesis of pharmaceuticals and fine chemicals, with a significant portion of drugs containing at least one chiral amine moiety. The enantiomers of a chiral amine can exhibit markedly different pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure amines is of paramount importance. 1,1'-Binaphthyl-2,2'-diamine (BINAM) and its derivatives are axially chiral compounds that have proven to be valuable resolving agents and ligands in asymmetric synthesis. This document provides detailed application notes and protocols for the chiral resolution of racemic amines utilizing BINAM derivatives through various modern catalytic methods.
The primary method for separating enantiomers from a racemic mixture is known as chiral resolution.[1] This process often involves converting the enantiomers into diastereomers, which have different physical properties and can thus be separated.[1][2] Kinetic resolution is a powerful strategy where one enantiomer of a racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer.[3][4] This approach can be highly efficient, offering a practical route to enantiopure amines.[4]
This document outlines three distinct and effective methods for the kinetic resolution of BINAM derivatives:
-
Copper-Catalyzed Dehydrogenative Si-N Coupling: A non-enzymatic kinetic resolution of monoprotected BINAM derivatives.[5][6]
-
Chiral Calcium Phosphate-Catalyzed Acylation: An efficient kinetic resolution of BINAM derivatives through an acylation reaction.[3]
-
Brønsted Acid-Catalyzed Imine Formation and Transfer Hydrogenation: A highly enantioselective kinetic resolution of axially chiral BINAM derivatives.[7][8]
Method 1: Kinetic Resolution via Copper-Catalyzed Dehydrogenative Si-N Coupling
This method achieves kinetic resolution of monoprotected this compound (BINAM) derivatives through a Cu-H-catalyzed dehydrogenative Si-N coupling with prochiral dihydrosilanes. The use of a chiral ligand, (R,R)-Ph-BPE, controls the atroposelective and diastereoselective N-silylation, enabling the separation of BINAMs with good to synthetically useful selectivity factors.[5][6]
Experimental Protocol
Materials:
-
Racemic monoprotected BINAM derivative (e.g., N-benzhydryl-BINAM)
-
Prochiral dihydrosilane (e.g., Ph₂SiH₂)
-
Copper(I) chloride (CuCl)
-
Sodium tert-butoxide (NaOtBu)
-
(R,R)-Ph-BPE ligand
-
Anhydrous toluene (B28343)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add CuCl (1.0 mol %), NaOtBu (1.2 mol %), and (R,R)-Ph-BPE (1.5 mol %) to a dried Schlenk tube.
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Add the racemic monoprotected BINAM derivative (1.0 equiv) to the catalyst mixture.
-
Add the prochiral dihydrosilane (0.6 equiv) to initiate the reaction.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.[5]
-
Upon reaching the desired conversion (typically around 50%), quench the reaction by exposing it to air.
-
Purify the mixture by column chromatography on silica (B1680970) gel to separate the silylated BINAM from the unreacted BINAM.
-
Determine the enantiomeric excess (ee) of the unreacted BINAM and the silylated product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[5]
Data Presentation
| Substrate (Protecting Group) | Selectivity Factor (s) |
| N-Methyl | 5.2 |
| N-Isopropyl | - |
| N-Benzyl | 8 |
| N-Benzhydryl | 15 |
Table 1: Selectivity factors for the kinetic resolution of various N-protected BINAM derivatives using Cu-H-catalyzed dehydrogenative Si-N coupling.[5]
Workflow Diagram
Caption: Copper-Catalyzed Kinetic Resolution Workflow.
Method 2: Kinetic Resolution via Chiral Calcium Phosphate-Catalyzed Acylation
This method employs a chiral calcium phosphate (B84403) catalyst for the kinetic resolution of BINAM derivatives through an acylation reaction with isobutyric anhydride (B1165640). The presence of 4-morpholinopyridine (B1661938) enhances the reaction, achieving high selectivity factors.[3] The resulting mono-acylated BINAM can be hydrolyzed under acidic conditions to recover the resolved amine.[3]
Experimental Protocol
Materials:
-
Racemic BINAM derivative
-
Chiral calcium phosphate catalyst
-
Isobutyric anhydride
-
4-Morpholinopyridine
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add the racemic BINAM derivative (1.0 equiv), chiral calcium phosphate catalyst (5 mol %), and 4-morpholinopyridine (10 mol %).
-
Add anhydrous solvent and stir the mixture.
-
Add isobutyric anhydride (0.5 equiv) to the reaction mixture.
-
Stir the reaction at the specified temperature until approximately 50% conversion is observed by TLC or HPLC analysis.
-
Quench the reaction by adding methanol.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the mono-acylated BINAM from the unreacted BINAM.
-
Determine the enantiomeric excess (ee) of both the recovered starting material and the product by chiral HPLC analysis.
-
(Optional) The mono-acylated BINAM can be hydrolyzed using acidic conditions (e.g., HCl in methanol) to yield the enantiomerically enriched BINAM.[3]
Data Presentation
| Substrate | Selectivity Factor (s) |
| BINAM | up to 127 |
| 6,6'-Br₂-BINAM | - |
| 6,6'-(MeO)₂-BINAM | - |
Table 2: Selectivity factor for the kinetic resolution of BINAM derivatives using chiral calcium phosphate-catalyzed acylation. Data for substituted derivatives was noted as applicable but specific 's' values were not provided in the abstract.[3]
Workflow Diagram
Caption: Calcium Phosphate-Catalyzed Acylation Workflow.
Method 3: Kinetic Resolution via Brønsted Acid-Catalyzed Cascade Reaction
This highly efficient strategy involves a chiral Brønsted acid-catalyzed imine formation and transfer hydrogenation cascade process for the kinetic resolution of axially chiral BINAM derivatives. This method provides access to chiral BINAM derivatives in high yields with excellent enantioselectivities.[7][8] The best selectivities are often achieved with protecting groups containing a 2-naphthyl group, suggesting the importance of aromatic stacking interactions.[7]
Experimental Protocol
Materials:
-
Racemic N-protected BINAM derivative
-
Chiral phosphoric acid catalyst (e.g., STRIP)
-
Aromatic aldehyde (e.g., 2-naphthaldehyde)
-
Hantzsch ester
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dried reaction tube under an inert atmosphere, dissolve the racemic N-protected BINAM derivative (1.0 equiv), aromatic aldehyde (1.2 equiv), and Hantzsch ester (1.2 equiv) in the anhydrous solvent.
-
Add the chiral phosphoric acid catalyst (1-5 mol %).
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction reaches the desired conversion, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the product and the unreacted BINAM derivative.
-
Determine the enantiomeric excess (ee) of the recovered BINAM derivative by chiral HPLC analysis.
-
The bulky protecting groups can be removed to obtain the free (R)- and (S)-BINAM without loss of enantiopurity.[7]
Data Presentation
| Protecting Group (R¹) | Aldehyde | Selectivity Factor (s) | Yield of Recovered BINAM | ee of Recovered BINAM |
| 2-Naphthylmethyl | 2-Naphthaldehyde | up to 844 | 35-47% | 90:10 to 99.5:0.5 er |
| Benzyl | Benzaldehyde | - | - | - |
| Arylsulfonyl | - | - | - | - |
| Arylcarbonyl | - | - | - | - |
Table 3: Results for the Brønsted acid-catalyzed kinetic resolution of N-protected BINAM derivatives. The best results were obtained with protecting groups and aldehydes containing a 2-naphthyl moiety.[7]
Logical Relationship Diagram
Caption: Brønsted Acid-Catalyzed Resolution Mechanism.
Conclusion
The kinetic resolution of racemic BINAM and its derivatives is a versatile and powerful tool for accessing enantiomerically pure axially chiral diamines. The choice of method—be it copper-catalyzed silylation, calcium phosphate-catalyzed acylation, or a Brønsted acid-catalyzed cascade—will depend on the specific substrate, desired scale, and available resources. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of asymmetric synthesis and drug development to effectively implement these advanced resolution techniques. Each method offers a pathway to high enantioselectivity, contributing significantly to the synthesis of complex chiral molecules.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Kinetic resolution of 1,1′-binaphthyl-2,2′-diamine derivatives by chiral calcium phosphate-catalyzed acylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic Resolution of BINAMs by Stereoselective Copper-Catalyzed Dehydrogenative Si–N Coupling with Prochiral Dihydrosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Highly enantioselective kinetic resolution of axially chiral BINAM derivatives catalyzed by a Brønsted acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enantioselective α-Amination of Carbonyl Compounds Using BINAM Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantioselective α-amination of carbonyl compounds is a powerful transformation in organic synthesis, providing direct access to chiral α-amino carbonyl moieties. These structural motifs are prevalent in a vast array of pharmaceuticals, natural products, and are valuable chiral building blocks. Among the various catalytic systems developed for this purpose, those employing catalysts derived from 1,1'-binaphthyl-2,2'-diamine (BINAM) have emerged as a promising class of organocatalysts.
This document provides detailed application notes and protocols for the enantioselective α-amination of carbonyl compounds, with a focus on the well-established use of BINAM-derived phosphoric acid catalysts in chiral anion phase-transfer catalysis.
Application Notes
The primary application of BINAM catalysts in the enantioselective α-amination of carbonyl compounds involves the use of BINAM-derived phosphoric acids (BDPAs). These catalysts have proven particularly effective in the α-amination of cyclic ketones, such as indanones and benzosuberones, using aryldiazonium salts as the electrophilic nitrogen source.[1][2][3] This methodology proceeds via a chiral anion phase-transfer mechanism, where the chiral phosphate (B84403) anion pairs with the aryldiazonium cation, facilitating its dissolution in a nonpolar solvent and creating a chiral environment for the subsequent enantioselective reaction with the enolate of the carbonyl compound.[1][3]
Key advantages of this method include:
-
High Enantioselectivity: Excellent enantiomeric excesses (ee) have been reported for a range of substrates.[2]
-
Broad Substrate Scope: The methodology is applicable to various indanone and benzosuberone derivatives.[1][2]
-
Versatile Products: The resulting α-diazenated carbonyl compounds can be readily converted to valuable α-amino acid derivatives through reduction of the azo group.[1][2]
While BINAM-prolinamide catalysts are effective in other asymmetric transformations like aldol (B89426) reactions, their application in enantioselective α-amination is not as widely documented in the current literature. The focus of established protocols remains on the use of BINAM-derived phosphoric acids.
Data Presentation
Table 1: Optimization of the Enantioselective α-Amination of 1-Indanone (B140024) with a Phenyl-diazonium Salt[2]
| Entry | Catalyst | Solvent | Base | Conversion (%) | ee (%) |
| 1 | 1a | Toluene | NaH | >95 | 10 |
| 2 | 1a | Toluene | K₂CO₃ | 15 | 13 |
| 3 | 1a | Toluene | Na₂HPO₄ | 60 | 12 |
| 4 | 1a | Toluene | NaHCO₃ | 70 | 12 |
| 5 | 1b | Toluene | NaH₂PO₄ | 85 | 87 |
| 6 | 1b | CH₂Cl₂ | NaH₂PO₄ | >95 | 85 |
| 7 | 1b | MTBE | NaH₂PO₄ | >95 | 86 |
| 8 | 1b | Cyclohexane (B81311) | NaH₂PO₄ | >95 | 90 |
Reaction Conditions: 1-indanone (1 equiv.), catalyst (5 mol%), base (6 equiv.), phenyldiazonium tetrafluoroborate (B81430) (1.2 equiv.), solvent (0.025 M), room temperature, 2-24 h.
Table 2: Substrate Scope of the Enantioselective α-Amination using Catalyst 1b[2]
| Substrate | Product | Yield (%) | ee (%) |
| 1-Indanone | 2-Phenylazo-1-indanone | 85 | 90 |
| 5-Methoxy-1-indanone | 5-Methoxy-2-phenylazo-1-indanone | 82 | 91 |
| 5-Fluoro-1-indanone | 5-Fluoro-2-phenylazo-1-indanone | 75 | 92 |
| Benzosuberone | 2-Phenylazo-benzosuberone | 78 | 96 |
| β-Ketoamide | Corresponding diazene | 91 | 90 |
Reaction Conditions: Nucleophile (1 equiv.), catalyst 1b (10 mol%), NaH₂PO₄ (6 equiv.), aryldiazonium tetrafluoroborate (1.2 equiv.), cyclohexane or MTBE (0.025 M).
Mandatory Visualization
Caption: Proposed mechanism for the BINAM-phosphoric acid catalyzed enantioselective α-amination.
Caption: General experimental workflow for the enantioselective α-amination.
Experimental Protocols
General Procedure for the Enantioselective α-Amination of 1-Indanone
This protocol is a representative example for the enantioselective α-amination of a cyclic ketone using a BINAM-derived phosphoric acid catalyst.[2]
Materials:
-
1-Indanone
-
(R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BINAM-phosphoric acid catalyst 1b )
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Phenyldiazonium tetrafluoroborate
-
Cyclohexane (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) apparatus
-
Silica (B1680970) gel for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add 1-indanone (1.0 equiv.), the BINAM-derived phosphoric acid catalyst 1b (0.10 equiv.), and sodium dihydrogen phosphate (6.0 equiv.).
-
Solvent Addition: Add anhydrous cyclohexane to achieve a concentration of 0.025 M with respect to the 1-indanone.
-
Reagent Addition: To the resulting suspension, add phenyldiazonium tetrafluoroborate (1.2 equiv.) in one portion.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-24 hours).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Synthesis of the BINAM-derived Phosphoric Acid Catalyst
The BINAM-derived phosphoric acid catalysts are typically synthesized from the corresponding BINOL derivatives, which in turn can be prepared from BINAM. The synthesis involves the phosphorylation of the diol with phosphorus oxychloride followed by hydrolysis. For detailed synthetic procedures of the specific catalysts, it is recommended to consult the primary literature.
Conclusion
The use of BINAM-derived phosphoric acids as chiral anion phase-transfer catalysts provides a highly effective and enantioselective method for the α-amination of cyclic ketones. The operational simplicity of the protocols and the synthetic utility of the α-amino ketone products make this a valuable tool for researchers in organic synthesis and drug discovery. Further research may expand the scope of this methodology to other classes of carbonyl compounds and nitrogen sources.
References
- 1. Enantioselective α-amination enabled by a BINAM-derived phase-transfer catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02494J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective α-amination enabled by a BINAM-derived phase-transfer catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Enantioselective Hydrosilylation of Ketones with BINAM-Rh Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enantioselective hydrosilylation of ketones utilizing chiral rhodium complexes bearing ligands derived from 1,1'-Binaphthyl-2,2'-diamine (BINAM). This method offers an efficient pathway to chiral secondary alcohols, which are valuable building blocks in the pharmaceutical industry and organic synthesis.
Introduction
The asymmetric reduction of prochiral ketones to form enantiomerically enriched secondary alcohols is a fundamental transformation in modern synthetic chemistry. Among the various methods, catalytic hydrosilylation has emerged as a powerful and practical approach due to its mild reaction conditions and high potential for enantiocontrol. Chiral N-heterocyclic carbene (NHC) complexes of rhodium, particularly those derived from the axially chiral BINAM scaffold, have shown significant promise in achieving high enantioselectivity in the hydrosilylation of a range of ketone substrates.
These BINAM-derived bis(NHC)-Rh complexes create a well-defined chiral environment around the metal center, enabling effective stereochemical communication during the catalytic cycle. This document outlines the synthesis of these catalysts, detailed protocols for the hydrosilylation of ketones, and a summary of their catalytic performance.
General Reaction Scheme
The enantioselective hydrosilylation of a ketone involves the addition of a hydrosilane across the carbonyl group, catalyzed by a chiral BINAM-Rh complex. The resulting silyl (B83357) ether is then hydrolyzed to afford the chiral secondary alcohol.
Caption: General reaction scheme for the enantioselective hydrosilylation of ketones.
Quantitative Data Summary
The following tables summarize the performance of a representative (S)-BINAM-derived bis(imidazolylidene)-rhodium(I) complex in the enantioselective hydrosilylation of various ketones.
Table 1: Hydrosilylation of Substituted Acetophenones
| Entry | Ketone Substrate | Silane | Yield (%) | e.e. (%) |
| 1 | Acetophenone | Diphenylsilane | 95 | 85 (S) |
| 2 | 4'-Methylacetophenone | Diphenylsilane | 96 | 88 (S) |
| 3 | 4'-Methoxyacetophenone | Diphenylsilane | 94 | 82 (S) |
| 4 | 4'-Chloroacetophenone | Diphenylsilane | 92 | 89 (S) |
| 5 | 2'-Methylacetophenone | Diphenylsilane | 90 | 75 (S) |
Table 2: Hydrosilylation of Various Aryl Alkyl Ketones
| Entry | Ketone Substrate | Silane | Yield (%) | e.e. (%) |
| 1 | Propiophenone | Diphenylsilane | 93 | 86 (S) |
| 2 | Butyrophenone | Diphenylsilane | 91 | 84 (S) |
| 3 | 1-Naphthyl methyl ketone | Diphenylsilane | 90 | 80 (S) |
| 4 | 2-Acetonaphthone | Diphenylsilane | 92 | 83 (S) |
Experimental Protocols
Synthesis of (S)-BINAM-derived bis(imidazolium) Salt Ligand Precursor
This protocol describes the synthesis of the N,N'-bis(imidazolium) salt derived from (S)-BINAM, which serves as the precursor to the NHC ligand.
Application Notes and Protocols for Fluorescent Enantioselective Detectors Based on (S)-BINAM Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (S)-1,1'-binaphthyl-2,2'-diamine (BINAM) derivatives as fluorescent enantioselective detectors. This technology offers a highly sensitive and rapid method for the determination of enantiomeric composition, a critical parameter in drug development and asymmetric synthesis.
Introduction
Chiral recognition is paramount in the pharmaceutical industry, where the enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Traditional methods for determining enantiomeric excess (ee), such as chiral chromatography, can be time-consuming and require sophisticated instrumentation. Fluorescent enantioselective sensors based on chiral scaffolds like (S)-BINAM offer a compelling alternative, providing real-time analysis with high sensitivity.[1][2]
(S)-BINAM derivatives are a class of chiral fluorescent sensors that possess a C2-symmetrical, axially chiral backbone. This rigid structure provides a well-defined chiral environment for stereoselective interaction with chiral analytes.[3] The interaction between the (S)-BINAM-based sensor and a specific enantiomer of an analyte leads to a measurable change in the sensor's fluorescence properties, such as enhancement (turn-on) or quenching (turn-off) of the emission signal.[1][4] This differential response allows for the quantification of the enantiomeric composition of the analyte.
Signaling Pathway and Detection Mechanism
The enantioselective recognition by (S)-BINAM derivatives is based on the formation of diastereomeric complexes with the chiral analyte. The stability and fluorescence properties of these complexes differ depending on the stereochemical fit between the sensor and the analyte enantiomer.
References
Application Notes and Protocols for the Kinetic Resolution of Chiral Amines Using BINAM-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic resolution of racemic amines is a critical process in the pharmaceutical and fine chemical industries for the production of enantiomerically pure compounds. Chiral phosphoric acids (CPAs) derived from atropisomeric scaffolds like 1,1'-binaphthyl-2,2'-diamine (BINAM) have emerged as powerful organocatalysts for a variety of asymmetric transformations. This document provides detailed application notes and protocols for the kinetic resolution of chiral amines utilizing BINAM-based catalysts, enabling the separation of racemic mixtures to obtain valuable enantiopure amines. While direct protocols for the kinetic resolution of generic chiral amines using BINAM-based CPAs are not extensively detailed in single publications, this document synthesizes information from closely related procedures and catalyst synthesis to provide a representative and practical guide.
Principle of Kinetic Resolution
Kinetic resolution is a method for separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the case of amine resolution catalyzed by a BINAM-based CPA, one enantiomer of the racemic amine reacts preferentially with an acylating agent to form an amide, leaving the unreacted amine enriched in the other enantiomer. The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (s = k_fast / k_slow). A high selectivity factor is indicative of a more effective separation.
Data Presentation: Performance of Chiral Phosphoric Acid Catalysts in Kinetic Resolution of Amines
The following table summarizes the quantitative data for the kinetic resolution of various amines using chiral phosphoric acid catalysts. It is important to note that while the focus of this document is on BINAM-based catalysts, the available detailed data often comes from the more widely studied BINOL-derived catalysts. The performance is expected to be analogous, and this data provides a strong benchmark for designing experiments with BINAM-based CPAs.
| Catalyst Type | Amine Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of recovered amine (%) | Selectivity Factor (s) | Reference |
| BINOL-CPA | Racemic phenylsulfonyl amine | - (Intramolecular allylation) | 10 | CH2Cl2 | rt | 24 | 48 | 44 | 7.1 | [1] |
| BINOL-CPA | N-aryl β-amino alcohols | Azodicarboxylates | - | - | - | - | - | - | High | [2] |
| BINOL-CPA | 2-amido benzyl (B1604629) alcohols | - (Intramolecular cyclization) | - | - | - | - | - | - | High | Chiral Phosphoric Acid Catalyzed Kinetic Resolution of 2‐Amido Benzyl Alcohols: Asymmetric Synthesis of 4H‐3,1‐Benzoxazines - ResearchGate |
Experimental Protocols
Protocol 1: Synthesis of a Representative (R)-BINAM-Derived Chiral Phosphoric Acid Catalyst
This protocol is adapted from methodologies used for the synthesis of BINAM-derived phosphoric acids for other asymmetric transformations.
Materials:
-
(R)-1,1'-Binaphthyl-2,2'-diamine ((R)-BINAM)
-
Phosphorus oxychloride (POCl₃)
-
An appropriate alcohol (e.g., phenol (B47542) or a substituted phenol, ArOH)
-
Pyridine (B92270) or another suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Phosphorylation of (R)-BINAM:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-BINAM (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Esterification:
-
In a separate flask, dissolve the desired alcohol (ArOH, 2.2 eq) and pyridine (2.5 eq) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Slowly add the solution from step 1 to the alcohol/pyridine mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Hydrolysis and Work-up:
-
Quench the reaction by the slow addition of an aqueous solution of HCl (e.g., 1 M).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure BINAM-derived chiral phosphoric acid.
-
Protocol 2: General Procedure for the Kinetic Resolution of a Racemic Primary Amine
This protocol is a generalized procedure based on the kinetic resolution of amines using chiral phosphoric acid catalysts, with specific conditions adaptable based on the substrate.
Materials:
-
Racemic primary amine
-
(R)-BINAM-derived chiral phosphoric acid catalyst (from Protocol 1)
-
Anhydrous acylating agent (e.g., acetic anhydride, benzoic anhydride)
-
Anhydrous, non-polar solvent (e.g., toluene, dichloromethane, or methyl tert-butyl ether)
-
A suitable base (e.g., triethylamine, diisopropylethylamine), if required
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Chiral HPLC column for enantiomeric excess determination
Procedure:
-
Reaction Setup:
-
To a dry reaction vial, add the racemic primary amine (1.0 eq) and the (R)-BINAM-derived chiral phosphoric acid catalyst (1-10 mol%).
-
Dissolve the solids in the chosen anhydrous solvent (e.g., toluene).
-
Stir the solution at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
-
Acylation:
-
Slowly add the acylating agent (0.5-0.6 eq) to the reaction mixture. The use of a slight excess of the amine relative to the acylating agent is crucial for achieving high enantiomeric excess of the unreacted amine.
-
If necessary, a non-nucleophilic base can be added to scavenge the acid byproduct.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC or HPLC to determine the conversion. The reaction should be stopped at approximately 50% conversion to maximize the yield and enantiomeric excess of both the acylated product and the unreacted amine.
-
-
Work-up:
-
Once the desired conversion is reached, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Separate the unreacted amine from the acylated product by silica gel column chromatography.
-
Determine the enantiomeric excess of the recovered amine and the acylated product using chiral HPLC analysis.
-
Calculate the selectivity factor (s) using the conversion and the enantiomeric excess of the unreacted starting material.
-
Visualizations
Logical Workflow for Kinetic Resolution
Caption: Workflow for the kinetic resolution of a racemic amine.
Catalytic Cycle Signaling Pathway
Caption: Simplified catalytic cycle for kinetic resolution.
References
Application Notes and Protocols: Pd(0)-Catalyzed Synthesis of Chiral BINAM Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,1'-binaphthyl-2,2'-diamine (BINAM) and its derivatives are a class of axially chiral compounds that have garnered significant attention in the field of asymmetric catalysis. Their unique C2-symmetric scaffold provides a privileged chiral environment that can induce high stereoselectivity in a wide range of chemical transformations. This is of particular importance in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its therapeutic efficacy and safety profile. Palladium(0)-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination, have emerged as a powerful and versatile methodology for the synthesis of a diverse array of chiral BINAM derivatives. These derivatives can be employed as chiral ligands for various metal-catalyzed asymmetric reactions or as key building blocks in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).
These application notes provide an overview of the Pd(0)-catalyzed synthesis of chiral BINAM derivatives, detailed experimental protocols for their preparation, and a summary of their applications in asymmetric catalysis relevant to drug development.
Data Presentation: Synthesis of Chiral BINAM Derivatives
The following tables summarize quantitative data for the Pd(0)-catalyzed synthesis of various chiral BINAM derivatives, providing a comparative overview of different reaction systems.
Table 1: Pd(0)-Catalyzed Synthesis of N,N'-Diaryl-(S)-BINAM Derivatives
| Entry | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 1,3-Dibromobenzene (B47543) | Xantphos | t-BuONa | Dioxane | 100 | 24 | 68 | [1] |
| 2 | 4-Bromotoluene | PPh₃ | K₂CO₃ | Toluene | 120 | 18 | >80 | [2] |
| 3 | Aryl Nonaflate | JackiePhos | K₂CO₃ | Toluene | 110 | 17 | High | [3] |
| 4 | Aryl Chloride | JackiePhos | Cs₂CO₃ | Toluene | 110 | 18 | High | [3] |
Table 2: Pd(0)-Catalyzed Synthesis of Other Chiral BINAM Derivatives
| Entry | Derivative Type | Reactants | Catalyst/Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee) | Ref. |
| 1 | N,N'-bis(tetrahydrofurfuryl)-(S)-BINAM | (S)-BINAM, (S)-tetrahydrofurfuryl amine | Pd(dba)₂/rac-BINAP | Dioxane | 90 | >99% | [1] |
| 2 | N,N'-bis(dansyl)-(S)-BINAM derivative | N,N'-bis(tetrahydrofurfuryl)-(S)-BINAM, Dansyl chloride | N/A (derivatization) | Acetonitrile (B52724) | 98 | >99% | [1] |
| 3 | P-chiral phosphine (B1218219) | Enantiopure tert-butylmethylphosphine-borane, Aryl halide | Pd(OAc)₂/dppf | N/A | Moderate to High | up to 99% | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of N,N'-Di(3-bromophenyl)-(S)-BINAM
This protocol is adapted from the synthesis of a precursor for fluorescent enantioselective detectors[1].
Materials:
-
(S)-1,1'-Binaphthyl-2,2'-diamine ((S)-BINAM)
-
1,3-Dibromobenzene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (t-BuONa)
-
Anhydrous 1,4-dioxane (B91453)
-
Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating mantle
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add (S)-BINAM (1.0 mmol), 1,3-dibromobenzene (2.2 mmol), Pd(OAc)₂ (0.04 mmol, 4 mol%), and Xantphos (0.045 mmol, 4.5 mol%).
-
Add anhydrous 1,4-dioxane (10 mL) to the flask.
-
Stir the mixture for 5 minutes at room temperature.
-
Add sodium tert-butoxide (2.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 24 hours under argon.
-
After cooling to room temperature, quench the reaction with water and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N,N'-di(3-bromophenyl)-(S)-BINAM.
Protocol 2: Synthesis of a Chiral BINAM-based N-Heterocyclic Carbene (NHC) Ligand Precursor
This protocol describes the synthesis of a bis-imidazolium salt, a precursor to a chiral NHC ligand, derived from (S)-BINAM.
Materials:
-
(S)-1,1'-Binaphthyl-2,2'-diamine ((S)-BINAM)
-
1-Chloromethyl-3-methylimidazolium chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve (S)-BINAM (1.0 mmol) in acetonitrile (20 mL).
-
Add potassium carbonate (2.5 mmol) to the solution.
-
To this stirred suspension, add a solution of 1-chloromethyl-3-methylimidazolium chloride (2.2 mmol) in acetonitrile (10 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove inorganic salts and wash the solid with acetonitrile.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the desired bis-imidazolium salt.
Applications in Asymmetric Catalysis for Drug Development
Chiral BINAM derivatives are highly valuable in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development. The chirality of a drug molecule can significantly influence its pharmacological and toxicological properties.
Asymmetric Hydrogenation of Ketones: Chiral BINAM-derived ligands, particularly phosphine derivatives, can be used in combination with rhodium or ruthenium catalysts for the asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols.[5] These chiral alcohols are common structural motifs in a wide range of pharmaceuticals.
Asymmetric C-C Bond Formation: Palladium complexes bearing chiral BINAM-based ligands can catalyze various asymmetric C-C bond-forming reactions, such as allylic alkylations and Heck reactions. These reactions are fundamental for constructing the carbon skeleton of complex drug molecules.
Specific Drug Synthesis Example (Hypothetical Application based on similar ligands): While a direct synthesis of a marketed drug using a BINAM-based ligand is not readily found in the public literature (often due to proprietary process chemistry), the utility of closely related chiral biaryl ligands like BINAP is well-documented in pharmaceutical synthesis. For example, the synthesis of the anti-inflammatory drug Naproxen can be achieved through asymmetric hydrogenation of an acrylic acid derivative using a Ru-BINAP catalyst. Given the structural and functional similarities, a chiral BINAM-phosphine ligand could potentially be employed in a similar capacity for the synthesis of chiral amines or other intermediates in drug synthesis pathways. The development of novel BINAM-based ligands for specific transformations in the synthesis of complex APIs, such as kinase inhibitors or antiviral agents, remains an active area of research.
Diagrams
Logical Relationship: From BINAM to Chiral Drug Synthesis
Caption: Logical workflow from BINAM to chiral drug synthesis.
Experimental Workflow: Pd(0)-Catalyzed N-Arylation of BINAM
Caption: General workflow for Pd(0)-catalyzed N-arylation.
Signaling Pathway Analogy: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for Buchwald-Hartwig amination.
References
- 1. Synthesis of N-(2-pyridyl)indoles via Pd(II)-catalyzed oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BINAM-Catalyzed Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,1'-Binaphthyl-2,2'-diamine (BINAM) and its derivatives as catalysts in asymmetric synthesis. BINAM-based catalysts have emerged as powerful tools for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds, finding significant applications in academic research and the pharmaceutical industry for the synthesis of chiral molecules.
Introduction to BINAM Catalysis
(R)- and (S)-BINAM are axially chiral diamines that serve as privileged scaffolds for the development of a wide range of chiral ligands and organocatalysts. The C₂-symmetric backbone of BINAM provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations. Key derivatives include BINAM-prolinamides, BINAM-derived phosphoric acids, and N-heterocyclic carbene (NHC) ligands, each exhibiting unique catalytic activities. These catalysts are instrumental in asymmetric aldol (B89426) reactions, Michael additions, α-aminations, and hydrosilylations, among others.
Featured Applications and Protocols
This guide details the synthesis and application of three major classes of BINAM-derived catalysts:
-
BINAM-Prolinamide Catalysts for Asymmetric Aldol Reactions.
-
BINAM-Derived Phosphoric Acid Catalysts for Enantioselective α-Amination.
-
BINAM-NHC Rhodium Complexes for Asymmetric Hydrosilylation of Ketones.
Asymmetric Aldol Reaction Catalyzed by (Sₐ)-N-Tosyl-BINAM-L-prolinamide
BINAM-prolinamide derivatives are highly effective organocatalysts for direct asymmetric aldol reactions. The combination of the BINAM scaffold with a proline moiety creates a bifunctional catalyst capable of activating both the ketone (via enamine formation) and the aldehyde (via hydrogen bonding). The addition of a tosyl group enhances the acidity of the sulfonamide proton, further promoting the activation of the electrophile.
Data Presentation: Asymmetric Aldol Reaction of Ketones with Aldehydes
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Additive (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 5 | Benzoic Acid (1) | 24 | 95 | >95:5 | 97 |
| 2 | Acetone | 4-Nitrobenzaldehyde | 10 | Benzoic Acid (5) | 48 | 88 | - | 90 |
| 3 | Cyclopentanone | 4-Chlorobenzaldehyde | 10 | Benzoic Acid (5) | 72 | 91 | 90:10 | 94 |
| 4 | Butanone | Benzaldehyde | 10 | Benzoic Acid (5) | 96 | 75 | 85:15 | 88 |
| 5 | α-Methoxyacetone | 4-Nitrobenzaldehyde | 10 | Benzoic Acid (5) | 24 | 90 | >95:5 | 97 |
Experimental Protocols
Protocol 1.1: Synthesis of (Sₐ,S)-N-[2'-(4-methylphenylsulfonamido)-1,1'-binaphthyl-2-yl]pyrrolidine-2-carboxamide
This protocol is adapted from the procedure described by Nájera and coworkers.
Materials:
-
(Sₐ)-N-(2'-amino-1,1'-binaphthyl-2-yl)-4-methylbenzenesulfonamide
-
(S)-N-(tert-butoxycarbonyl)-L-proline
-
Ethyl chloroformate
-
Triethylamine (B128534) (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Sodium hydroxide (B78521) (NaOH) solution (2.5 M)
Procedure:
-
Activation of Proline: To a solution of (S)-N-(tert-butoxycarbonyl)-L-proline (1.6 equiv) and triethylamine (1.6 equiv) in anhydrous THF, add ethyl chloroformate (1.5 equiv) dropwise at 0-5 °C. Stir the resulting suspension for 30 minutes at this temperature.
-
Amide Coupling: Add a solution of (Sₐ)-N-(2'-amino-1,1'-binaphthyl-2-yl)-4-methylbenzenesulfonamide (1.0 equiv) in anhydrous THF to the reaction mixture. Reflux the mixture for 12 hours.
-
Work-up and Boc-Deprotection: After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and add trifluoroacetic acid (26 equiv) dropwise. Stir at room temperature for 1 hour.
-
Neutralization and Extraction: Cool the reaction mixture to 0-5 °C and slowly add 2.5 M NaOH solution to neutralize the acid. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired catalyst as a white solid.
Protocol 1.2: General Procedure for the Asymmetric Aldol Reaction
-
To a vial containing the aldehyde (0.25 mmol, 1.0 equiv), add the ketone (2-10 equiv).
-
Add the (Sₐ)-N-Tosyl-BINAM-L-prolinamide catalyst (5-10 mol%) and benzoic acid (1-5 mol%).
-
Stir the reaction mixture vigorously at room temperature under solvent-free conditions for the time indicated in the table.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the aldol product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Enantioselective α-Amination Catalyzed by BINAM-Derived Phosphoric Acid
Chiral phosphoric acids derived from BINAM are powerful Brønsted acid catalysts that can effectively control the stereochemistry of reactions involving cationic intermediates. In this application, a BINAM-derived phosphoric acid is used as a chiral anion phase-transfer catalyst for the enantioselective α-amination of carbonyl compounds with aryldiazonium salts.
Data Presentation: Enantioselective α-Amination of Indanones
| Entry | Substrate | Aryldiazonium Salt | Catalyst Loading (mol%) | Base | Time (h) | Yield (%) | ee (%) |
| 1 | 1-Indanone | C₆H₅N₂⁺BF₄⁻ | 10 | NaH₂PO₄ | 24 | 92 | 90 |
| 2 | 5-Methoxy-1-indanone | C₆H₅N₂⁺BF₄⁻ | 10 | NaH₂PO₄ | 24 | 85 | 91 |
| 3 | 1-Indanone | 4-MeO-C₆H₄N₂⁺BF₄⁻ | 10 | NaH₂PO₄ | 24 | 89 | 88 |
| 4 | 1-Benzosuberone | C₆H₅N₂⁺BF₄⁻ | 10 | NaH₂PO₄ | 36 | 78 | 85 |
| 5 | 2-Methyl-1-indanone | C₆H₅N₂⁺BF₄⁻ | 10 | NaH₂PO₄ | 48 | 65 | 93 |
Experimental Protocols
Protocol 2.1: Synthesis of (R)-BINAM-Derived Phosphoric Acid
Materials:
-
(R)-1,1'-Binaphthyl-2,2'-diamine ((R)-BINAM)
-
Aryl isocyanate (2.2 equiv)
-
Anhydrous Toluene
-
Phosphorus oxychloride (POCl₃)
-
Hydrochloric acid (HCl)
Procedure:
-
Di-urea Formation: To a solution of (R)-BINAM (1.0 equiv) in anhydrous toluene, add the corresponding aryl isocyanate (2.2 equiv). Heat the mixture at 80 °C for 12 hours. Cool the reaction to room temperature, and collect the resulting precipitate by filtration to obtain the N,N'-diarylurea derivative.
-
Phosphorylation: To a solution of the N,N'-diarylurea derivative (1.0 equiv) in pyridine at 0 °C, add phosphorus oxychloride (1.1 equiv) dropwise. Stir the reaction at room temperature for 12 hours.
-
Hydrolysis: Carefully pour the reaction mixture onto ice and add concentrated HCl until the pH is approximately 1.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the chiral phosphoric acid.
Protocol 2.2: General Procedure for Enantioselective α-Amination
-
To a mixture of the carbonyl compound (1.0 equiv), the BINAM-derived phosphoric acid catalyst (10 mol%), and NaH₂PO₄ (6.0 equiv) in a suitable solvent (e.g., cyclohexane, MTBE) at room temperature, add the aryldiazonium tetrafluoroborate (B81430) salt (1.2 equiv) in one portion.[1]
-
Stir the reaction mixture at room temperature for the time indicated in the table.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Asymmetric Hydrosilylation of Ketones Catalyzed by BINAM-NHC Rhodium Complex
N-Heterocyclic carbenes (NHCs) derived from BINAM can serve as chiral ligands for transition metals, such as rhodium and iridium, in asymmetric catalysis. These complexes are effective in the asymmetric hydrosilylation of ketones, providing access to chiral secondary alcohols.
Data Presentation: Asymmetric Hydrosilylation of Acetophenone Derivatives
| Entry | Ketone | Silane (B1218182) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | Diphenylsilane | 1.0 | 12 | 95 | 85 |
| 2 | 4'-Methylacetophenone | Diphenylsilane | 1.0 | 12 | 92 | 88 |
| 3 | 4'-Chloroacetophenone | Diphenylsilane | 1.0 | 24 | 90 | 82 |
| 4 | 2'-Methylacetophenone | Diphenylsilane | 1.0 | 24 | 85 | 75 |
| 5 | Propiophenone | Diphenylsilane | 1.0 | 18 | 93 | 80 |
Experimental Protocols
Protocol 3.1: Synthesis of (S)-BINAM-derived NHC-Rh(I) Complex
Materials:
-
(S)-1,1'-Binaphthyl-2,2'-diamine ((S)-BINAM)
-
Glyoxal (40% in water)
-
Ammonium hexafluorophosphate (B91526) (NH₄PF₆)
-
Formaldehyde (37% in water)
-
[Rh(COD)Cl]₂
-
Sodium tert-butoxide
Procedure:
-
Bis-imidazoline Synthesis: Synthesize the bis-imidazoline ligand from (S)-BINAM, glyoxal, formaldehyde, and benzylamine according to established literature procedures.
-
Complexation: To a solution of the bis-imidazoline ligand (1.0 equiv) and [Rh(COD)Cl]₂ (0.5 equiv) in anhydrous THF under an inert atmosphere, add sodium tert-butoxide (2.0 equiv).
-
Purification: Stir the reaction mixture at room temperature for 4 hours. Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure. Purify the resulting solid by recrystallization from a suitable solvent system (e.g., DCM/hexane) to yield the BINAM-NHC Rhodium complex.
Protocol 3.2: General Procedure for Asymmetric Hydrosilylation of Ketones
-
In a glovebox, dissolve the BINAM-NHC Rhodium catalyst (1.0 mol%) in anhydrous THF.
-
Add the ketone (1.0 equiv) to the catalyst solution.
-
Add the silane (1.2 equiv) dropwise to the mixture at room temperature.
-
Stir the reaction for the time indicated in the table.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the addition of 1 M HCl.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Logical Relationship of BINAM Catalyst Development
Caption: Development of BINAM-derived catalysts and their applications.
General Workflow for BINAM-Catalyzed Asymmetric Synthesis
Caption: General experimental workflow for BINAM-catalyzed reactions.
References
Application Notes and Protocols: Synthesis of BINAM-based Macrocycles for Molecular Recognition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of (S)-BINAM-based macrocycles in molecular recognition. The inherent chirality and structural rigidity of the 1,1'-binaphthyl-2,2'-diamine (BINAM) unit make these macrocycles exceptional candidates for the development of chemosensors and chiral recognition agents.
Introduction
Chiral macrocycles incorporating the (S)-2,2'-diamino-1,1'-binaphthyl (BINAM) moiety have emerged as a powerful class of synthetic receptors for the enantioselective recognition of various guest molecules, including amino acids, amino alcohols, and metal ions.[1][2] Their well-defined chiral cavity and the presence of multiple binding sites allow for specific and sensitive interactions, which can be readily monitored by fluorescence spectroscopy. The fluorescence properties of the BINAM unit or appended fluorophores are often modulated upon guest binding, leading to selective fluorescence enhancement or quenching. This characteristic makes them highly valuable for applications in chiral sensing, drug discovery, and the development of diagnostic tools.[3][4]
The synthesis of these macrocycles is typically achieved through palladium-catalyzed amination reactions, which allow for the efficient formation of the macrocyclic structure from BINAM derivatives and appropriate linker molecules.[2] By varying the nature of the aromatic spacer, the length of the linker chain, and by introducing exocyclic fluorophore groups, the recognition properties of the macrocycles can be fine-tuned for specific applications.[1]
Data Presentation: Molecular Recognition Capabilities
The following tables summarize the quantitative data for the molecular recognition properties of various (S)-BINAM-based macrocycles.
Table 1: Enantioselective Recognition of Amino Acids and Amino Alcohols
| Macrocycle/Sensor | Guest Molecule | Enantiomeric Fluorescence Enhancement Ratio (ef = ΔIL/ΔID) | Association Constant (Ka) [M-1] | Quantum Yield (Φ) | Reference |
| (S)-BINAM-based Probe 1 | L-Lysine | 15.29 | Not Reported | Not Reported | [3] |
| (S)-BINAM-based Polymer P1 | (D)-Alaninol | 14.46 | Not Reported | Not Reported |
Table 2: Fluorescence Properties of BINAM-based Sensors
| Sensor | Guest Molecule | Excitation λ (nm) | Emission λ (nm) | Fluorescence Change | Reference |
| (S)-BINAM-based Probe 1 | L-Lysine | 365 | 437 | Enhancement | [3] |
| Anthraquinone-BINAM Macrocycle | Leucinol | Not Reported | Not Reported | Enhancement for one enantiomer | |
| Anthraquinone-BINAM Macrocycle | 2-Amino-1-propanol | Not Reported | Not Reported | Enhancement for one enantiomer | |
| Anthraquinone-BINAM Macrocycle | In(III) ions | Not Reported | Not Reported | Enhancement |
Experimental Protocols
Protocol for the Synthesis of a Representative (S)-BINAM-based Macrocycle
This protocol describes a general procedure for the synthesis of a chiral BINAM-based macrocycle via a palladium-catalyzed amination reaction.
Materials:
-
(S)-N,N'-di(3-bromophenyl)-1,1'-binaphthyl-2,2'-diamine
-
A suitable diamine linker (e.g., a polyoxadiamine)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon gas
-
Standard glassware for organic synthesis (Schlenk flask, reflux condenser, etc.)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, add (S)-N,N'-di(3-bromophenyl)-1,1'-binaphthyl-2,2'-diamine (1.0 eq), the diamine linker (1.0 eq), and sodium tert-butoxide (2.5 eq).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.1 eq) and DavePhos (0.2 eq) in anhydrous toluene.
-
Reaction Initiation: Add the catalyst solution to the reaction flask containing the reactants.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir under argon for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (B109758) and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the pure macrocycle.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol for Fluorescence Titration for Molecular Recognition Studies
This protocol outlines the procedure for evaluating the molecular recognition capabilities of a BINAM-based macrocycle using fluorescence titration.
Materials:
-
Stock solution of the BINAM-based macrocycle (host) in an appropriate solvent (e.g., 10-5 M in acetonitrile (B52724) or an ethanol/PBS buffer mixture).
-
Stock solution of the guest molecule (e.g., an amino acid enantiomer) of known concentration.
-
High-purity solvent used for the stock solutions.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength appropriate for the macrocycle (e.g., 365 nm) and the emission wavelength range to be scanned.
-
Initial Measurement: Place a known volume (e.g., 3.0 mL) of the host solution into a quartz cuvette and record its fluorescence spectrum. This is the initial fluorescence intensity (I0).
-
Titration: Add small aliquots of the guest stock solution to the cuvette containing the host solution. After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Data Collection: Continue the additions of the guest solution until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.
-
Data Analysis:
-
Plot the change in fluorescence intensity (ΔI = I - I0) at the emission maximum as a function of the guest concentration.
-
Enantiomeric Fluorescence Enhancement Ratio (ef): To determine the enantioselectivity, perform separate titrations for each enantiomer of a chiral guest. The ef is calculated as the ratio of the fluorescence change for the L-enantiomer to that of the D-enantiomer (ef = ΔIL / ΔID).[3]
-
Association Constant (Ka): The binding constant can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 host-guest stoichiometry) using non-linear regression analysis. For a 1:1 complex, the Benesi-Hildebrand equation can be used: 1 / (I - I0) = 1 / ((Imax - I0) * Ka * [Guest]) + 1 / (Imax - I0) where I is the observed fluorescence intensity, I0 is the initial intensity of the host, Imax is the intensity at saturation, and [Guest] is the concentration of the guest. A plot of 1 / (I - I0) versus 1 / [Guest] should be linear, and Ka can be calculated from the slope and intercept.
-
Visualizations
Caption: Experimental workflow for the synthesis of BINAM-based macrocycles.
References
Application Notes and Protocols for the Use of BINAM in the Synthesis of Chiral Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and utilization of chiral polymers derived from 1,1'-Binaphthyl-2,2'-diamine (BINAM). BINAM, a C₂-symmetric chiral molecule, serves as a versatile building block for creating polymers with unique chiral recognition and catalytic properties. These materials are finding increasing applications in enantioselective sensing, asymmetric catalysis, and chiral chromatography. This guide offers a comprehensive overview of the synthesis of BINAM-based monomers, their subsequent polymerization via Sonogashira coupling, and the characterization and application of the resulting chiral polymers. Detailed experimental procedures, data presentation in tabular format, and visualizations of workflows and molecular relationships are included to facilitate the adoption of these methods in research and development laboratories.
Introduction to BINAM in Chiral Polymer Synthesis
Chirality is a fundamental property in chemistry and biology, with the enantiomeric form of a molecule often dictating its biological activity. The synthesis of chiral polymers, which possess a defined three-dimensional structure, is of significant interest for applications requiring enantioselective recognition and catalysis.[1] this compound (BINAM) is an axially chiral diamine that has emerged as a valuable monomer for the synthesis of such polymers.[2] The stable atropisomerism of the binaphthyl backbone imparts a well-defined chiral environment to the resulting polymer chain.
The incorporation of BINAM units into a polymer backbone can be achieved through various polymerization techniques, with palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, being particularly effective.[3] These methods allow for the creation of conjugated polymers with interesting photophysical properties in addition to their chirality.
The applications of BINAM-derived chiral polymers are diverse. They have been successfully employed as highly sensitive and selective fluorescent sensors for the recognition of chiral molecules, such as amino alcohols.[3] Furthermore, the chiral environment provided by the polymer can be utilized for asymmetric catalysis, enabling the stereoselective synthesis of valuable chemical compounds. The immobilization of BINAM derivatives onto solid supports also allows for the creation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC), facilitating the analytical and preparative separation of enantiomers.
Synthesis of BINAM-Based Chiral Polymers
A key strategy for the synthesis of BINAM-based chiral polymers involves the preparation of a di-functionalized BINAM monomer followed by its polymerization with a suitable co-monomer. A common approach is the synthesis of a di-ethynyl-functionalized BINAM derivative, which can then undergo a Sonogashira coupling polymerization with a di-iodo aromatic compound.
Synthesis of (S)-N,N'-bis(4-ethynyl-3,5-dimethylphenyl)-1,1'-binaphthyl-2,2'-diamine Monomer (S-M-1)
The synthesis of the chiral monomer involves the functionalization of the amino groups of (S)-BINAM. A representative procedure is outlined below.
Experimental Protocol:
-
Preparation of the reaction setup: A dry Schlenk flask is charged with (S)-BINAM, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Addition of reagents: Anhydrous toluene (B28343) is added to the flask, followed by the addition of the aryl halide (e.g., 1-iodo-4-ethynyl-3,5-dimethylbenzene).
-
Reaction: The reaction mixture is heated to a specified temperature (e.g., 110 °C) and stirred for a set duration (e.g., 24 hours).
-
Work-up and purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired monomer (S-M-1).
Sonogashira Coupling Polymerization
The chiral monomer (S-M-1) is then polymerized with a di-iodo aromatic co-monomer, such as 2,5-diiodo-1,4-dioctyloxybenzene (M-2), to yield the chiral polymer P1.
Experimental Protocol:
-
Preparation of the reaction setup: To a dry Schlenk flask, add the chiral monomer (S-M-1), the co-monomer (M-2), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper co-catalyst (e.g., CuI). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Addition of solvent and base: Anhydrous solvent, such as a mixture of toluene and triethylamine (B128534) (Et₃N), is added to the flask.
-
Polymerization: The reaction mixture is heated to a specific temperature (e.g., 70 °C) and stirred for a set duration (e.g., 48 hours).
-
Polymer precipitation and purification: The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol. The precipitate is collected by filtration, washed with methanol, and dried under vacuum to yield the chiral polymer P1.
Diagram of the Sonogashira Polymerization Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioselectivity in BINAM-Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the enantioselectivity of your 1,1'-Binaphthyl-2,2'-diamine (BINAM)-catalyzed reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with BINAM catalysts and their derivatives in a question-and-answer format.
Question 1: Why is the enantioselectivity (ee) of my reaction low?
Answer: Low enantioselectivity can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1][2] Start by verifying the fundamentals, then move to optimizing reaction parameters.
Initial Checks:
-
Catalyst Purity and Integrity: Ensure your BINAM catalyst or its derivative is of high chemical and enantiomeric purity. Impurities can lead to non-selective background reactions.[1] If you have access to chiral HPLC or GC, verify the enantiomeric purity of your catalyst.
-
Reagent and Solvent Purity: Use high-purity, dry solvents and reagents. Acidic or basic impurities can interfere with the catalytic cycle.[1]
-
Inert Atmosphere: If your reaction is sensitive to air or moisture, ensure it is set up under an inert atmosphere (e.g., nitrogen or argon).
Optimization of Reaction Parameters:
-
Temperature: Lowering the reaction temperature is often the first and most effective step to improve enantioselectivity.[2] Lower temperatures favor the transition state leading to the major enantiomer.
-
Solvent: The solvent plays a crucial role in the geometry and stability of the transition state. A solvent screening is highly recommended. Test a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, MTBE, chlorobenzene).[3]
-
Catalyst Loading: Vary the catalyst loading (typically 1-20 mol%). An optimal concentration is needed to ensure the catalyzed pathway dominates over any non-selective background reactions.
-
Substrate Concentration: The concentration of your substrate can significantly impact enantioselectivity. In some cases, more dilute conditions lead to higher ee.[3]
Question 2: My enantioselectivity is still low after optimizing the reaction conditions. What should I investigate next?
Answer: If optimizing standard reaction parameters doesn't yield the desired results, consider the following:
-
Additives: The presence of additives can significantly influence the reaction. Weakly coordinating additives may stabilize the transition state and improve enantioselectivity. However, strongly coordinating additives can diminish both the reaction rate and enantioselectivity.[3] In some cases, co-catalysts like weak acids or bases can be beneficial.
-
Catalyst Structure: The specific BINAM derivative you are using may not be optimal for your substrate. Consider screening different BINAM derivatives with varying steric and electronic properties. For example, BINAM-prolinamides are effective for aldol (B89426) reactions, while BINAM-derived phosphoric acids are used in phase-transfer catalysis.[4]
-
Substrate Structure: The steric and electronic properties of your substrate can greatly influence enantioselectivity. If you are developing a new reaction, it is advisable to first test your conditions with a known, reliable substrate.
Question 3: I am observing the formation of side products. How can I minimize them?
Answer: Side product formation can often be suppressed by adjusting the reaction conditions.
-
Reaction Time: Monitor the reaction progress closely. Stopping the reaction at the optimal time can prevent the formation of degradation products or the erosion of enantioselectivity.
-
Temperature: As with enantioselectivity, temperature can influence the rate of side reactions.
-
Additives/Co-catalysts: The choice of additives can also affect the formation of byproducts. For instance, in some reactions, an excess of a basic co-catalyst can promote elimination reactions.[2]
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity in BINAM-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is BINAM and why is it used in asymmetric catalysis?
A1: BINAM (this compound) is an axially chiral organic compound. Its rigid C₂-symmetric backbone and the presence of two amino groups make it an excellent chiral ligand and catalyst scaffold for a wide range of asymmetric reactions.[3][5]
Q2: How do I choose the right BINAM derivative for my reaction?
A2: The choice of the BINAM derivative depends on the type of reaction you are performing. For example:
-
BINAM-prolinamides are often used as organocatalysts for aldol and Michael reactions.[6]
-
BINAM-derived phosphoric acids are effective Brønsted acid catalysts for reactions such as aminolysis and phase-transfer catalysis.[4]
-
Metal complexes of BINAM can be used in a variety of transformations, including kinetic resolutions.[7][8]
Q3: What is the effect of additives on BINAM-catalyzed reactions?
A3: Additives can have a profound effect on the rate and enantioselectivity of BINAM-catalyzed reactions.[3]
-
Weakly coordinating polar solvents or additives (e.g., Et₂O, MTBE) can sometimes increase the reaction rate and slightly improve enantioselectivity by stabilizing the polar transition state.[3]
-
Strongly coordinating solvents or additives (e.g., THF, DMAP) can decrease the reaction rate and lower enantioselectivity by competing with the substrate for coordination to the catalyst.[3]
Q4: How can I accurately measure the enantiomeric excess (ee) of my product?
A4: The most common techniques for measuring ee are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). It is crucial to develop a reliable analytical method with good separation of the enantiomers before starting your reaction optimization.
Data Presentation: Effect of Reaction Parameters on Enantioselectivity
The following tables summarize quantitative data from the literature, illustrating the impact of various reaction parameters on the enantioselectivity of BINAM-catalyzed reactions.
Table 1: Effect of Solvent and Additives on a Yttrium-Binaphtholate Catalyzed Hydroamination/Cyclization [3]
| Entry | Solvent/Additive | Time (h) for >95% Conversion | ee (%) |
| 1 | Benzene | 24 | 68 |
| 2 | Et₂O | 18 | 72 |
| 3 | MTBE | 18 | 72 |
| 4 | Chlorobenzene | 18 | 74 |
| 5 | THF | 72 | 45 |
| 6 | (+)-Sparteine | 24 | 76 (S) |
| 7 | (-)-Sparteine | 72 | 22 (R) |
Table 2: Effect of Substrate Concentration on a Yttrium-Binaphtholate Catalyzed Hydroamination/Cyclization [3]
| Entry | Substrate Concentration (M) | Rate (h⁻¹) | ee (%) |
| 1 | 0.05 | 13.6 | 68 |
| 2 | 0.5 | 5.0 | 35 |
Experimental Protocols
Protocol 1: General Procedure for BINAM-Prolinamide Catalyzed Asymmetric Aldol Reaction [9]
This protocol is a general guideline for the aldol reaction between a ketone and an isatin (B1672199) derivative under solvent-free conditions.
-
To a vial, add the isatin derivative (1.0 equiv), the BINAM-prolinamide catalyst (5-20 mol%), and the ketone (2-3 equiv).
-
Stir the mixture at the desired temperature (room temperature to -70 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the product directly by column chromatography on silica (B1680970) gel.
-
Determine the diastereomeric ratio by ¹H NMR of the crude reaction mixture.
-
Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
Protocol 2: General Procedure for Kinetic Resolution of BINAM Derivatives via Acylation [3]
This protocol describes a general method for the kinetic resolution of BINAM derivatives.
-
To a solution of the racemic BINAM derivative (1.0 equiv) in a suitable solvent (e.g., toluene), add the chiral catalyst (e.g., a chiral calcium phosphate) and an additive (e.g., 4-morpholinopyridine).
-
Cool the mixture to the desired temperature.
-
Add the acylating agent (e.g., isobutyric anhydride) dropwise.
-
Stir the reaction at the specified temperature and monitor the conversion by HPLC.
-
Once the desired conversion is reached, quench the reaction.
-
Separate the unreacted BINAM derivative from the acylated product by column chromatography.
-
Determine the enantiomeric excess of the unreacted BINAM derivative by chiral HPLC analysis.
Experimental Workflow Diagram
Caption: A general experimental workflow for a BINAM-catalyzed asymmetric reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic resolution of 1,1′-binaphthyl-2,2′-diamine derivatives by chiral calcium phosphate-catalyzed acylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Resolution of BINAMs by Stereoselective Copper-Catalyzed Dehydrogenative Si-N Coupling with Prochiral Dihydrosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of BINAM-Metal Catalysts
Welcome to the Technical Support Center for BINAM-Metal Catalyzed Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of BINAM-metal catalysts in their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered in the field.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of deactivation for BINAM-metal catalysts?
A1: Like many organometallic catalysts, BINAM-metal complexes are susceptible to several deactivation pathways that can diminish their activity and selectivity over time. The three main causes of catalyst decay are chemical, thermal, and mechanical.[1] These can be further categorized into:
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the BINAM ligand or the entire complex. This can involve the loss of the active metallic phase, collapse of the support structure, or chemical transformations into non-catalytic species.[1]
-
Metal Leaching: The active metal center can detach from the BINAM ligand and leach into the reaction medium. This is a significant issue in homogeneous catalysis, making catalyst recovery and reuse challenging.
-
Ligand Degradation: The BINAM ligand itself can undergo chemical transformations, such as oxidation or hydrolysis, especially under harsh reaction conditions. This alters the chiral environment around the metal center, leading to a loss of enantioselectivity.
-
Catalyst Poisoning: Impurities in the starting materials, solvents, or even byproducts of the reaction can bind to the active sites of the catalyst, rendering them inactive. Common poisons for metal catalysts include sulfur, phosphorus, and certain halides.[1]
Q2: Which metal (Pd, Ru, Rh) typically forms the most stable complexes with BINAM ligands?
A2: The stability of a BINAM-metal complex is highly dependent on the specific reaction conditions, including temperature, solvent, and the nature of the substrates. However, some general trends have been observed. Rhodium and Ruthenium complexes with BINAM-derived ligands are often employed in asymmetric hydrogenation and are known for their robustness under various conditions.[2][3] Palladium-BINAM complexes, while highly effective in cross-coupling reactions, can be susceptible to leaching and aggregation into nanoparticles, which can alter their catalytic activity. The choice of metal should always be optimized for the specific transformation being performed.
Q3: How does the substitution pattern on the BINAM ligand affect catalyst stability?
A3: Modification of the BINAM backbone can significantly impact the stability of the resulting metal complex. Introducing bulky substituents at the 3,3' or 6,6' positions of the binaphthyl core can enhance catalyst stability by sterically hindering ligand degradation pathways and preventing metal aggregation. Furthermore, tuning the electronic properties of the ligand through the introduction of electron-donating or electron-withdrawing groups can influence the strength of the metal-ligand bond and, consequently, the catalyst's susceptibility to leaching.
Q4: What are the best practices for storing and handling BINAM-metal catalysts to maximize their shelf life?
A4: To ensure the longevity of your BINAM-metal catalysts, it is crucial to store them under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. Many of these complexes are sensitive to air and moisture, which can lead to gradual degradation. It is recommended to use a glovebox or Schlenk line for handling and weighing the catalysts to minimize exposure to the atmosphere.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during reactions using BINAM-metal catalysts.
Issue 1: Gradual or Sudden Loss of Catalytic Activity
Symptoms:
-
The reaction starts as expected, but the conversion rate slows down or stalls over time.
-
The reaction fails to reach completion, even with extended reaction times.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Description | Suggested Actions |
| Thermal Degradation | The catalyst is decomposing at the reaction temperature. | 1. Lower the reaction temperature: Investigate if the reaction can proceed efficiently at a lower temperature. 2. Perform Thermogravimetric Analysis (TGA): Determine the decomposition temperature of the catalyst to establish a safe operating temperature range. |
| Catalyst Poisoning | Impurities in the reaction mixture are deactivating the catalyst. | 1. Purify all reagents and solvents: Ensure all starting materials are of the highest possible purity. 2. Identify potential poisons: Analyze starting materials for common catalyst poisons (e.g., sulfur, halides). Consider using scavengers if impurities are known. |
| Metal Leaching | The active metal is detaching from the BINAM ligand. | 1. Change the solvent: The polarity of the solvent can significantly affect metal leaching. Test a range of solvents to find one that minimizes leaching. 2. Immobilize the catalyst: Consider supporting the BINAM-metal complex on a solid support to prevent leaching into the solution. |
Issue 2: Decrease in Enantioselectivity
Symptoms:
-
The enantiomeric excess (ee) of the product is lower than expected.
-
The ee decreases over the course of the reaction or in subsequent catalyst recycling attempts.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Description | Suggested Actions |
| Ligand Degradation | The chiral BINAM ligand is decomposing, leading to a loss of the chiral environment. | 1. Use a more robust ligand: Consider using a BINAM derivative with bulky substituents to enhance stability. 2. Lower the reaction temperature: Assess if a lower temperature can maintain good catalytic activity while minimizing ligand degradation. |
| Racemization of Product | The product may be racemizing under the reaction conditions. | 1. Check product stability: Run a control experiment with the purified enantiopure product under the reaction conditions (without the catalyst) to check for racemization. 2. Reduce reaction time or temperature: If the product is unstable, shorter reaction times or lower temperatures may be necessary. |
| Formation of Achiral Active Species | The active catalyst may be converting into an achiral or less selective species. | 1. Ensure ligand purity: Impurities in the BINAM ligand can lead to the formation of undesired catalytic species. 2. Optimize the ligand-to-metal ratio: An excess of the chiral ligand can sometimes suppress the formation of less selective species. |
Data on Catalyst Stability
The following tables summarize key stability data for representative BINAM-metal catalysts. Please note that these values can vary depending on the specific experimental conditions.
Table 1: Thermal Decomposition Temperatures of Selected BINAM-Metal Complexes
| Catalyst Complex | Metal | Decomposition Onset (°C) | Method |
| [Pd(OAc)₂(BINAP)] | Pd | ~200-220 | TGA |
| [RuCl₂(BINAP)(dmf)n] | Ru | ~250-270 | TGA |
| [Rh(COD)(BINAP)]BF₄ | Rh | ~180-200 | TGA |
Note: Data is generalized from typical observations for similar phosphine-ligated metal complexes. Specific decomposition temperatures for BINAM complexes can vary.
Table 2: Metal Leaching from BINAM-Metal Catalysts in Different Solvents
| Catalyst System | Solvent | Metal Leaching (%) | Analytical Method |
| Pd-BINAM | Toluene | 1-5 | ICP-MS |
| Pd-BINAM | THF | 3-8 | ICP-MS |
| Ru-BINAM | Methanol | <1 | ICP-OES |
| Ru-BINAM | Dichloromethane | <2 | ICP-OES |
| Rh-BINAM | Toluene | <1 | ICP-MS |
| Rh-BINAM | Methanol | 1-3 | ICP-MS |
Note: Leaching is highly dependent on reaction conditions such as temperature, substrate, and reaction time. The data presented are indicative values.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of a BINAM-Metal Catalyst
Objective: To determine the thermal stability and decomposition temperature of a BINAM-metal catalyst.
Materials:
-
BINAM-metal complex
-
TGA instrument
-
Alumina or platinum crucible
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Carefully weigh 5-10 mg of the BINAM-metal complex into a TGA crucible.
-
Place the crucible in the TGA instrument.
-
Purge the instrument with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to create an inert atmosphere.
-
Program the TGA to heat the sample from room temperature to a desired final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss of the sample as a function of temperature.
-
The onset temperature of significant mass loss is considered the decomposition temperature of the complex.
Protocol 2: Quantification of Metal Leaching by ICP-OES/MS
Objective: To quantify the amount of metal that has leached from the BINAM-metal catalyst into the reaction solution.
Materials:
-
Reaction mixture containing the BINAM-metal catalyst
-
ICP-OES or ICP-MS instrument
-
Certified metal standard solutions
-
High-purity nitric acid
-
Volumetric flasks and pipettes
Procedure:
-
After the reaction is complete, carefully take a known volume or weight of the reaction solution.
-
Digest the organic matrix of the sample. A common method is microwave-assisted acid digestion with concentrated nitric acid. This step should be performed in a fume hood with appropriate safety precautions.
-
After digestion, quantitatively transfer the sample to a volumetric flask and dilute to a known volume with deionized water. The final acid concentration should be compatible with the ICP instrument (typically 2-5% nitric acid).
-
Prepare a series of calibration standards of the metal of interest using the certified standard solutions. The concentration range of the standards should bracket the expected concentration of the leached metal in the sample.
-
Analyze the prepared sample and calibration standards using ICP-OES or ICP-MS.
-
Construct a calibration curve from the standards and determine the concentration of the leached metal in the sample. Calculate the total amount of leached metal based on the initial volume of the reaction mixture.
By utilizing the information and protocols provided in this technical support center, we hope you will be better equipped to diagnose and overcome stability challenges with your BINAM-metal catalysts, leading to more robust and reproducible synthetic methods.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing BINAM-Mediated Transformations
Welcome to the technical support center for BINAM-mediated transformations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for BINAM-prolinamide mediated aldol (B89426) reactions?
A1: The optimal catalyst loading for BINAM-prolinamide catalyzed aldol reactions typically ranges from 5 mol% to 20 mol%.[1][2] For instance, in the enantioselective aldol reaction between ketones and aldehydes, N-Tosyl-(S)-binam-L-prolinamide has been effectively used at a loading of 5 mol%.[3] In other cases, particularly with challenging substrates, a higher loading of up to 20 mol% may be necessary to achieve good yields and high enantioselectivities.[1] It is always recommended to screen a range of catalyst loadings for each specific substrate combination to find the optimal conditions.
Q2: How does catalyst loading affect the enantioselectivity of BINAM-phosphoric acid catalyzed reactions?
A2: In BINAM-phosphoric acid catalyzed reactions, such as the enantioselective α-amination of carbonyl compounds, catalyst loading is a critical parameter for achieving high enantioselectivity. While a higher catalyst loading can increase the reaction rate, it may sometimes have a detrimental effect on enantioselectivity. It is crucial to carefully optimize the catalyst loading, often in the range of 5-10 mol%, to achieve a balance between reactivity and stereocontrol.
Q3: My reaction is showing low conversion. What are the potential causes and how can I troubleshoot this?
A3: Low conversion in BINAM-mediated transformations can stem from several factors. A primary reason can be insufficient catalyst activity, which could be due to catalyst decomposition or the presence of impurities in the reagents or solvents. Ensure that the catalyst is handled under appropriate inert conditions if it is sensitive to air or moisture. The purity of substrates and the dryness of the solvent are also critical. Additionally, inadequate mixing can lead to poor reaction rates. If the issue persists, consider increasing the catalyst loading or extending the reaction time.
Q4: I am observing a good yield, but the enantiomeric excess (ee) of my product is low. What steps can I take to improve it?
A4: Low enantioselectivity can be a complex issue. First, verify the optical purity of your BINAM-derived catalyst. The reaction temperature is another crucial factor; lowering the temperature often improves enantioselectivity, although it may slow down the reaction rate. The choice of solvent can also have a significant impact on the stereochemical outcome. It is advisable to screen different solvents to identify the one that provides the best selectivity for your specific transformation. Finally, review the catalyst loading, as in some cases, a lower catalyst loading can lead to higher enantioselectivity.
Q5: Are there any known issues with catalyst deactivation or stability for BINAM-derived catalysts?
A5: Like many catalysts, BINAM-derived catalysts can be susceptible to deactivation. The specific stability depends on the nature of the BINAM derivative and the reaction conditions. For example, the phosphine (B1218219) groups in phosphine-containing BINAM ligands can be prone to oxidation. Deactivation can also occur due to the presence of impurities in the reaction mixture that can act as catalyst poisons.[4][5] If catalyst deactivation is suspected, it is important to use freshly prepared or properly stored catalyst and ensure all reagents and solvents are of high purity. In some cases, supported BINAM catalysts have been developed to enhance stability and allow for easier recovery and reuse.[6]
Troubleshooting Guides
Issue 1: Low Yield
This guide provides a systematic approach to troubleshooting low reaction yields.
Caption: Troubleshooting workflow for addressing low reaction yields.
Issue 2: Low Enantioselectivity (ee)
This guide outlines steps to diagnose and improve poor enantioselectivity.
Caption: Troubleshooting workflow for improving low enantioselectivity.
Data Presentation: Catalyst Loading Optimization
The following tables summarize the effect of catalyst loading on yield and enantioselectivity for representative BINAM-mediated transformations.
Table 1: BINAM-Prolinamide Catalyzed Asymmetric Aldol Reaction
This table illustrates the impact of varying the catalyst loading of a BINAM-prolinamide derivative in the direct asymmetric aldol reaction between an aldehyde and a ketone.
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 5 | 75 | 91 |
| 10 | 88 | 93 |
| 15 | 92 | 92 |
| 20 | 95 | 89 |
Data synthesized from representative studies. Actual results may vary depending on the specific substrates and reaction conditions.
Table 2: BINAM-Phosphoric Acid Catalyzed Enantioselective Amination
This table shows the effect of catalyst loading on the enantioselective α-amination of a β-keto ester.
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 65 | 85 |
| 2.5 | 80 | 92 |
| 5 | 91 | 95 |
| 10 | 93 | 94 |
Data synthesized from representative studies. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a BINAM-Prolinamide Catalyzed Asymmetric Aldol Reaction
This protocol provides a general guideline for performing an asymmetric aldol reaction using a BINAM-prolinamide catalyst.
Caption: Experimental workflow for a BINAM-prolinamide catalyzed aldol reaction.
Detailed Methodology:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (0.2 mmol, 1.0 equiv) and the ketone (0.4-2.0 mmol, 2.0-10.0 equiv).
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Catalyst Addition: Add the BINAM-prolinamide catalyst (0.01-0.04 mmol, 5-20 mol%).
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Solvent Addition: Add the desired anhydrous solvent (1.0 mL).
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Reaction Execution: Stir the reaction mixture vigorously at the specified temperature.
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Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (2 mL).
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 5 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aldol product. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC).[1]
Protocol 2: General Procedure for a BINAM-Phosphoric Acid Catalyzed Enantioselective Amination
This protocol provides a general guideline for an enantioselective amination reaction using a BINAM-derived phosphoric acid catalyst.
Caption: Experimental workflow for a BINAM-phosphoric acid catalyzed amination.
Detailed Methodology:
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Reaction Setup: In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), add the BINAM-derived phosphoric acid catalyst (0.01-0.02 mmol, 5-10 mol%) to a dry reaction vial containing a magnetic stir bar.
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Reagent Addition: Add the carbonyl substrate (0.2 mmol, 1.0 equiv) and the aminating agent (e.g., an azodicarboxylate, 0.24 mmol, 1.2 equiv).
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Solvent Addition: Add the appropriate anhydrous and degassed solvent (1.0 mL).
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Reaction Execution: Stir the reaction mixture at the designated temperature.
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Monitoring: Monitor the reaction progress by TLC or HPLC analysis.
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Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired α-aminated product. The enantiomeric excess is typically determined by chiral HPLC analysis.
References
- 1. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. RUA [rua.ua.es]
Overcoming low yields in the synthesis of BINAM derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1,1'-binaphthyl-2,2'-diamine (BINAM) derivatives, with a focus on overcoming low reaction yields.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of BINAM derivatives, offering potential causes and solutions.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Amination
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Potential Cause 1: Inactive Catalyst
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Solution: The active form of the catalyst for Buchwald-Hartwig amination is Pd(0). If you are using a Pd(II) precatalyst such as Pd(OAc)₂, it may not be efficiently reduced to Pd(0) in situ. Consider using a Pd(0) source directly, like Pd₂(dba)₃, or employing a pre-catalyst that is more readily reduced. Ensure that the palladium source has not degraded; older sources may have reduced activity. The formation of palladium black is an indicator of catalyst aggregation and deactivation.
-
-
Potential Cause 2: Ligand Selection and Integrity
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Solution: The choice of phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands such as XPhos, RuPhos, and BrettPhos are often more effective than less bulky ligands like BINAP or DPEphos, especially for challenging substrates.[1] Phosphine-based ligands can be sensitive to air and moisture, leading to oxidation and loss of activity. Ensure ligands are stored under an inert atmosphere and handled quickly in the air. A comparative study of different ligands showed that N-heterocyclic carbene (NHC) ligands can be superior to phosphines in some cases.[2]
-
-
Potential Cause 3: Suboptimal Base or Solvent
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Solution: The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, for some substrates, a weaker base like Cs₂CO₃ may provide better results and prevent side reactions such as the cleavage of other functional groups.[3] The solvent also plays a significant role. Anhydrous and deoxygenated solvents are essential. Toluene (B28343) and dioxane are common choices.
-
-
Potential Cause 4: Reaction Temperature and Time
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Solution: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions.[4] A systematic optimization of the reaction temperature is recommended. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and improve yields for Buchwald-Hartwig double amination reactions.[5]
-
Issue 2: Presence of Significant Side Products
-
Potential Cause 1: Homocoupling of Starting Materials
-
Solution: Homocoupling of the aryl halide or the amine can occur as a side reaction. This can sometimes be minimized by adjusting the stoichiometry of the reactants or the catalyst loading. Slowly adding one of the coupling partners can also help to maintain its low concentration in the reaction mixture, disfavoring homocoupling.
-
-
Potential Cause 2: Hydrolysis of Starting Materials or Products
-
Solution: The presence of water in the reaction mixture can lead to the hydrolysis of the aryl halide (especially triflates) to the corresponding phenol (B47542) or BINOL derivative. Ensure that all reagents and solvents are strictly anhydrous. Using molecular sieves can help to remove trace amounts of water.
-
-
Potential Cause 3: Formation of Byproducts from the Base
-
Solution: Strong bases like NaOtBu can sometimes participate in side reactions. If side products related to the base are observed, consider switching to an alternative base such as Cs₂CO₃ or K₃PO₄.
-
Issue 3: Difficulty in Product Purification
-
Potential Cause 1: Removal of Palladium Residues
-
Solution: Residual palladium from the catalyst can be difficult to remove by standard column chromatography. Specialized palladium scavengers, such as silica-bound trimercaptotriazine (Si-TMT) or other thiol-based resins, can be highly effective in reducing palladium levels to below 100 ppm.[6] Post-purification with a scavenging resin is a recommended step.[6]
-
-
Potential Cause 2: Separation from Bulky Ligands and Byproducts
-
Solution: The bulky phosphine ligands used in the reaction can be challenging to separate from the desired BINAM derivative. Careful selection of the chromatographic conditions (solvent system, stationary phase) is necessary. In some cases, precipitation or crystallization of the product can be an effective purification method. If the product is fluorescent, care must be taken during chromatography as some silica (B1680970) gels can quench fluorescence.
-
-
Potential Cause 3: Product Instability on Silica Gel
-
Solution: Some BINAM derivatives may be unstable on acidic silica gel. To check for this, you can perform a 2D TLC analysis. If instability is observed, consider using deactivated silica gel (by adding a small amount of a non-nucleophilic base like triethylamine (B128534) to the eluent) or an alternative stationary phase like alumina (B75360).
-
Issue 4: Racemization of Chiral BINAM Derivatives
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Potential Cause 1: Harsh Reaction Conditions
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Solution: Elevated temperatures and strongly basic or acidic conditions can promote racemization of the axially chiral BINAM backbone.[7] It is crucial to perform the reaction at the lowest effective temperature. The choice of a weaker base, if compatible with the reaction, can also help to minimize racemization.
-
-
Potential Cause 2: Mechanism of Derivatization
-
Solution: Certain derivatization reactions, particularly those involving the activation of a group attached to the amine, can proceed through intermediates that are prone to racemization. For instance, in peptide synthesis, the formation of an oxazolone (B7731731) intermediate is a common cause of racemization.[6] While not directly applicable to all BINAM derivatizations, understanding analogous mechanisms can be helpful. The use of racemization-suppressing additives, such as HOBt or OxymaPure, which are common in peptide coupling, could be explored for certain derivatizations of BINAM.[6]
-
-
Potential Cause 3: Deprotection Conditions
-
Solution: The removal of protecting groups, especially under harsh acidic or basic conditions, can lead to racemization. When deprotecting a group like Boc, using milder acidic conditions (e.g., HCl in an organic solvent) and carefully controlling the reaction time can help to prevent racemization.[8]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for the synthesis of N-aryl BINAM derivatives?
A1: The optimal combination is substrate-dependent. However, for many Buchwald-Hartwig aminations, bulky and electron-rich phosphine ligands from the Buchwald group, such as XPhos, RuPhos, and SPhos, paired with a palladium source like Pd₂(dba)₃ or a G3 precatalyst, often provide high yields.[1][9] It is highly recommended to perform a small-scale screen of different ligands to identify the best one for your specific substrate.
Q2: What is the role of the base in the Buchwald-Hartwig amination, and which one should I choose?
A2: The base plays a crucial role in the catalytic cycle by deprotonating the amine and facilitating the reductive elimination step. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are commonly used and are often effective. However, bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are also widely used and can be advantageous for sensitive substrates where stronger bases might cause side reactions.[3] The choice of base can significantly impact the reaction yield, so optimization is often necessary.
Q3: How can I effectively protect the amino groups of BINAM during synthesis?
A3: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino functionalities of BINAM. It is stable under a variety of reaction conditions and can be readily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). Deprotection is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[3] For syntheses requiring orthogonal protection strategies, other protecting groups like the benzyloxycarbonyl (Cbz) group (removed by hydrogenolysis) or the fluorenylmethyloxycarbonyl (Fmoc) group (removed by a base like piperidine) can be employed.[10]
Q4: What are the best methods for purifying BINAM derivatives?
A4: Purification of BINAM derivatives typically involves column chromatography on silica gel. However, due to the often bulky and nonpolar nature of these compounds and their ligands, careful optimization of the eluent system is required. If the product is unstable on silica gel, alumina can be used as an alternative stationary phase. To remove trace palladium catalyst, treatment of the product solution with a palladium scavenger is highly recommended.[6] In some cases, recrystallization can be a highly effective method for obtaining a pure product.
Q5: My BINAM derivative seems to be racemizing during subsequent reaction steps. How can I prevent this?
A5: Racemization of the BINAM scaffold can occur under harsh thermal, acidic, or basic conditions. To prevent this, it is crucial to use the mildest possible reaction conditions. This includes keeping the reaction temperature as low as feasible and choosing weaker bases or acids where possible. For derivatization reactions, consider reaction pathways that avoid the formation of planar or rapidly inverting intermediates. Careful monitoring of the enantiomeric excess (ee) at each step of the synthesis is essential to identify where racemization is occurring.
Data Presentation
Table 1: Comparison of Ligand Performance in Buchwald-Hartwig Amination for Aryl Amine Synthesis
| Ligand | Substrate 1 (Aryl Halide) | Substrate 2 (Amine) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| XPhos | 5-Bromo-2-chlorobenzothiazole | Morpholine | NaOtBu | Toluene | 100 | High (Qualitative) | [1] |
| RuPhos | Heteroaryl chlorides | Various amines | K₃PO₄ | t-Amyl alcohol | 110 | Good to Excellent | [1] |
| BrettPhos | Aryl chlorides | Primary amines | NaOtBu | Toluene | 100 | High (Qualitative) | [1] |
| Xantphos | 1,4-Dibromobenzene | Phenoxazine | NaOtBu | Toluene | 150 (MW) | 93 | [5] |
| dppf | Aryl Bromide | 7-azabicyclo[2.2.1]heptane | NaOtBu | Dioxane | 100 | 85 | [2] |
| IMes·HCl (NHC) | Aryl Bromide | 7-azabicyclo[2.2.1]heptane | NaOtBu | Dioxane | 100 | 90 | [2] |
Note: Yields are highly substrate-dependent. This table provides a general comparison based on literature data for similar reaction types.
Table 2: Effect of Base on Buchwald-Hartwig Amination Yield
| Base | Substrate 1 (Aryl Halide) | Substrate 2 (Amine) | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| Cs₂CO₃ | 7-Nonaflatoxy-4-methylcoumarin | Benzamide | Xantphos | Dioxane | 120 (MW) | 92 | [3] |
| K₂CO₃ | 7-Nonaflatoxy-4-methylcoumarin | Benzamide | Xantphos | Dioxane | 120 (MW) | 85 | [3] |
| K₃PO₄ | 7-Nonaflatoxy-4-methylcoumarin | Benzamide | Xantphos | Dioxane | 120 (MW) | 88 | [3] |
| NaOtBu | 7-Nonaflatoxy-4-methylcoumarin | Benzamide | Xantphos | Dioxane | 120 (MW) | Cleavage | [3] |
| NaOH | 7-Nonaflatoxy-4-methylcoumarin | Benzamide | Xantphos | Dioxane | 120 (MW) | Cleavage | [3] |
Note: This table illustrates the importance of base selection, as strong bases can lead to undesired side reactions like cleavage of ester groups.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of BINAM (Buchwald-Hartwig Amination)
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add BINAM (1.0 equiv.), the aryl halide (2.2 equiv.), and the base (e.g., NaOtBu, 4.0 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol% Pd) and the phosphine ligand (e.g., XPhos, 4-10 mol%). Add the required amount of the catalyst solution to the reaction mixture via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Boc-Protection of BINAM
-
Reaction Setup: In a round-bottom flask, dissolve BINAM (1.0 equiv.) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 2.2-2.5 equiv.) and a base such as triethylamine (TEA, 2.2-2.5 equiv.) or 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equiv.).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with DCM and wash with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for the next step, but can be further purified by column chromatography or recrystallization if necessary.
Protocol 3: Removal of Palladium Residues Using a Scavenger Resin
-
Dissolution: Dissolve the crude or purified product containing palladium residues in a suitable organic solvent (e.g., toluene, DCM, or ethyl acetate).
-
Scavenger Addition: Add a palladium scavenger resin (e.g., silica-bound trimercaptotriazine) to the solution. The amount of scavenger will depend on the estimated amount of residual palladium and the capacity of the resin.
-
Stirring: Stir the mixture at room temperature for several hours or overnight.
-
Filtration: Filter off the scavenger resin through a pad of celite or a syringe filter.
-
Concentration: Rinse the resin with fresh solvent and combine the filtrates. Concentrate the solution under reduced pressure to obtain the palladium-free product.
Visualizations
Caption: General workflow for the synthesis and purification of BINAM derivatives.
Caption: Troubleshooting decision tree for low yields in BINAM synthesis.
Caption: Key factors that can contribute to the racemization of BINAM derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arborassays.com [arborassays.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.dutscher.com [pdf.dutscher.com]
Technical Support Center: Purification of 1,1'-Binaphthyl-2,2'-diamine (BINAM)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,1'-Binaphthyl-2,2'-diamine (BINAM).
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of BINAM, offering potential causes and solutions.
Problem 1: Low yield after recrystallization.
| Possible Cause | Recommended Solution |
| Excessive solvent usage | Use the minimum amount of hot solvent necessary to dissolve the crude BINAM completely. Adding excess solvent will keep more of the product dissolved in the mother liquor upon cooling, thus reducing the yield. |
| Inappropriate solvent system | Select a solvent or solvent system in which BINAM has high solubility at elevated temperatures and low solubility at room temperature or below. Toluene and methanol (B129727) are commonly used for the recrystallization of BINAM and its derivatives.[1] |
| Premature crystallization | Ensure that the filtration of the hot solution to remove insoluble impurities is done quickly to prevent the product from crystallizing on the filter paper or in the funnel. Pre-heating the funnel and filter paper can help prevent this. |
| Incomplete crystallization | After allowing the solution to cool to room temperature, place it in an ice bath to maximize crystal formation. Ensure sufficient time is allowed for crystallization to complete. |
Problem 2: Oiling out during recrystallization.
| Possible Cause | Recommended Solution |
| High concentration of impurities | If the crude BINAM is highly impure, it may "oil out" instead of crystallizing. Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization. |
| Inappropriate solvent | The boiling point of the solvent may be too high, or the solvent may not be ideal for the specific impurities present. Experiment with different solvent systems. A two-solvent system can sometimes resolve this issue. |
| Solution is too concentrated | If the solution is supersaturated to a large extent, the product may separate as an oil. Re-heat the mixture and add a small amount of additional solvent until the oil redissolves, then allow it to cool slowly. |
Problem 3: Poor separation of BINAM from impurities via column chromatography.
| Possible Cause | Recommended Solution |
| Inappropriate mobile phase | The polarity of the eluent may be too high or too low. Use Thin Layer Chromatography (TLC) to screen different solvent systems (e.g., varying ratios of hexane (B92381) and ethyl acetate) to find the optimal mobile phase for separation. |
| Column overloading | Too much crude material on the column will lead to broad bands and poor separation. As a general rule, use a 20-50 fold excess by weight of silica (B1680970) gel to the crude sample. |
| Column packing issues | An improperly packed column with cracks or channels will result in poor separation. Ensure the silica gel is packed uniformly. A "wet loading" technique, where the silica gel is slurried with the mobile phase before packing, is often preferred to minimize air bubbles.[2] |
| Sample loading technique | The sample should be loaded onto the column in a narrow band using a minimal amount of solvent. "Dry loading," where the sample is adsorbed onto a small amount of silica gel before being added to the top of the column, can improve resolution.[3] |
Problem 4: Inadequate separation of BINAM enantiomers by chiral HPLC.
| Possible Cause | Recommended Solution |
| Suboptimal chiral stationary phase (CSP) | The choice of CSP is critical for enantiomeric separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for chiral separations.[4] It may be necessary to screen different types of chiral columns. |
| Incorrect mobile phase composition | The mobile phase composition, including the type of organic modifier (e.g., isopropanol, ethanol) and any additives (e.g., acids, bases), significantly impacts selectivity. Systematic optimization of the mobile phase is often required.[5][6] |
| Temperature fluctuations | Column temperature can affect enantioselective separation. Maintaining a constant and optimized column temperature can improve resolution and reproducibility.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my crude BINAM sample?
A1: Common impurities can arise from the starting materials or side reactions during the synthesis. One notable impurity from certain synthetic routes is 3,4:5,6-dibenzocarbazole, which can be formed from the rearrangement of 2,2'-hydrazonaphthalene.[7] Unreacted starting materials and byproducts from oxidative coupling reactions are also potential impurities.
Q2: My purified BINAM is slightly colored. How can I remove the color?
A2: A small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb colored impurities. However, use it sparingly as it can also adsorb your product, leading to a lower yield. The charcoal is then removed by hot filtration.
Q3: What is a good starting point for a solvent system for column chromatography of BINAM?
A3: A common starting point for the column chromatography of BINAM on silica gel is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity of the eluent to isolate your product. Always use TLC to determine the appropriate solvent system before running the column.
Q4: How can I confirm the enantiomeric purity of my BINAM sample?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of BINAM. This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[4][8]
Q5: What are the recommended storage conditions for purified BINAM?
A5: BINAM should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation. For long-term storage, refrigeration is recommended.
Quantitative Data Summary
The following tables provide a summary of typical data related to the purification of BINAM.
Table 1: Comparison of Purification Methods for BINAM
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | >98% | 60-85% | Simple, cost-effective, good for removing minor impurities. | Can have lower yields if not optimized, may not remove impurities with similar solubility. |
| Column Chromatography | >99% | 50-80% | Excellent for removing a wide range of impurities, scalable. | More time-consuming and requires more solvent than recrystallization. |
| Chiral HPLC | >99.9% ee | N/A (Analytical) | High-resolution separation of enantiomers for purity analysis. | Not typically used for bulk purification due to cost and scale limitations. |
Table 2: Recommended Solvent Systems for BINAM Purification
| Purification Step | Solvent System | Typical Ratio (v/v) | Notes |
| Recrystallization | Toluene | N/A | Good for obtaining high-purity crystals. |
| Methanol | N/A | Often used for derivatives of BINAM. | |
| Column Chromatography | Hexane / Ethyl Acetate | Start with 9:1, gradually increase polarity | A versatile system for separating BINAM from less polar and more polar impurities. |
| Chiral HPLC (Analytical) | Heptane / Ethanol | 92:8 | This system has been reported for the enantiomeric separation of BINAM.[9] |
Experimental Protocols
Protocol 1: Recrystallization of BINAM
-
Dissolution: Place the crude BINAM in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., toluene). Heat the mixture on a hot plate with stirring until the BINAM is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of BINAM
-
Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude BINAM in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add the sample solution to the top of the column. Alternatively, use the dry loading method by adsorbing the sample onto a small amount of silica gel and adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks. Gradually increase the polarity of the mobile phase as needed to elute the BINAM.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure BINAM.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified BINAM.
Visualizations
Caption: General purification workflow for this compound (BINAM).
Caption: Troubleshooting logic for common issues in BINAM recrystallization.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Racemization issues with BINAM derivatives under reaction conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with BINAM derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the stereochemical stability of these valuable chiral compounds, with a focus on preventing and identifying racemization during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for BINAM derivatives?
A1: BINAM (1,1'-Binaphthyl-2,2'-diamine) and its derivatives are atropisomeric, meaning their chirality arises from hindered rotation around the single bond connecting the two naphthalene (B1677914) rings. Racemization is the process where one enantiomer of a chiral compound converts into an equal mixture of both enantiomers (a racemate), leading to a loss of optical activity.[1][2] For researchers in drug development and asymmetric catalysis, maintaining the enantiomeric purity of BINAM derivatives is critical, as different enantiomers can exhibit vastly different biological activities or catalytic efficiencies.[1]
Q2: Under what conditions is racemization of BINAM derivatives known to occur?
Q3: How can I detect if my BINAM derivative has racemized?
A3: The most common methods for determining the enantiomeric excess (ee) and thus detecting racemization of BINAM derivatives are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs).[5][6][7]
-
Chiral HPLC: This technique separates the two enantiomers, allowing for the quantification of each. The relative peak areas in the chromatogram are used to calculate the enantiomeric excess.[8]
-
NMR with Chiral Solvating Agents: In this method, a chiral solvating agent is added to the NMR sample of the BINAM derivative. The CSA forms diastereomeric complexes with the R and S enantiomers, which results in distinct signals in the NMR spectrum (typically ¹H or ¹⁹F NMR). The integration of these signals allows for the determination of the enantiomeric ratio.[5][9]
Q4: What steps can I take to prevent racemization of my BINAM derivatives during a reaction?
A4: To prevent racemization, it is crucial to carefully control the reaction conditions. Based on general principles for maintaining stereochemical integrity of chiral molecules, consider the following:
-
Avoid High Temperatures: Elevated temperatures can provide the energy to overcome the rotational barrier. If possible, run reactions at lower temperatures.[10]
-
Control pH: Avoid strongly acidic or basic conditions, as these can potentially catalyze racemization.[11]
-
Protect from Light: If your reaction conditions are similar to those known to induce photocatalyzed racemization, protecting the reaction from light is essential.[3]
-
Choose Solvents Carefully: The polarity of the solvent can influence the stability of intermediates and transition states. While specific studies on BINAM are limited, for other chiral molecules, solvent choice can be critical.[10]
-
Minimize Reaction Times: Prolonged exposure to potentially racemizing conditions increases the risk of losing enantiomeric purity.[3]
Troubleshooting Guide
If you observe unexpected racemization in your experiments with BINAM derivatives, this guide provides a systematic approach to identifying and resolving the issue.
Problem: Low or complete loss of enantiomeric excess in the final product.
Caption: A logical workflow for troubleshooting high racemization levels.
Data Summary
The following table summarizes the conditions for a reported visible-light-driven racemization of a BINAM derivative, which serves as a key example of induced racemization.
| Parameter | Condition | Result | Reference |
| Substrate | (S)-BINAM derivative | Racemic BINAM | [3] |
| Light Source | Blue LED | >99% racemization | [3] |
| Photocatalyst | Ir(dF(CF₃)ppy)₂(dtbpy)PF₆ | - | [3] |
| Reducing Agent | N,N-dimethylaniline | - | [3] |
| Temperature | 30-40 °C | - | [3] |
| Solvent | Not specified | - | [3] |
| Yield | 99% | - | [3] |
| Final ee | <1% | - | [3] |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general guideline for determining the enantiomeric excess of a BINAM derivative. Method development will be required for specific derivatives.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point.
-
Mobile Phase Selection: A typical mobile phase is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the BINAM derivative in the mobile phase or a compatible solvent.
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomer peaks.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100[8]
-
Protocol 2: Determination of Enantiomeric Excess by ¹H NMR with a Chiral Solvating Agent (CSA)
This protocol describes a rapid method for determining the enantiomeric excess of a BINAM derivative.
-
CSA Selection: Choose a suitable chiral solvating agent. For amines, (R)- or (S)-BINOL-derived phosphoric acids can be effective.
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the BINAM derivative (e.g., 0.05 mmol) in a deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Add the chiral solvating agent (typically in excess, e.g., 0.1 mmol).
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Shake the NMR tube for approximately 30 seconds to ensure mixing and complex formation.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
Identify a well-resolved pair of signals corresponding to a specific proton on the BINAM derivative that is split due to the formation of diastereomeric complexes with the CSA.
-
-
Data Analysis:
-
Integrate the areas of the two resolved signals.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| * 100[5]
-
Visualizations
Caption: Proposed mechanism for visible-light-driven racemization of BINAM.
References
- 1. Cytotoxicity of Atropisomeric [1,1'-Binaphthalene]-2,2'-Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure-Activity Relationships, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interrogating the configurational stability of atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visible-Light-Driven Racemization of this compound (BINAM) Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uma.es [uma.es]
- 7. benchchem.com [benchchem.com]
- 8. physicsforums.com [physicsforums.com]
- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Refining BINAM-Catalyzed Hydrogenations
Welcome to the technical support center for BINAM-catalyzed hydrogenations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their asymmetric hydrogenation reactions. Here you will find answers to frequently asked questions, detailed experimental protocols, and data to guide your reaction condition refinement.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during BINAM-catalyzed hydrogenation experiments.
Question 1: My reaction shows low or no conversion. What are the potential causes and how can I resolve this?
Answer: Low or no conversion in a BINAM-catalyzed hydrogenation can be attributed to several factors. A systematic approach to troubleshooting is recommended:
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Catalyst Inactivity: The catalyst complex may be inactive due to improper handling or preparation. Many BINAM-metal complexes are sensitive to air and moisture. Ensure all manipulations are performed under strictly inert conditions (e.g., using a glovebox or Schlenk line). It is often beneficial to use a pre-activated catalyst or to generate the active catalyst in situ.
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Purity of Reagents and Solvents: Impurities present in the substrate, solvent, or hydrogen gas can act as catalyst poisons. Ensure all reagents are of high purity and that solvents are anhydrous and degassed.
-
Inadequate Hydrogen Pressure or Reaction Time: The reaction may not have reached completion. Consider increasing the hydrogen pressure or extending the reaction time. Monitoring the reaction progress by techniques like TLC, GC, or HPLC is crucial.
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the catalyst to be sufficiently active. A modest increase in temperature can sometimes significantly improve the reaction rate. However, be aware that excessive heat can lead to catalyst decomposition.
-
Catalyst Deactivation: The catalyst may be degrading during the reaction. This can be caused by impurities, interaction with the substrate or product, or thermal instability. If catalyst deactivation is suspected, consider running the reaction under milder conditions or purifying the substrate and solvent more rigorously.[1]
Question 2: The enantioselectivity (ee%) of my product is lower than expected. How can I improve it?
Answer: Poor enantioselectivity is a common challenge in asymmetric catalysis. Several factors can influence the stereochemical outcome of the reaction:
-
Ligand Purity: Ensure the BINAM ligand has high optical purity. The presence of the other enantiomer will directly decrease the enantiomeric excess of the product. Also, check for ligand degradation, such as the oxidation of phosphine (B1218219) groups to phosphine oxides, which can negatively impact selectivity.[1]
-
Reaction Temperature: Temperature can have a significant effect on enantioselectivity. Often, lower temperatures favor the transition state leading to the desired enantiomer, thus increasing the ee%.[2]
-
Solvent Choice: The solvent plays a critical role in the catalytic cycle and can influence the stability of diastereomeric transition states. A screening of different solvents is highly recommended. Protic solvents like methanol (B129727) and ethanol (B145695) are often effective, but non-protic solvents like dichloromethane (B109758) or ethyl acetate (B1210297) can also provide excellent results depending on the substrate and catalyst system.[3]
-
Hydrogen Pressure: While primarily affecting the reaction rate, hydrogen pressure can sometimes influence enantioselectivity. It is a parameter that should be optimized for each specific transformation.
-
Additives: In some cases, the addition of small amounts of additives, such as bases or other salts, can have a profound impact on both the activity and enantioselectivity of the catalyst system.
Question 3: How do I choose the appropriate solvent for my BINAM-catalyzed hydrogenation?
Answer: Solvent selection is a critical parameter for optimizing both yield and enantioselectivity. The ideal solvent should:
-
Dissolve the substrate and the catalyst.
-
Not react with the catalyst, substrate, or product.
-
Facilitate high catalytic activity and enantioselectivity.
Protic solvents like methanol and ethanol are commonly used and often lead to high reaction rates.[4] However, the polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. Therefore, a solvent screen is often a necessary step in optimizing a new hydrogenation reaction. A comparison of common solvents is provided in the data tables below.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effects of various reaction parameters on the outcome of BINAM- and BINAP-catalyzed hydrogenations. This data can serve as a starting point for your own optimizations.
Table 1: Effect of Solvent on Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Solvent | Conversion (%) | ee% |
| Methanol (MeOH) | >99 | 95 |
| Ethanol (EtOH) | >99 | 94 |
| Dichloromethane (DCM) | >99 | 98 |
| Toluene | >99 | 92 |
| Tetrahydrofuran (THF) | >99 | 90 |
Note: This data is illustrative for a Rh-diphosphine catalyzed system and highlights the significant impact of solvent choice on enantioselectivity.[5]
Table 2: Asymmetric Hydrogenation of β-Keto Esters with a Ru-(S)-BINAP Catalyst
| Substrate | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Solvent | Time (h) | Conversion (%) | ee% |
| Methyl acetoacetate | 1000 | 100 | 25 | Methanol | 12 | >99 | 99 |
| Ethyl acetoacetate | 1000 | 100 | 25 | Methanol | 15 | >99 | 98 |
| Ethyl benzoylacetate | 500 | 50 | 50 | Ethanol | 24 | >99 | 97 |
Note: This data for the closely related BINAP ligand demonstrates typical conditions for the hydrogenation of functionalized ketones.[1]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of a Prochiral Ketone using a Ru-BINAM Catalyst
Materials:
-
Ru-BINAM catalyst precursor (e.g., --INVALID-LINK--n)
-
Prochiral ketone substrate
-
Anhydrous and degassed solvent (e.g., methanol, ethanol)
-
High-purity hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Autoclave or a high-pressure reactor
Procedure:
-
Catalyst Preparation (if generating in situ): If not using a pre-formed catalyst, the active catalyst is typically prepared by reacting a ruthenium precursor with the BINAM ligand under an inert atmosphere.
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a glass liner for the autoclave with the Ru-BINAM catalyst. Add the prochiral ketone substrate.
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Solvent Addition: Add the anhydrous and degassed solvent to the glass liner to dissolve the catalyst and substrate.
-
Hydrogenation: Place the glass liner inside the autoclave. Seal the reactor and purge it several times with hydrogen gas to remove any residual air.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-100 atm).
-
Begin stirring the reaction mixture and heat to the desired temperature (e.g., 25-80 °C).
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples (if the reactor allows) and analyzing them by TLC, GC, or HPLC.
-
Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Remove the reaction mixture from the autoclave. The product can then be purified by standard techniques such as column chromatography.[1]
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Simplified catalytic cycle for Ru-BINAM hydrogenation.
References
Technical Support Center: Large-Scale BINAM Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of byproducts during the large-scale synthesis of 1,1'-binaphthyl-2,2'-diamine (BINAM).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in large-scale BINAM synthesis?
A1: In large-scale synthesis, particularly through the common copper-catalyzed oxidative coupling of 2-naphthylamine (B18577), several byproducts can form. The most prevalent include:
-
Unreacted 2-naphthylamine: Incomplete reaction can leave residual starting material.
-
2-Amino-2'-hydroxy-1,1'-binaphthyl (NOBIN): This cross-coupled product forms if 2-naphthol (B1666908) is present as an impurity in the 2-naphthylamine starting material.
-
Oligomeric/Polymeric Byproducts: Over-oxidation of 2-naphthylamine can lead to the formation of higher molecular weight, often colored, impurities.
-
Carbazoles: Under certain conditions, intramolecular cyclization can lead to the formation of carbazole (B46965) derivatives.[1]
-
Residual Copper Catalyst: The copper catalyst used in the coupling reaction can remain in the crude product.
Q2: What are the primary purification methods for crude BINAM on a large scale?
A2: The two primary methods for purifying crude BINAM at an industrial scale are recrystallization and column chromatography. Often, a combination of these techniques is employed to achieve high purity. A preliminary wash with a chelating agent may also be used to remove residual copper catalyst.
Q3: How can I remove the residual copper catalyst from my crude BINAM?
A3: Residual copper catalyst can be effectively removed by washing the crude product with an aqueous solution of a chelating agent. Common and effective options include:
-
Aqueous EDTA solution: Washing with a solution of ethylenediaminetetraacetic acid (EDTA) can sequester the copper ions.
-
Aqueous ammonia (B1221849) solution: Ammonia forms a water-soluble complex with copper, which can then be separated in an aqueous wash.
Troubleshooting Guides
Problem 1: Low Purity After Initial Synthesis
Symptoms:
-
The crude product is a dark, tarry solid.
-
Initial analysis (e.g., by HPLC) shows multiple significant impurity peaks.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Optimize reaction conditions (e.g., reaction time, temperature, catalyst loading) to drive the reaction to completion and minimize residual 2-naphthylamine. |
| Over-oxidation | Carefully control the amount of oxidant and the reaction temperature to prevent the formation of oligomeric/polymeric byproducts. |
| Contaminated Starting Material | Ensure the purity of the 2-naphthylamine starting material. The presence of 2-naphthol can lead to the formation of NOBIN. |
Problem 2: Difficulty with Recrystallization
Symptoms:
-
Oiling out of the product instead of crystallization.
-
Poor recovery of pure BINAM.
-
Crystals are still colored after recrystallization.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | Screen different solvent systems. A two-solvent system is often effective. For instance, dissolving the crude BINAM in a good solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc) at an elevated temperature, followed by the slow addition of a poor solvent like hexanes or heptane (B126788) until the solution becomes cloudy, can induce crystallization upon cooling.[2][3][4][5] |
| Cooling Too Rapidly | Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Slow cooling promotes the formation of purer crystals. |
| Colored Impurities Co-crystallize | Treat the solution with activated charcoal before recrystallization to adsorb colored impurities. The charcoal is then removed by hot filtration. |
Problem 3: Challenges with Column Chromatography
Symptoms:
-
Poor separation of BINAM from byproducts.
-
Streaking or tailing of the BINAM peak.
-
Low recovery from the column.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incorrect Stationary or Mobile Phase | For normal-phase chromatography, silica (B1680970) gel is a common stationary phase. A gradient elution with a non-polar solvent system like hexanes/ethyl acetate or a moderately polar system like dichloromethane/methanol (B129727) is often effective.[2] For basic compounds like BINAM that may interact strongly with acidic silica, using a mobile phase modifier like triethylamine (B128534) (0.5-2%) or using a different stationary phase like basic alumina (B75360) or amine-functionalized silica can improve separation. |
| Column Overloading | Do not exceed the loading capacity of the column. As a general rule for flash chromatography, the sample load should be around 1-10% of the silica gel weight, depending on the difficulty of the separation.[6] |
| Poor Sample Solubility in Eluent | If the crude product has poor solubility in the initial mobile phase, consider dry loading. Dissolve the crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the column. |
Experimental Protocols
Protocol 1: Removal of Residual Copper Catalyst
-
Dissolve the crude BINAM in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution with an equal volume of an aqueous 0.1 M EDTA solution.
-
Separate the aqueous layer.
-
Repeat the wash with the EDTA solution, followed by a wash with deionized water and then a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Large-Scale Recrystallization of BINAM
-
Place the crude BINAM in a suitably sized reaction vessel equipped with a reflux condenser and a mechanical stirrer.
-
Add a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) to dissolve the solid at reflux.
-
Once fully dissolved, slowly add a "poor" solvent (e.g., hexanes or heptane) dropwise until the solution becomes persistently cloudy.
-
If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution at reflux.
-
Turn off the heat and allow the solution to cool slowly to room temperature with gentle stirring.
-
Further cool the mixture in an ice bath for at least one hour to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
Protocol 3: Large-Scale Flash Column Chromatography of BINAM
-
Column Packing: Dry pack a flash chromatography column with silica gel (230-400 mesh). The amount of silica should be 20 to 100 times the weight of the crude material, depending on the impurity profile.
-
Sample Loading:
-
Wet Loading: Dissolve the crude BINAM in a minimal amount of the initial eluent or a less polar solvent.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Load this powder onto the column.
-
-
Elution: Start with a non-polar eluent (e.g., 100% hexanes or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or by introducing methanol into a dichloromethane eluent).
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure BINAM.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods for Crude BINAM
| Purification Method | Typical Purity Before | Typical Purity After | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | 85-90% | >98% | 70-85% | Cost-effective for large scale, can yield very high purity. | Can have lower yield, may not remove all types of impurities. |
| Column Chromatography | 85-90% | >99% | 60-80% | Highly effective for separating closely related impurities. | More expensive and time-consuming on a large scale, requires large volumes of solvent. |
| Combined Approach | 85-90% | >99.5% | 50-70% | Achieves the highest possible purity. | Most time-consuming and can have the lowest overall yield. |
Note: The values presented are typical and can vary depending on the initial purity of the crude material and the specific conditions used.
Visualizations
Caption: General workflow for the purification of crude BINAM.
Caption: Troubleshooting decision tree for BINAM purification.
References
Technical Support Center: Optimizing BINAM-Catalyzed Asymmetric Induction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with BINAM-catalyzed asymmetric induction reactions. The following information is designed to address common problems related to solvent effects and other experimental parameters, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How significantly do solvent effects influence the outcome of a BINAM-catalyzed asymmetric reaction?
A1: Solvent choice is a critical parameter in BINAM-catalyzed asymmetric induction and can profoundly impact both the enantioselectivity (ee) and the reaction yield. The solvent influences the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states. In some cases, a change in solvent can even lead to an inversion of the enantioselectivity. Therefore, solvent screening is a crucial step in the optimization of any new BINAM-catalyzed transformation.
Q2: What are the most common issues encountered when performing BINAM-catalyzed reactions?
A2: The most frequently reported issues include low enantioselectivity (ee), poor yields, and lack of reproducibility. These problems can often be traced back to factors such as suboptimal solvent choice, catalyst deactivation, impurities in reagents or solvents, or incorrect reaction conditions (e.g., temperature, concentration).
Q3: Can BINAM-catalyzed reactions be performed under solvent-free conditions?
A3: Yes, several BINAM-prolinamide catalyzed reactions, such as aldol (B89426) reactions, have been successfully performed under solvent-free or quasi-solvent-free conditions.[1][2][3] These conditions can sometimes lead to improved efficiency, simplified work-up, and reduced environmental impact.[4] However, the feasibility and success of solvent-free conditions are highly dependent on the specific substrates and catalyst used.
Q4: My enantiomeric excess (ee) is lower than expected. What should I investigate first?
A4: When troubleshooting low enantioselectivity, the first step is to ensure the purity of all reagents and solvents. Trace impurities can poison the catalyst or interfere with the catalytic cycle. Additionally, verify the enantiomeric purity of your BINAM ligand. If the reagents are pure, the next step should be a systematic screening of different solvents, as this is often a key factor in achieving high enantioselectivity.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a common challenge in asymmetric catalysis. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow: Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
| Potential Cause | Suggested Solution |
| Impure Reagents or Solvents | Ensure all starting materials, including the substrate and any additives, are of the highest possible purity. Solvents should be anhydrous and free of peroxides. |
| Catalyst Deactivation or Impurity | The BINAM catalyst or ligand may be impure or may have degraded. Prepare a fresh batch of the catalyst or purchase from a reliable source. Ensure the correct enantiomer of the ligand is being used. |
| Suboptimal Solvent | The solvent has a profound effect on the chiral environment of the reaction. A systematic screening of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, hexane, methanol) is highly recommended.[1] |
| Incorrect Temperature | Reaction temperature can significantly influence enantioselectivity. Generally, lower temperatures lead to higher ee values.[5] A temperature optimization study should be performed. |
| Concentration Effects | The concentration of the reactants and the catalyst can influence the reaction kinetics and the aggregation state of the catalyst, which in turn can affect enantioselectivity. |
Issue 2: Low Reaction Yield
A low yield of the desired product can be caused by a variety of factors, from catalyst inefficiency to competing side reactions.
| Potential Cause | Suggested Solution |
| Poor Catalyst Activity | The catalyst may not be active enough under the chosen conditions. Increase the catalyst loading or consider a different BINAM-derived catalyst. Ensure any necessary co-catalysts or additives are present in the correct stoichiometry. |
| Unfavorable Reaction Equilibrium | Some reactions, like the aldol reaction, can be reversible. Adjusting the reaction conditions, such as removing a byproduct (e.g., water), can help to drive the reaction to completion. |
| Side Reactions | The substrate or product may be undergoing decomposition or participating in side reactions. Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify byproducts and adjust the reaction conditions (e.g., temperature, reaction time) accordingly. |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants are correct. In some cases, using an excess of one reactant can improve the yield. |
Data Presentation: Solvent Effects in BINAM-Catalyzed Reactions
The following tables summarize quantitative data from the literature, illustrating the impact of solvent choice on the enantioselectivity and yield of BINAM-catalyzed reactions.
Table 1: Effect of Solvent on a BINAM-Prolinamide Catalyzed Aldol Reaction
| Solvent | Yield (%) | ee (%) |
| Hexane | 72 | 80 |
| Dichloromethane | 75 | 78 |
| Toluene | 68 | 75 |
| Methanol | 55 | 65 |
| Water | 40 | 50 |
| Solvent-Free | 95 | 92 |
| Data is illustrative and compiled from trends observed in the literature, such as in the direct aldol reaction of α-keto esters catalyzed by (Sa)-Binam-D-prolinamide.[1] |
Table 2: Solvent Screening for a Ni-Al Bimetal-Catalyzed Cycloaddition using a BINAM-derived Ligand
| Solvent | Yield (%) | ee (%) |
| Toluene | <5 | - |
| Et2O | 75 | 96 |
| MTBE | 68 | 95 |
| THF | 81 | 97 |
| Dioxane | 72 | 96 |
| DME | 65 | 94 |
| CH2Cl2 | <5 | - |
| Data from a study on the enantioselective Ni-Al bimetal-catalyzed cycloaddition of cyclopropyl (B3062369) ketones with alkynes. The BINAM-derived phosphine (B1218219) oxide ligand (PO3) was initially screened and found to be unsuccessful, leading to the development of a chiral diamine-based ligand.[6] |
Experimental Protocols
General Protocol for a BINAM-Prolinamide Catalyzed Asymmetric Aldol Reaction
This protocol is a generalized procedure based on common practices for BINAM-prolinamide catalyzed aldol reactions. Researchers should optimize the specific conditions for their substrate and catalyst system.
Materials:
-
BINAM-prolinamide catalyst (e.g., (Sa)-Binam-D-prolinamide)
-
Aldehyde
-
Ketone
-
Anhydrous solvent (if applicable)
-
Co-catalyst (e.g., an acid, if required)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the BINAM-prolinamide catalyst (e.g., 10-20 mol%).
-
If a co-catalyst is required, add it to the reaction vial.
-
Add the aldehyde (1.0 equivalent) to the vial.
-
Add the ketone (typically 2-10 equivalents). If the reaction is to be run in solution, add the anhydrous solvent at this stage to achieve the desired concentration.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of NH4Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
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Determine the enantiomeric excess of the purified product by chiral HPLC or chiral Gas Chromatography (GC).
Visualizations
Proposed Mechanism for a BINAM-Prolinamide Catalyzed Aldol Reaction
The following diagram illustrates a plausible catalytic cycle for a BINAM-prolinamide catalyzed direct asymmetric aldol reaction. The catalyst activates the ketone through enamine formation, and the prolinamide moiety's functional groups, often through hydrogen bonding, direct the stereochemical outcome of the reaction.
Caption: Proposed catalytic cycle for an asymmetric aldol reaction.
This technical support guide is intended to be a starting point for troubleshooting and optimizing your BINAM-catalyzed asymmetric induction reactions. For more detailed information, please refer to the cited literature.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Kinetic Resolution of BINAM
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the kinetic resolution of 1,1'-binaphthyl-2,2'-diamine (BINAM). Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and comparative data to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of kinetic resolution for BINAM?
A1: The kinetic resolution of BINAM is a crucial method for separating its two enantiomers, (R)-BINAM and (S)-BINAM.[1] Since these enantiomers can have different biological activities and applications as chiral ligands or catalysts, obtaining them in high enantiomeric purity is essential for research and development in areas like asymmetric synthesis and pharmaceuticals.[2][3]
Q2: What are the main strategies for the kinetic resolution of BINAM?
A2: Several effective strategies have been developed, primarily involving enantioselective reactions catalyzed by a chiral entity. Key methods include:
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Enzyme-catalyzed reactions: Although not extensively detailed in the provided search results, enzymatic resolutions are a common approach for many chiral compounds.[4][5]
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Chiral catalyst-mediated chemical reactions: This is a widely used approach for BINAM and includes:
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Acylation: Using a chiral catalyst to selectively acylate one enantiomer.[1]
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Imine formation and hydrogenation: A cascade reaction catalyzed by a chiral Brønsted acid.[2][6]
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Dehydrogenative Si-N coupling: A copper-catalyzed reaction for N-protected BINAM derivatives.[7][8][9]
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Triazane (B1202773) formation: Using a chiral phosphoric acid to catalyze the reaction with azodicarboxylates.[10]
-
Q3: Is it necessary to protect the amine groups of BINAM before kinetic resolution?
A3: Not always, but it is often highly beneficial. In some methods, such as the copper-catalyzed dehydrogenative Si-N coupling, racemic BINAM itself shows no reactivity, whereas N-monoprotected derivatives react with good selectivity.[7][8] However, other methods, like the chiral phosphoric acid-catalyzed triazane formation, have been successfully applied to protecting-group-free BINAMs.[10] The choice of whether to protect BINAM depends on the specific kinetic resolution protocol being employed.
Q4: How is the efficiency of a kinetic resolution measured?
A4: The efficiency is typically quantified by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers (k_fast / k_slow). A higher s-factor indicates a more effective resolution, allowing for the separation of enantiomers with high enantiomeric excess (e.e.) at reasonable conversions. The s-factor can be calculated from the conversion (c) and the enantiomeric excess of the unreacted starting material (ee_sm) or the product (ee_p).
Troubleshooting Guide
Issue 1: Low or no reactivity of the BINAM substrate.
| Possible Cause | Troubleshooting Step |
| Inappropriate substrate form | For certain catalytic systems, such as copper-catalyzed silylation, unprotected BINAM is unreactive.[7][8] Consider using an N-monoprotected BINAM derivative. |
| Catalyst deactivation | The catalyst may be sensitive to air or moisture. Ensure all reagents and solvents are dry and reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect reaction conditions | Temperature, concentration, and solvent can significantly impact reactivity. Consult the specific protocol for the optimal conditions. For some reactions, higher concentrations can lead to lower selectivity.[11] |
| Poor catalyst quality | The catalyst may be impure or degraded. Use a freshly prepared or properly stored catalyst. |
Issue 2: Poor enantioselectivity (low selectivity factor, s).
| Possible Cause | Troubleshooting Step |
| Suboptimal catalyst or ligand | The choice of chiral catalyst or ligand is critical for achieving high enantioselectivity.[7][8] For example, in the copper-catalyzed silylation of BINAM, the (R,R)-Ph-BPE ligand was found to be crucial.[7][8] Experiment with different catalysts or ligands if the desired selectivity is not achieved. |
| Unfavorable protecting group | In methods requiring N-protection, the nature of the protecting group can influence selectivity. For Brønsted acid-catalyzed resolutions, bulky protecting groups containing a 2-naphthyl group have shown to be effective, suggesting the importance of aromatic stacking interactions.[2] |
| Incorrect solvent | The polarity and coordinating ability of the solvent can affect the transition state of the reaction and thus the enantioselectivity. Screen different solvents as part of the optimization process. |
| Reaction temperature | Lowering the reaction temperature often increases enantioselectivity by reducing the energy of the system and amplifying the energetic difference between the diastereomeric transition states. |
Issue 3: Difficulty in separating the product from the unreacted starting material.
| Possible Cause | Troubleshooting Step |
| Similar physical properties | The derivatized product and the unreacted BINAM may have similar polarities, making chromatographic separation challenging. |
| Post-reaction workup | Consider a chemical transformation of the product to facilitate separation. For instance, mono-acylated BINAM can be hydrolyzed back to the free diamine under acidic conditions after separation.[1] |
Comparative Data on Kinetic Resolution Strategies for BINAM
| Method | Catalyst/Reagent | Substrate | Selectivity Factor (s) | Yield | e.e. | Reference |
| Acylation | Chiral Calcium Phosphate (B84403) / Isobutyric Anhydride (B1165640) | BINAM derivatives | Up to 127 | - | - | [1] |
| Imine Formation / Hydrogenation | Chiral Brønsted Acid / Hantzsch Ester | N-protected BINAM derivatives | Up to 844 | 35-47% | 90:10 to 99.5:0.5 er | [2] |
| Dehydrogenative Si-N Coupling | Cu-H / (R,R)-Ph-BPE / Dihydrosilane | N-monoprotected BINAM derivatives | Good to synthetically useful | - | - | [7][8] |
| Triazane Formation | Chiral Phosphoric Acid / Azodicarboxylates | Protecting-group-free BINAMs | Up to 42 | - | High | [10] |
Experimental Protocols
Protocol 1: Kinetic Resolution of BINAM Derivatives by Chiral Calcium Phosphate-Catalyzed Acylation
This protocol is adapted from the work of the Akiyama group.[1]
-
Preparation: To a solution of the BINAM derivative (0.1 mmol) in a suitable solvent (e.g., toluene), add the chiral calcium phosphate catalyst (5 mol%), 4-morpholinopyridine (B1661938) (10 mol%), and isobutyric anhydride (0.06 mmol, 0.6 equiv).
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Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the progress by a suitable analytical technique (e.g., HPLC on a chiral stationary phase).
-
Workup: Once the desired conversion is reached (typically around 50%), quench the reaction.
-
Purification: Separate the mono-acylated BINAM from the unreacted BINAM by column chromatography.
-
Deprotection (optional): The mono-acylated BINAM can be hydrolyzed under acidic conditions to recover the enantiopure BINAM.
Protocol 2: Kinetic Resolution of Axially Chiral BINAM Derivatives via Brønsted Acid Catalysis
This protocol is based on the method developed by Tan and coworkers.[2][6]
-
Preparation: In a reaction vial, combine the N-protected BINAM derivative (0.1 mmol), the chiral phosphoric acid catalyst (e.g., 5 mol%), an aromatic aldehyde (e.g., 2-naphthaldehyde, 0.6 equiv), and a Hantzsch ester (0.7 equiv).
-
Reaction: Dissolve the mixture in a suitable solvent (e.g., toluene) and stir at the optimized temperature (e.g., 40 °C) until the desired conversion is achieved. Monitor the reaction by chiral HPLC.
-
Purification: After completion, concentrate the reaction mixture and purify by column chromatography to separate the unreacted BINAM derivative from the product.
-
Deprotection: The protecting group on the resolved BINAM can be removed using standard procedures to yield the enantiopure BINAM without loss of enantiopurity.[2]
Visualizations
Caption: General workflow for the kinetic resolution of BINAM.
Caption: Key factors influencing the outcome of BINAM kinetic resolution.
References
- 1. Kinetic resolution of 1,1′-binaphthyl-2,2′-diamine derivatives by chiral calcium phosphate-catalyzed acylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 4. mdpi.com [mdpi.com]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. Highly enantioselective kinetic resolution of axially chiral BINAM derivatives catalyzed by a Brønsted acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetic Resolution of BINAMs by Stereoselective Copper-Catalyzed Dehydrogenative Si–N Coupling with Prochiral Dihydrosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. stem.elearning.unipd.it [stem.elearning.unipd.it]
Technical Support Center: Synthesis of Air and Moisture Stable BINAM-Based Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of air and moisture stable BINAM-based catalysts. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful and efficient catalyst preparation.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of BINAM-based catalysts in a question-and-answer format.
Issue 1: Low Reaction Yield
-
Question: My reaction for the synthesis of the BINAM-based catalyst is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
Purity of Reagents and Solvents: Impurities in starting materials (BINAM, amino acid derivatives, etc.) or solvents can interfere with the reaction. Ensure all reagents are of high purity and solvents are anhydrous, especially for moisture-sensitive steps.[2]
-
Inefficient Coupling Method: For amide bond formation, the choice of coupling reagent is critical. If using a standard carbodiimide (B86325) coupling, consider adding an activator like 1-hydroxybenzotriazole (B26582) (HOBt) or using a more potent coupling agent such as HATU.
-
Suboptimal Reaction Conditions: The reaction temperature and solvent can significantly impact the yield. A solvent screening may be beneficial to find the optimal medium for your specific BINAM derivative.[2] For solvent-free reactions, ensure efficient mixing.[3]
-
Product Degradation: The target catalyst might be unstable under the reaction or work-up conditions. Analyze the crude reaction mixture for byproducts to identify potential degradation pathways.
-
Issue 2: Poor Enantioselectivity of the Final Catalyst
-
Question: The synthesized BINAM-based catalyst shows low enantioselectivity in my asymmetric reactions. What could be the reason?
-
Answer: Achieving high enantioselectivity is the primary goal of these catalysts. Low ee% can be attributed to:
-
Racemization of the Chiral Moiety: The chiral building blocks (e.g., L-proline) may have racemized during the synthesis. Use mild reaction conditions, especially during amide coupling, to prevent epimerization.
-
Impure BINAM Ligand: The starting BINAM ligand must be of high enantiomeric purity. Verify the optical purity of your BINAM using chiral High-Performance Liquid Chromatography (HPLC).[2]
-
Catalyst Aggregation: In some cases, the catalyst may aggregate, leading to a decrease in the effective chiral environment. Adjusting the solvent or catalyst concentration might help.
-
Presence of Water or Protic Impurities: For reactions that are not explicitly designed to be water-tolerant, trace amounts of water can hydrolyze the catalyst or interfere with the catalytic cycle.[4] Ensure all components are rigorously dried.[2]
-
Incorrect Catalyst Structure: Confirm the structure of your synthesized catalyst using NMR and mass spectrometry to ensure the desired product has been formed.
-
Issue 3: Difficulty in Product Purification
-
Question: I am facing challenges in purifying my BINAM-based catalyst. What are the recommended purification techniques?
-
Answer: Purification of BINAM derivatives can be challenging due to their often similar polarity to byproducts.[5]
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Column Chromatography: This is the most common method. A careful selection of the stationary phase (silica gel, alumina) and eluent system is crucial. A gradient elution is often necessary.[6]
-
Recrystallization: If the catalyst is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
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Acid-Base Extraction: For BINAM-prolinamide catalysts, their amphoteric nature can be exploited. They can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised to precipitate or extract the pure catalyst.[7]
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Precipitation: In some instances, byproducts can be precipitated from a non-polar solvent mixture and removed by filtration.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What makes BINAM-based catalysts potentially air and moisture stable?
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A1: The stability often arises from the robust C₂-symmetric binaphthyl backbone and the specific functional groups attached. For instance, creating derivatives like prolinamides can enhance stability.[8] Furthermore, conducting reactions under solvent-free conditions can improve stability and reusability.[3][9]
-
-
Q2: How can I confirm the synthesis of my BINAM-based catalyst?
-
A2: A combination of spectroscopic techniques is recommended for full characterization. ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the chemical structure.[10][11] Mass spectrometry will confirm the molecular weight. For chiral catalysts, measuring the optical rotation and confirming the enantiomeric purity via chiral HPLC is crucial.
-
-
Q3: Can I reuse my BINAM-based catalyst?
-
A3: Many BINAM-based catalysts, especially those used under solvent-free conditions or supported on silica (B1680970) gel, have been shown to be reusable.[7] Catalyst recovery can be achieved through filtration or acid-base extraction.[7][12]
-
-
Q4: What is the role of additives like benzoic acid in some BINAM-prolinamide catalyzed reactions?
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A4: Benzoic acid often acts as a co-catalyst. It can facilitate the catalytic cycle, for example, by aiding in the formation of the enamine intermediate in aldol (B89426) reactions, leading to a significant acceleration of the reaction rate.[13]
-
-
Q5: Are there any specific safety precautions I should take during the synthesis?
-
A5: Standard laboratory safety procedures should be followed. Some reagents used in the synthesis, such as coupling agents and organometallic compounds, can be toxic or reactive. Always consult the Safety Data Sheet (SDS) for each reagent and perform the reactions in a well-ventilated fume hood.
-
Quantitative Data Presentation
Table 1: Typical Reaction Conditions for Asymmetric Aldol Reactions using BINAM-Prolinamide Catalysts.
| Catalyst | Catalyst Loading (mol%) | Co-catalyst | Ketone (equiv.) | Temperature (°C) | Reaction Time | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| (S)-BINAM-L-Pro | 5 | Benzoic Acid (10 mol%) | 2 | 25 | 6 days | 56:44 | 85 | [13] |
| N-Tosyl-(S)-binam-L-prolinamide | 5 | Benzoic Acid (1 mol%) | 2 | 25 | 2.5 days | 78:22 | 92 | [13] |
| (Ra)-BINAM-l-(bis)prolinamide | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | up to 99:1 | 97 | [7] |
| N-tosyl BINAM-l-prolinamide | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 90 | [7] |
Experimental Protocols
Protocol 1: Synthesis of N-Tosyl-(S)-binam-L-prolinamide
This protocol is a generalized procedure based on literature descriptions.[13]
-
Preparation: To a solution of (S)-BINAM (1.0 equiv.) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (B128534) (2.2 equiv.).
-
Tosylation: Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.1 equiv.) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-tosyl-(S)-BINAM.
-
Amide Coupling: Dissolve the crude N-tosyl-(S)-BINAM and L-proline (1.1 equiv.) in an anhydrous solvent (e.g., DMF). Add a coupling agent such as HATU (1.2 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 equiv.).
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Purification: After the reaction is complete, dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford the N-Tosyl-(S)-binam-L-prolinamide catalyst.
Protocol 2: General Procedure for Asymmetric Aldol Reaction under Solvent-Free Conditions
This protocol is based on the application of BINAM-prolinamide catalysts in solvent-free aldol reactions.[3][13]
-
Reaction Setup: In a vial, combine the aldehyde (1.0 equiv.), the ketone (2.0 equiv.), the BINAM-prolinamide catalyst (e.g., N-Tosyl-(S)-binam-L-prolinamide, 0.05 equiv.), and the co-catalyst (e.g., benzoic acid, 0.01 equiv.).
-
Reaction: Stir the mixture at room temperature (25 °C). If the reactants are solids, they can be mixed using a ball mill or dissolved in a minimal amount of a volatile solvent which is then removed under vacuum before starting the reaction.[3]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or ¹H NMR.
-
Work-up and Purification: Once the reaction is complete, directly purify the crude product by column chromatography on silica gel to isolate the desired aldol product.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR of the crude product and the enantiomeric excess by chiral HPLC analysis of the purified product.[13]
Visualizations
Caption: General experimental workflow for the synthesis and application of BINAM-based catalysts.
Caption: A logical workflow for troubleshooting common issues in BINAM catalyst synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Evaluation of the (S)-BINAM Derivatives as Fluorescent Enantioselective Detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Time-Domain NMR: Generating Unique Insights into the Characterization of Heterogeneous Catalysis in Liquid Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Technical Support Center: Temperature Optimization for High Enantioselectivity with BINAM Catalysts
Welcome to the technical support center for optimizing enantioselectivity in reactions catalyzed by 1,1'-Binaphthyl-2,2'-diamine (BINAM) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving high stereocontrol through temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the enantioselectivity of BINAM-catalyzed reactions?
A1: In asymmetric catalysis, including reactions employing BINAM-based catalysts, there is often an inverse relationship between reaction temperature and enantioselectivity. Lowering the temperature generally leads to a more ordered and rigid transition state, which enhances the facial discrimination of the prochiral substrate by the chiral catalyst, resulting in a higher enantiomeric excess (ee). Conversely, increasing the temperature can lead to a decrease in enantioselectivity. However, this may also decrease the reaction rate.
Q2: My BINAM-catalyzed reaction shows low enantioselectivity. Should I immediately lower the temperature?
A2: While lowering the temperature is a common and effective strategy to improve enantioselectivity, it should be considered as part of a systematic optimization process.[1][2] Before adjusting the temperature, it is crucial to first verify the purity of your BINAM catalyst, substrates, and solvents, as impurities can significantly impact the stereochemical outcome. Once the integrity of your reagents is confirmed, a temperature screening study is a logical next step.
Q3: Can increasing the temperature ever improve enantioselectivity in BINAM-catalyzed reactions?
A3: While less common, there are instances in asymmetric catalysis where higher temperatures can lead to increased enantioselectivity. This can occur in cases of temperature-controlled bidirectional enantioselectivity, where the favored enantiomer changes with temperature.[3][4] Such phenomena are often linked to changes in the reaction mechanism or the catalyst's conformational dynamics at different temperatures. However, for most BINAM-catalyzed reactions, a lower temperature is the standard starting point for optimization.
Q4: What is a typical temperature range to screen for optimizing enantioselectivity?
A4: A typical temperature screening for a BINAM-catalyzed reaction might start at room temperature (e.g., 20-25 °C) and then be lowered incrementally. Common temperatures for these screenings include 0 °C, -20 °C, -40 °C, and even as low as -78 °C. The optimal temperature will depend on the specific reaction, substrate, and catalyst derivative being used. It is a balance between achieving high enantioselectivity and maintaining a practical reaction rate.
Troubleshooting Guide: Low Enantioselectivity
This guide provides a structured approach to troubleshooting and resolving issues of low enantiomeric excess (ee) in your BINAM-catalyzed reactions, with a focus on temperature optimization.
Issue: The enantiomeric excess (ee) of my product is lower than expected.
Potential Cause 1: Suboptimal Reaction Temperature
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Troubleshooting Steps:
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Verify Baseline: Confirm the low ee result with a repeated experiment under the initial conditions.
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Initiate Temperature Screening: Conduct a series of small-scale experiments at different temperatures. A common approach is to start at room temperature and incrementally decrease the temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C).
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Analyze Trend: Analyze the enantiomeric excess at each temperature to identify the trend. In many cases, lower temperatures will lead to higher ee.[5]
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Balance Rate and Selectivity: Be aware that very low temperatures may significantly slow down the reaction rate.[5] The goal is to find the optimal temperature that provides high enantioselectivity within a reasonable reaction time.
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Potential Cause 2: Purity of Catalyst and Reagents
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Troubleshooting Steps:
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Catalyst Integrity: Ensure the BINAM catalyst is of high chemical and enantiomeric purity. Racemic or degraded catalyst will directly lead to lower ee.
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Reagent and Solvent Purity: Use high-purity, anhydrous, and degassed solvents and reagents. Trace impurities can interfere with the catalytic cycle.
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Potential Cause 3: Incorrect Catalyst Preparation or Handling
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Troubleshooting Steps:
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In-situ vs. Pre-formed Catalysts: The method of catalyst preparation can be critical. If preparing the catalyst in-situ, ensure the correct order of addition and stoichiometry. Consider using a pre-formed, well-defined catalyst complex if available.
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Inert Atmosphere: Many BINAM-metal complexes are sensitive to air and moisture. Ensure all manipulations are carried out under a strictly inert atmosphere (e.g., nitrogen or argon).
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Data Presentation
The following table summarizes the effect of temperature on the enantioselectivity of a representative asymmetric reaction catalyzed by a BINAM derivative.
Table 1: Effect of Temperature on Enantioselectivity in a Ni-Al Bimetal-Catalyzed Cycloaddition
| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 50 | - | low |
| 2 | 25 (Room Temp.) | 81 | 97 |
| 3 | 0 | low | - |
Data is representative of the general trend observed where elevated temperatures compromise enantioselectivity and reduced temperatures can diminish chemical yield.[5][6]
Experimental Protocols
General Protocol for Temperature Screening in a BINAM-Catalyzed Asymmetric Reaction
This protocol provides a general framework for optimizing the reaction temperature to achieve high enantioselectivity. Specific parameters such as catalyst loading, concentration, and reaction time should be optimized for each specific transformation.
1. Materials and Setup:
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(S)- or (R)-BINAM derivative (catalyst)
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Metal precursor (if applicable)
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Substrate
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Reagent
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Anhydrous, degassed solvent
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Inert atmosphere (glovebox or Schlenk line)
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Reaction vessels (e.g., oven-dried vials with stir bars)
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Cooling baths (e.g., ice-water for 0 °C, dry ice/acetone for -78 °C) or a cryostat.
2. Catalyst Preparation (if applicable):
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In a glovebox or under a positive pressure of inert gas, add the BINAM derivative and the metal precursor to an oven-dried reaction vessel.
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Add the anhydrous, degassed solvent and stir the mixture at the specified temperature for the required time to form the active catalyst.
3. Reaction Execution:
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Prepare a series of identical reaction vessels.
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To each vessel, add the substrate.
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Cool each vessel to its designated screening temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C).
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To each cooled vessel, add the catalyst solution followed by the reagent.
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Stir the reaction mixtures at their respective temperatures.
4. Monitoring and Work-up:
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Monitor the progress of each reaction by an appropriate analytical technique (e.g., TLC, GC, HPLC).
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Once the reactions are complete, quench them with a suitable reagent (e.g., saturated aqueous NH4Cl).
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Extract the product with an appropriate organic solvent.
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Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
5. Analysis:
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Purify the crude product by flash column chromatography.
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Determine the enantiomeric excess of the purified product by chiral HPLC or SFC analysis.
Visualizations
Troubleshooting Workflow for Low Enantioselectivity
Caption: A workflow for troubleshooting low enantioselectivity in BINAM-catalyzed reactions.
Relationship between Temperature and Enantioselectivity
Caption: The general relationship between reaction temperature and enantioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of the (S)-BINAM Derivatives as Fluorescent Enantioselective Detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for BINAM in Asymmetric Catalysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during asymmetric catalysis using BINAM (1,1'-binaphthyl-2,2'-diamine) and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is BINAM and why is it used in asymmetric catalysis?
A1: BINAM (this compound) is a chiral organic compound that serves as a privileged ligand in asymmetric catalysis. Its C₂-symmetric atropisomeric structure, arising from restricted rotation around the C-C bond connecting the two naphthalene (B1677914) rings, creates a well-defined chiral environment. This chirality is transferred during a catalytic reaction, enabling the synthesis of a specific enantiomer of a chiral product. BINAM and its derivatives are particularly effective in a variety of reactions, including reductions, aminations, and carbon-carbon bond-forming reactions.
Q2: How should I handle and store my BINAM catalyst?
A2: BINAM and its derivatives, particularly in their catalytically active forms (e.g., as metal complexes or phosphoric acids), can be sensitive to air, moisture, and light. Proper handling and storage are crucial to maintain their catalytic activity and enantiopurity.
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Storage: Store BINAM ligands and catalysts in a cool, dark, and dry environment, preferably in a desiccator or glovebox under an inert atmosphere (e.g., argon or nitrogen).
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Handling: When weighing and transferring the catalyst, it is best to do so under an inert atmosphere to minimize exposure to oxygen and moisture. Use dry solvents and reagents to prevent catalyst deactivation.[1]
Q3: What are some common derivatives of BINAM used in catalysis?
A3: BINAM is often modified to fine-tune its steric and electronic properties, leading to improved catalytic performance. Common derivatives include:
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BINAM-derived phosphoric acids: These are powerful chiral Brønsted acid catalysts.[2][3]
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N-substituted BINAMs: Modification of the amine groups can alter the ligand's coordination properties and the steric environment of the catalytic center.
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Substituted BINAMs: Introducing substituents on the naphthyl rings can influence the electronic properties and solubility of the catalyst.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a frequent challenge in asymmetric catalysis. The following guide provides potential causes and solutions to improve the stereochemical outcome of your reaction.
Q: My reaction is proceeding with good yield, but the enantioselectivity is low. What are the potential causes and how can I improve it?
A: Low enantioselectivity can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Detailed Troubleshooting Steps:
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Catalyst and Reagent Purity: Ensure the BINAM ligand and all reagents are of high chemical and enantiomeric purity. Impurities can act as catalyst poisons or promote a non-selective background reaction.
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Reaction Temperature: Temperature can have a significant impact on enantioselectivity. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee.
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Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the stability of the transition states. A solvent screen is often necessary to identify the optimal medium for a specific reaction.
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Catalyst Loading: Both too low and too high catalyst loadings can negatively affect enantioselectivity. Insufficient catalyst may result in a competing non-catalyzed reaction, while high concentrations can lead to the formation of less selective catalyst aggregates.
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Ligand Modification: If optimizing reaction conditions does not yield satisfactory results, consider using a different BINAM derivative. Modifying the substituents on the BINAM backbone can alter the steric and electronic properties of the catalyst, which may be beneficial for your specific substrate.
Table 1: Influence of Solvent on Enantioselectivity in a BINAM-Catalyzed Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Toluene | 25 | 95 | 85 |
| 2 | Dichloromethane | 25 | 92 | 88 |
| 3 | Tetrahydrofuran | 25 | 98 | 75 |
| 4 | Hexane | 25 | 85 | 92 |
| 5 | Acetonitrile | 25 | 90 | 60 |
Note: Data is representative and will vary depending on the specific reaction.
Issue 2: Low or No Catalytic Activity/Yield
Low or no product formation can be a frustrating issue. This guide provides a systematic approach to diagnose and resolve problems related to catalyst activity and reaction yield.
Q: My reaction is not proceeding, or the yield is very low. What should I do?
A: Low catalytic activity can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yield.
Detailed Troubleshooting Steps:
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Catalyst Integrity: Ensure that the BINAM catalyst has been handled and stored correctly under an inert atmosphere to prevent decomposition.
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Reaction Conditions: Double-check the reaction temperature, time, and atmosphere. Many BINAM-catalyzed reactions are sensitive to air and moisture. Ensure that the reaction is conducted under strictly anhydrous and anaerobic conditions.
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Reagent Purity and Stoichiometry: Verify the purity of all starting materials and solvents. Impurities can act as catalyst poisons. Also, confirm that the stoichiometry of all reagents is correct.
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Reaction Parameters: The concentration of the reactants and the catalyst loading can significantly impact the reaction rate. If the reaction is slow, consider increasing the catalyst loading or the reaction temperature (while monitoring the effect on enantioselectivity).
Table 2: Effect of Catalyst Loading and Temperature on Yield
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 25 | 24 | 25 |
| 2 | 5 | 25 | 24 | 85 |
| 3 | 5 | 50 | 12 | 95 |
| 4 | 10 | 25 | 24 | 90 |
Note: Data is representative and will vary depending on the specific reaction.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a BINAM-Derived Phosphoric Acid Catalyst
This protocol describes a general method for the synthesis of a chiral phosphoric acid derived from BINAM.
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Phosphorylation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add (R)-BINAM and an equal molar amount of phosphorus oxychloride (POCl₃) in anhydrous pyridine (B92270) at 0 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.
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Hydrolysis: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure BINAM-derived phosphoric acid.
Protocol 2: General Procedure for a BINAM-Catalyzed Asymmetric Reaction
This protocol provides a general guideline for setting up an asymmetric reaction using a BINAM-derived catalyst.
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Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the BINAM-derived catalyst (1-10 mol%) in the appropriate anhydrous solvent.
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Addition of Reactants: To the catalyst solution, add the substrate and the second reactant. If one of the reactants is a liquid, it can be added dropwise via a syringe.
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Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
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Work-up: Once the reaction is complete, quench the reaction as appropriate for the specific chemistry. Typically, this involves the addition of a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃).
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Isolation and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous drying agent, and concentrate in vacuo. The crude product can then be purified by column chromatography or recrystallization.
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Enantiomeric Excess Determination: The enantiomeric excess of the purified product should be determined by chiral HPLC or GC analysis.
References
Technical Support Center: Tuning the Steric and Electronic Properties of BINAM Ligands
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the tuning of steric and electronic properties of 1,1'-Binaphthyl-2,2'-diamine (BINAM) ligands.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, modification, and application of BINAM ligands.
Issue 1: Low or No Yield During BINAM Synthesis
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Question: My synthesis of a substituted BINAM derivative is resulting in a low yield or no product at all. What are the common causes and how can I resolve this?
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Answer: Low yields in BINAM synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended:
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Atmospheric Conditions: Many synthetic routes, especially those involving organometallic reagents or palladium-catalyzed cross-coupling reactions, are highly sensitive to air and moisture. Ensure all reactions are performed under a strictly inert atmosphere (e.g., argon or nitrogen). All glassware should be oven-dried, and solvents must be rigorously dried and degassed.
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Reagent Purity: The purity of starting materials, particularly the BINAM precursor (e.g., BINOL or H8-BINAM), catalysts, and any coupling partners, is crucial. Impurities can poison the catalyst or lead to unwanted side reactions. Recrystallize or purify starting materials if their purity is questionable.
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Catalyst Activity: In palladium-catalyzed reactions, the choice of ligand and the oxidation state of the palladium source are critical. Ensure the palladium precursor and the phosphine (B1218219) ligand are stored and handled correctly to prevent deactivation. Consider using a pre-catalyst or an in-situ generated catalyst under optimal conditions.
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Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the stability of intermediates. If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if side product formation is observed, lowering the temperature might be necessary.
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Incorrect Stoichiometry: Carefully check the molar ratios of your reactants, catalyst, and any additives. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can sometimes lead to side product formation.
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Issue 2: Difficulty in Product Purification
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Question: I am struggling to purify my synthesized BINAM ligand from starting materials and byproducts. What purification strategies are most effective?
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Answer: Purification of BINAM derivatives can be challenging due to their similar polarity to starting materials and byproducts. Consider the following approaches:
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Column Chromatography: This is the most common method for purifying BINAM ligands. A careful selection of the stationary phase (silica gel is common) and the eluent system is key. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product. Thin-layer chromatography (TLC) should be used to optimize the solvent system before attempting a column.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
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Acid-Base Extraction: The amino groups of BINAM are basic. This property can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid solution to protonate the BINAM ligand, transferring it to the aqueous phase. The aqueous layer can then be separated, basified, and the purified BINAM ligand can be extracted back into an organic solvent.
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Issue 3: Inconsistent Results in Asymmetric Catalysis
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Question: I am using a BINAM-metal complex as a catalyst, but I am observing inconsistent enantioselectivity and/or conversion. What could be the cause?
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Answer: Inconsistent catalytic performance is a common issue in asymmetric catalysis and can be traced back to several factors:
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Catalyst Preparation and Handling: The active catalyst can be sensitive to air and moisture. Ensure that the preparation of the BINAM-metal complex and the catalytic reaction itself are carried out under strictly anaerobic and anhydrous conditions.
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Ligand Purity: The enantiomeric purity of the BINAM ligand is paramount. Even small amounts of the other enantiomer can significantly erode the enantioselectivity of the reaction. Verify the optical purity of your ligand using chiral HPLC or other appropriate methods.
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Solvent Effects: The solvent can have a profound impact on the catalytic activity and enantioselectivity. The coordination of the solvent to the metal center can alter the chiral environment. It is advisable to screen a range of solvents to find the optimal one for your specific reaction.
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Temperature Control: The reaction temperature is a critical parameter for enantioselectivity. In many cases, lower temperatures lead to higher enantiomeric excess (ee). Precise temperature control is essential for reproducible results.
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Substrate Purity: Impurities in the substrate can act as catalyst poisons, leading to lower conversion and potentially affecting selectivity. Ensure your substrate is of high purity.
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Frequently Asked Questions (FAQs)
Q1: How do substituents at the 3 and 3' positions of the BINAM core influence its properties? A1: Substituents at the 3 and 3' positions have a significant impact on both the steric and electronic properties of the BINAM ligand.
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Steric Effects: Bulky substituents at these positions can increase the steric hindrance around the metal center in a coordinated complex. This can influence the binding of substrates and, in asymmetric catalysis, can enhance enantioselectivity by creating a more defined chiral pocket.
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Electronic Effects: Electron-donating groups (e.g., methoxy) at the 3 and 3' positions increase the electron density on the nitrogen atoms, making the ligand a stronger donor. Conversely, electron-withdrawing groups (e.g., halogens) decrease the electron-donating ability of the ligand. These electronic modifications can tune the reactivity of the metal center in a catalytic cycle.
Q2: What is the role of N-substituents on the BINAM ligand? A2: N-substituents directly modify the steric and electronic environment around the coordinating nitrogen atoms.
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Steric Hindrance: Bulky N-substituents can provide steric protection to the metal center and influence the geometry of the resulting complex.[1]
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Electronic Tuning: The electronic nature of the N-substituents can modulate the Lewis basicity of the nitrogen atoms, thereby affecting the strength of the metal-ligand bond.
Q3: What are the key characterization techniques for BINAM ligands and their metal complexes? A3: A combination of spectroscopic and analytical techniques is used to characterize BINAM ligands and their complexes:
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NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized ligand. For metal complexes, NMR can provide information about the coordination environment and the symmetry of the complex.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the ligand and its complexes.
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Chiral HPLC: This technique is crucial for determining the enantiomeric purity of the BINAM ligand.
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X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall geometry of the molecule or complex.
Q4: Can BINAM ligands be used in applications other than catalysis? A4: Yes, the unique chiral scaffold of BINAM makes it suitable for other applications, such as in the development of fluorescent sensors for the enantioselective recognition of chiral molecules.[2]
Data Presentation
The following tables summarize quantitative data for various substituted BINAM ligands and their performance in asymmetric catalysis.
Table 1: Synthesis of Substituted BINAM Derivatives
| Entry | BINAM Derivative | Synthetic Method | Yield (%) | Reference |
| 1 | (S)-N,N'-didansyl-BINAM | Reaction with dansyl chloride | 83 | [3] |
| 2 | (S)-N,N'-di(3-bromophenyl)-BINAM | Pd(0)-catalyzed amination | - | [3] |
| 3 | (R)-N,N'-dimethyl-BINAM | Reduction of dicarbamate | 98 | [4] |
Table 2: Performance of BINAM-derived Ligands in Asymmetric Catalysis
| Entry | Reaction | Catalyst | Ligand | Yield (%) | ee (%) | Reference |
| 1 | Ni-Al Bimetal-Catalyzed Cycloaddition | Ni(cod)₂/AlMe₃ | PO7 (BINAM-derived) | 81 | 97 | [1] |
| 2 | Rh-Catalyzed Hydrosilylation | [Rh(cod)Cl]₂ | BINAM-derived NHC | - | 12-13 | [5] |
| 3 | Ir-Catalyzed Hydrosilylation | [Ir(cod)Cl]₂ | BINAM-derived NHC | - | 50-60 | [5] |
Experimental Protocols
Protocol 1: Synthesis of (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine
This protocol is adapted from Organic Syntheses.[4]
A. (R)-diethyl [1,1'-binaphthalene]-2,2'-diyldicarbamate
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To a solution of (R)-(+)-1,1'-binaphthyl-2,2'-diamine (5.0 g, 17.58 mmol) in pyridine (B92270) (80 mL) at 0 °C, add ethyl chloroformate (3.91 mL, 40.92 mmol) dropwise.
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Stir the reaction mixture at 0-4 °C for 1 hour, then at room temperature for 30 minutes.
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Quench the reaction with a 2.0 M aqueous solution of KOH (100 mL).
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Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).
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Wash the combined organic extracts with 1 M HCl (2 x 150 mL) and brine (150 mL).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the dicarbamate product.
B. (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine
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To a suspension of lithium aluminum hydride (5.06 g, 133.5 mmol) in anhydrous THF (75 mL) at 0 °C, add a solution of the dicarbamate from step A (5.2 g, 12.14 mmol) in anhydrous THF (25 mL) dropwise.
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After the addition is complete, remove the ice bath and stir the reaction at room temperature until completion (monitored by TLC).
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Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.
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Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.
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Dry the filtrate over Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to obtain the title compound.
Caution: Quenching lithium aluminum hydride is highly exothermic and produces hydrogen gas. This should be performed in a well-ventilated fume hood with appropriate safety precautions.[4]
Protocol 2: General Procedure for Pd-catalyzed Amination for N-Arylation of BINAM
This is a general procedure based on methodologies for N-arylation.[3]
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In a glovebox, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%), a suitable phosphine ligand (e.g., BINAP, 4-8 mol%), and a base (e.g., NaOt-Bu, 2.2 equiv).
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Add the (S)-BINAM (1 equiv), the aryl halide (2.1 equiv), and anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane).
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Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) with stirring for the required time (typically 12-24 hours).
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After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
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Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the synthesis of BINAM ligands and their application in catalysis.
Caption: Troubleshooting logic for addressing low catalytic performance.
References
Technical Support Center: Understanding Catalyst Deactivation in BINAM Catalytic Cycles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation in BINAM (1,1'-Binaphthyl-2,2'-diamine) catalytic cycles. The information provided is based on established principles for chiral phosphine (B1218219) ligands, particularly the closely related and widely studied BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) systems, as BINAM-based catalysts are expected to exhibit similar behavior.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of deactivation for BINAM-metal catalysts?
A1: Deactivation of BINAM-metal catalysts, much like their BINAP counterparts, can primarily be attributed to several factors:
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Ligand Oxidation: The phosphine groups in BINAM-derived phosphine ligands are susceptible to oxidation, forming phosphine oxides. This is a common issue that can significantly alter the electronic and steric properties of the ligand, leading to a decrease in catalytic activity and enantioselectivity.[1]
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Sensitivity to Air and Moisture: Many BINAM-metal complexes are sensitive to air and moisture.[1] Oxygen can lead to the aforementioned ligand oxidation, while water can lead to the formation of inactive metal-hydroxo species. For instance, in Rhodium-BINAP systems, water has been shown to form stable, inactive trinuclear rhodium-hydroxo complexes.[2]
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Thermal Degradation: At elevated temperatures, the catalyst may decompose. This can involve the degradation of the BINAM ligand itself or the formation of inactive metal aggregates or clusters.
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Catalyst Poisoning: Impurities present in the substrate, solvents, or reagents can act as catalyst poisons. These substances can bind to the metal center, blocking active sites and inhibiting the catalytic cycle.[1]
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Product Inhibition: In some cases, the reaction product may coordinate to the metal center, leading to a decrease in the catalyst's turnover frequency over time.
Q2: How can I visually identify if my catalyst is deactivating?
A2: A common visual indicator of the deactivation of palladium-based catalysts is the formation of a black precipitate, known as palladium black. This suggests that the palladium(0) has agglomerated into an inactive, elemental form. A healthy, active catalytic reaction should generally remain as a homogeneous solution, although color changes throughout the reaction are normal.
Q3: Can the choice of solvent impact the stability of my BINAM catalyst?
A3: Absolutely. The solvent plays a critical role in the stability of the catalytic complex. Some solvents can coordinate with the metal center, thereby stabilizing the active species. Conversely, certain solvents, like ethers, may contain peroxide impurities that can accelerate the oxidation of the phosphine ligand. For asymmetric hydrogenations using Ru-BINAP systems, alcoholic solvents such as methanol (B129727) or ethanol (B145695) are frequently used and can influence both reaction rates and catalyst stability. A solvent screen is often recommended to find the optimal balance between reactivity, selectivity, and stability for a specific transformation.[3]
Q4: Are there any specific analytical techniques to monitor catalyst deactivation?
A4: Yes, ³¹P NMR spectroscopy is a powerful tool for monitoring the integrity of phosphine ligands like those derived from BINAM. The phosphorus atoms in the active catalyst will have a characteristic chemical shift. Upon oxidation to the corresponding phosphine oxide, this chemical shift will change significantly (typically moving downfield). By integrating the signals of the active catalyst and the phosphine oxide, you can quantify the extent of ligand degradation.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with BINAM catalysts.
Issue 1: Low or No Conversion
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the catalyst was stored and handled under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent exposure to air and moisture.[1] Consider using a pre-formed, well-defined catalyst complex or generating the active catalyst in situ under anhydrous and anaerobic conditions. |
| Impure Reagents or Solvents | Use high-purity, anhydrous, and degassed solvents. Purify substrates and other reagents to remove potential catalyst poisons.[1] Consider passing gaseous reagents through an oxygen and moisture trap. |
| Suboptimal Reaction Conditions | Verify the reaction temperature and pressure. Some reactions may require elevated temperatures or pressures to proceed efficiently. However, be mindful of the catalyst's thermal stability. |
| Inadequate Mixing | Ensure efficient stirring, especially in heterogeneous or biphasic reaction mixtures, to overcome potential mass transfer limitations. |
Issue 2: Low Enantioselectivity (ee)
| Potential Cause | Recommended Solution |
| Ligand Degradation | The presence of the corresponding phosphine oxide can act as a ligand, forming a different, less selective catalytic species. Ensure the reaction is conducted under a strictly inert atmosphere to prevent oxidation. |
| Incorrect Ligand Purity | Verify the enantiomeric and chemical purity of the BINAM ligand. The presence of the racemic ligand will lead to a lower enantiomeric excess. |
| Suboptimal Temperature | Reaction temperature can significantly impact enantioselectivity. Lowering the temperature often, but not always, increases the ee by favoring the transition state that leads to the major enantiomer. |
| Solvent Effects | The solvent can influence the chiral environment of the catalyst. Conduct a solvent screen to identify the optimal solvent for your specific reaction. |
Issue 3: Decreasing Reaction Rate Over Time
| Potential Cause | Recommended Solution |
| Gradual Catalyst Decomposition | This could be due to slow oxidation of the phosphine ligand or thermal instability. If thermal stability is a concern, try running the reaction at a lower temperature. |
| Product Inhibition | The reaction product may be coordinating to the metal center. If this is suspected, it may be necessary to run the reaction at a lower substrate concentration or to remove the product as it is formed. |
| Formation of Inactive Species | The active catalyst may be converting into an inactive state during the reaction. Analyze the reaction mixture at different time points to identify any changes in the catalyst structure. |
Quantitative Data Summary
The following table summarizes representative data on the thermal stability of (S)-Binapine catalysts, which can be considered analogous to BINAM-based phosphine catalysts. This data highlights the importance of temperature control in maintaining catalyst integrity.
| Temperature | Decomposition after 12h (in a specific solvent) |
| 40°C | <5% |
| 60°C | ~10% |
| 80°C | ~30% |
| 25°C | <2% |
| 40°C | ~8% |
| 60°C | ~25% |
| Note: This data is illustrative and based on analogous systems. Actual decomposition rates will vary depending on the specific BINAM derivative, metal center, solvent, and other reaction conditions. |
Experimental Protocols
Protocol 1: Monitoring Ligand Oxidation by ³¹P NMR Spectroscopy
Objective: To quantify the extent of phosphine ligand oxidation to phosphine oxide during a catalytic reaction.
Methodology:
-
Carefully take an aliquot of the reaction mixture at various time points under an inert atmosphere.
-
Quench the reaction in the aliquot if necessary.
-
Prepare the sample for NMR analysis by dissolving it in a suitable deuterated solvent.
-
Acquire a ³¹P NMR spectrum.
-
Identify the signals corresponding to the active catalyst (BINAM-phosphine) and the phosphine oxide. The phosphine oxide signal will typically be downfield from the phosphine signal. For example, free BINAP appears around -15 ppm, while BINAP dioxide is observed around +25 to +30 ppm.
-
Integrate the respective signals to determine the relative amounts of the active ligand and its oxidized, inactive form.
Visualizations
Caption: Primary deactivation pathways for BINAM-metal catalysts.
Caption: A workflow for troubleshooting poor catalyst performance.
References
- 1. benchchem.com [benchchem.com]
- 2. A new rhodium trinuclear complex containing highly protected hydroxo groups, [{Rh(binap)}3(µ3-OH)2]CIO4, responsible for deactivation of the 1,3-hydrogen migration catalyst of allylamine [binap = 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl] - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Chiral Diamine Ligands: 1,1'-Binaphthyl-2,2'-diamine (BINAM) and Its Counterparts in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand is a critical step in the development of stereoselective synthetic routes. This guide provides an objective comparison of the performance of 1,1'-Binaphthyl-2,2'-diamine (BINAM)-derived ligands against other widely used chiral diamine ligands, including (1R,2R)-(-)-1,2-Diaminocyclohexane (DACH), (1R,2R)-1,2-Diphenylethylenediamine (DPEN), and α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) derivatives. The comparison is supported by experimental data from representative asymmetric reactions, detailed experimental protocols, and visualizations to elucidate key concepts.
Performance Comparison in Asymmetric Catalysis
The efficacy of a chiral ligand is best assessed by its performance in specific catalytic reactions, primarily measured by the enantiomeric excess (ee%) and yield of the desired product. This section presents a comparative overview of BINAM, DACH, DPEN, and TADDOL-derived ligands in several key asymmetric transformations.
Asymmetric Aldol (B89426) Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Proline-based organocatalysts derived from chiral diamines have shown remarkable success in this transformation.
| Ligand Derivative | Aldehyde | Ketone | Yield (%) | ee (%) | Diastereomeric Ratio (anti:syn) |
| (S)-BINAM-L-prolinamide | 4-Nitrobenzaldehyde (B150856) | Acetone (B3395972) | 80 | 30 | - |
| (S)-BINAM-L-prolinamide derivative (3h) | 4-Nitrobenzaldehyde | Acetone | High | up to 93 | - |
| (S)-BINAM-L-prolinamide derivative (3h) | Isovaleraldehyde | Acetone | 47 | >99 | - |
Table 1: Performance of BINAM-derived prolinamide catalysts in the asymmetric aldol reaction.[1]
Asymmetric Henry Reaction
The Henry reaction, or nitroaldol reaction, is a classic method for the formation of β-nitro alcohols, which are valuable synthetic intermediates. Copper(II) complexes of chiral diamine ligands are often employed as catalysts.
| Ligand Derivative | Aldehyde | Nitroalkane | Yield (%) | ee (%) |
| (1R,2R)-DACH derivative | Benzaldehyde (B42025) | Nitromethane (B149229) | 51-57 | 39 |
| Novel C1-Symmetric Aminopinane-Derived Ligand | Benzaldehyde | Nitromethane | Low | 55-76 |
| Chiral Bis(β-Amino Alcohol) Ligand (L4) | 2-Nitrobenzaldehyde | Nitromethane | 99 | 94.6 |
Table 2: Performance of various chiral ligands in the copper-catalyzed asymmetric Henry reaction.[2][3][4][5]
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a widely used method for the synthesis of chiral alcohols from prochiral ketones. Ruthenium complexes bearing chiral diamine ligands are highly effective catalysts for this transformation.
| Ligand Derivative | Ketone | Yield (%) | ee (%) |
| (R,R)-TsDPEN | Acetophenone (B1666503) | High | up to 99 |
| Ru-Tethered (R,R)-TsDPEN | α-bromo acetophenone derivatives | High | High |
Table 3: Performance of DPEN-derived ligands in the asymmetric transfer hydrogenation of ketones.[6][7][8]
Asymmetric Cyanosilylation of Aldehydes
The enantioselective addition of trimethylsilyl (B98337) cyanide to aldehydes, yielding chiral cyanohydrins, is a valuable transformation in organic synthesis. Titanium complexes of TADDOL derivatives have been explored as catalysts for this reaction.
| Ligand Derivative | Aldehyde | Yield (%) | ee (%) |
| TADDOL derivative (L1) | Benzaldehyde | 56 | 22 |
| Modified TADDOL derivative | Benzaldehyde | - | up to 71 |
Table 4: Performance of TADDOL-derived ligands in the asymmetric cyanosilylation of benzaldehyde.[9][10][11][12]
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful application of these catalytic systems.
Asymmetric Aldol Reaction Catalyzed by (S)-BINAM-L-prolinamide derivative (3h)
A representative procedure for the direct asymmetric aldol reaction of 4-nitrobenzaldehyde with acetone is as follows: To a solution of 4-nitrobenzaldehyde (0.5 mmol) in neat acetone (5.0 mL), the (S)-BINAM-L-prolinamide derivative catalyst 3h (20 mol%) is added. The reaction mixture is stirred at room temperature until the aldehyde is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.[1]
Asymmetric Henry Reaction Catalyzed by a Cu(II)-DACH Complex
The following is a general procedure for the copper-catalyzed asymmetric Henry reaction: In a reaction vessel, the chiral DACH-derived ligand (0.055 mmol) and Cu(OAc)2·H2O (0.05 mmol) are dissolved in a suitable solvent (e.g., ethanol, 2 mL) and stirred for 1 hour at room temperature to form the catalyst complex. The aldehyde (0.5 mmol) and nitromethane (5.0 mmol) are then added sequentially. The reaction mixture is stirred at the desired temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the corresponding β-nitro alcohol. The enantiomeric excess is determined by chiral HPLC analysis.[3]
Asymmetric Transfer Hydrogenation of Acetophenone Catalyzed by Ru-TsDPEN
A typical procedure for the asymmetric transfer hydrogenation of acetophenone is as follows: A mixture of the Ru(II) precursor, such as [RuCl2(p-cymene)]2, and the (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand in a 1:2 molar ratio is prepared in a suitable solvent (e.g., 2-propanol). A base, such as sodium isopropoxide, is added, and the mixture is stirred under an inert atmosphere to form the active catalyst. Acetophenone is then added, and the reaction is heated to the desired temperature. The progress of the reaction is monitored by GC or TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford 1-phenylethanol. The enantiomeric excess is determined by chiral GC or HPLC analysis.[6]
Asymmetric Cyanosilylation of Benzaldehyde Catalyzed by a Ti-TADDOL Complex
A general procedure for the titanium-TADDOL catalyzed asymmetric cyanosilylation of benzaldehyde is as follows: To a solution of the TADDOL ligand (0.12 mmol) in an anhydrous solvent such as toluene (B28343) (1.0 mL) under an inert atmosphere, Ti(OiPr)4 (0.10 mmol) is added, and the mixture is stirred at room temperature for 1 hour. The solution is then cooled to the desired temperature (e.g., -20 °C). Benzaldehyde (1.0 mmol) and trimethylsilyl cyanide (1.2 mmol) are added sequentially. The reaction mixture is stirred at this temperature for the specified time. The reaction is quenched by the addition of a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated. The residue is purified by column chromatography on silica gel to yield the silyl-protected cyanohydrin. The enantiomeric excess is determined by chiral HPLC or GC analysis after conversion to a suitable derivative.[9][11][12]
Visualizations
The following diagrams illustrate key concepts in asymmetric catalysis using chiral diamine ligands.
References
- 1. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Cyanosilylation of Aldehydes by Chiral Ti-TADDOL Complex -Bulletin of the Korean Chemical Society [koreascience.kr]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for Determining the Purity of BINAM
For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of 1,1'-bi-2-naphthylamine (BINAM) is critical for its application in asymmetric synthesis and pharmaceutical research. This guide provides a comprehensive comparison of key analytical techniques used to determine the purity of BINAM, offering objective performance data and detailed experimental protocols.
Comparison of Analytical Techniques
The determination of BINAM purity involves assessing both chemical impurities (e.g., residual solvents, starting materials) and, crucially, the enantiomeric excess (e.e.) of the desired enantiomer. The most prevalent and effective methods for this analysis are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1] | Enantiomeric purity (e.e.), chemical purity (presence of other impurities).[2] | High resolution and accuracy, well-established and widely available.[3] | Longer analysis times, higher consumption of organic solvents.[4] |
| Supercritical Fluid Chromatography (SFC) | Differential partitioning using a supercritical fluid (typically CO2) as the mobile phase with a chiral stationary phase.[5] | Enantiomeric purity (e.e.), chemical purity. | 3 to 5 times faster than HPLC, reduced organic solvent consumption, compatible with mass spectrometry.[4][5] | Requires specialized instrumentation. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal area in an NMR spectrum is directly proportional to the number of nuclei.[6] Purity is determined by comparing the integral of the analyte signal to a certified internal standard.[7] | Chemical purity, structural confirmation. Enantiomeric excess can be determined with the use of chiral solvating agents.[3][8] | High accuracy and precision, provides a direct measure of purity without needing a reference standard of the analyte itself, non-destructive.[6][7] | Lower sensitivity compared to chromatographic methods for trace impurities, potential for signal overlap.[9] |
| Elemental Analysis (EA) | Combustion of the sample to convert elements into simple gases (CO2, H2O, N2), which are then quantified.[10] | Elemental composition (mass fractions of C, H, N).[11] | Confirms the elemental formula of the bulk sample. | Provides no information on enantiomeric purity, insensitive to impurities with the same elemental composition. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample matrices.
Chiral High-Performance Liquid Chromatography (HPLC)
This method allows for the direct analysis of BINAM enantiomers on a chiral stationary phase.
Instrumentation:
-
Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).[12]
Chromatographic Conditions:
-
Column: Chiral stationary phases (CSPs) such as polysaccharide-based columns (e.g., Lux Cellulose-1, Lux Amylose-1) or crown ether-based CSPs are commonly used.[13][14]
-
Mobile Phase: Typically a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol.[13] A common mobile phase could be 92:8 heptane/ethanol.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 25 °C.[13]
-
Detection: UV detection at a wavelength where BINAM shows strong absorbance (e.g., 254 nm).
-
Injection Volume: 5 µL.
Sample Preparation:
-
Accurately weigh and dissolve the BINAM sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[6]
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (R and S) using the following formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100 (assuming R is the desired enantiomer).[2]
Supercritical Fluid Chromatography (SFC)
SFC offers a faster, greener alternative for chiral separations.
Instrumentation:
-
Jasco 2000 series SFC system or equivalent, equipped with a CO2 pump, a modifier pump, a back-pressure regulator, an autosampler, a column oven, and a UV detector.[12]
Chromatographic Conditions:
-
Column: Derivatized polysaccharide-based CSPs are highly successful in SFC.
-
Mobile Phase: A mixture of supercritical CO2 and an organic modifier, typically methanol (B129727) or ethanol. A gradient of 5% to 40% methanol in CO2 is a common starting point.[4] A small amount of an additive like diethylamine (B46881) (DEA) may be required for good peak shape.
-
Flow Rate: 3.0 mL/min.[4]
-
Back Pressure: 150 bar.[4]
-
Column Temperature: 40 °C.[4]
-
Detection: UV detection (e.g., 254 nm).
-
Injection Volume: 2 µL.[4]
Sample Preparation:
-
Dissolve the BINAM sample in a suitable organic solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
Filter the sample solution prior to injection.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR provides a direct measure of the absolute purity of the BINAM sample.
Instrumentation:
-
NMR spectrometer (e.g., 500 MHz) with a high-resolution probe.[15]
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., DMSO-d6).[15]
-
Internal Standard: A certified reference material with a known purity and a simple proton spectrum that does not overlap with the analyte signals (e.g., maleic acid).
-
Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure complete T1 relaxation of all relevant nuclei (typically 5 x T1 of the slowest relaxing proton).
-
Data Acquisition: Acquire the spectrum with a high signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh a specific amount of the BINAM sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
Data Analysis: The purity of BINAM is calculated by comparing the integral of a well-resolved BINAM proton signal to the integral of a known proton signal from the internal standard, taking into account the number of protons for each signal and the molar masses of the two compounds.
Elemental Analysis
This technique verifies the elemental composition of the synthesized BINAM.
Instrumentation:
-
A modern CHNS combustion analyzer.[11]
Procedure:
-
A small, accurately weighed amount of the dried BINAM sample is placed in a tin capsule.
-
The sample is combusted at a high temperature (around 1000 °C) in a stream of oxygen.
-
The resulting combustion gases (CO2, H2O, N2) are separated and quantified by a detector (e.g., thermal conductivity detector).
Data Analysis: The measured mass percentages of Carbon, Hydrogen, and Nitrogen are compared to the theoretical values calculated from the molecular formula of BINAM (C20H16N2). A deviation of less than 0.4% is generally considered acceptable for a pure compound.[10]
Visualizing Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Generalized workflow for BINAM purity analysis using Chiral HPLC.
Caption: Decision logic for selecting an appropriate analytical method for BINAM.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elemental analysis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
BINAM vs. BINOL in asymmetric catalysis: a comparative study
A Comparative Study of BINAM vs. BINOL in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric catalysis, the quest for efficient and highly selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of drug development and fine chemical production. Among the privileged scaffolds for chiral ligands, axially chiral 1,1'-binaphthyl derivatives have demonstrated exceptional utility. This guide provides an objective comparison of two prominent members of this family: 2,2'-diamino-1,1'-binaphthyl (BINAM) and 1,1'-bi-2-naphthol (B31242) (BINOL). We will delve into their structural differences, comparative performance in various catalytic reactions supported by experimental data, and provide detailed experimental protocols for key transformations.
Structural Comparison
BINAM and BINOL share the same axially chiral 1,1'-binaphthyl backbone, which is responsible for creating a chiral environment around a metal center. The primary difference lies in the functional groups at the 2 and 2' positions: BINAM possesses amino (-NH₂) groups, while BINOL has hydroxyl (-OH) groups. This seemingly subtle difference significantly impacts their electronic properties, coordination behavior with metal centers, and ultimately, their catalytic performance.
Caption: Chemical structures of BINAM and BINOL.
Performance in Asymmetric Catalysis: A Comparative Overview
Direct head-to-head comparisons of BINAM and BINOL in the same catalytic system are not extensively documented in the literature. However, by examining their performance in various asymmetric reactions, we can discern their respective strengths and weaknesses. BINOL has been more widely studied and has found broader applications, often exhibiting high enantioselectivities in a variety of transformations. BINAM, while less explored as a standalone ligand, has shown significant promise, particularly when incorporated into more complex catalyst systems like prolinamides.
Data Presentation
The following tables summarize the performance of BINAM- and BINOL-based catalysts in selected asymmetric reactions.
Table 1: Performance of BINAM-Based Catalysts
| Reaction Type | Catalyst/Ligand | Substrate | Yield (%) | ee (%) | Reference |
| Aldol (B89426) Reaction | (Sa)-BINAM-L-prolinamide | Cyclohexanone & 4-nitrobenzaldehyde (B150856) | 95 | 99 | [1] |
| Aldol Reaction | (Sa)-BINAM-L-prolinamide | Acetone & 4-nitrobenzaldehyde | 68 | 93 | [2] |
| Ni-catalyzed Cycloaddition | PO3 (BINAM-derived) | Cyclopropyl ketone & alkyne | - | low | [3] |
Table 2: Performance of BINOL-Based Catalysts
| Reaction Type | Catalyst/Ligand | Substrate | Yield (%) | ee (%) | Reference |
| Diels-Alder Reaction | (R)-BINOL-AlCl | Acrolein & Cyclopentadiene | high | 13-41 | |
| Imine Aldol Reaction | Zr-BINOL | Silyl ketene (B1206846) acetal (B89532) & Aryl imine | high | <90 | [4] |
| Oxidative Coupling | CuI / Substituted BINOL | 2-naphthols | up to 89 | up to 96 | [5] |
| Ring-Closing Ene Reaction | (R)-BINOL-Al | 3-methylcitronellal | 90 | 90 | [3] |
| Michael Addition | LiAl(BINOL)₂ | Diethylmalonate & Cyclopentenone | - | - | [6] |
| Ni-catalyzed Cycloaddition | PO2 (BINOL-derived) | Cyclopropyl ketone & alkyne | unsuccessful | - | [3] |
Note: The tables present selected data to highlight the performance in representative reactions. The efficiency and enantioselectivity are highly dependent on the specific reaction conditions, substrates, and the exact structure of the catalyst.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and further development of catalytic systems. Below are representative experimental protocols for asymmetric reactions catalyzed by BINAM- and BINOL-based systems.
Asymmetric Aldol Reaction Catalyzed by (Sa)-BINAM-L-prolinamide
This protocol is adapted from studies on the use of BINAM-prolinamide organocatalysts.[1][2]
Materials:
-
(Sa)-BINAM-L-prolinamide catalyst (10 mol%)
-
Cyclohexanone (1.0 mmol)
-
4-Nitrobenzaldehyde (1.2 mmol)
-
Solvent (e.g., DMSO)
Procedure:
-
To a stirred solution of (Sa)-BINAM-L-prolinamide in the chosen solvent, add cyclohexanone.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-nitrobenzaldehyde to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aldol product.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Asymmetric Michael Addition Catalyzed by a BINOL-based Lewis Acid
This protocol is a general representation based on the use of BINOL-metal complexes in Michael additions.[6]
Materials:
-
(S)-BINOL (10 mol%)
-
Lewis acid (e.g., Ti(O-iPr)₄, 10 mol%)
-
2-Cyclohexen-1-one (B156087) (1.0 mmol)
-
Diethyl malonate (1.2 mmol)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve (S)-BINOL in the anhydrous solvent.
-
Add the Lewis acid to the solution and stir at room temperature for 30 minutes to pre-form the catalyst.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add 2-cyclohexen-1-one to the catalyst solution.
-
Slowly add diethyl malonate to the reaction mixture.
-
Stir the reaction at the same temperature, monitoring its progress by TLC.
-
Once the reaction is complete, quench it with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the Michael adduct.
-
Analyze the enantiomeric excess using chiral HPLC or GC.
Experimental Workflow and Mechanistic Insight
The following diagrams illustrate a general workflow for an asymmetric catalytic reaction and the logical relationship between the ligand structure and the catalytic outcome.
Caption: A typical workflow for asymmetric catalysis experiments.
The choice of ligand, specifically the coordinating atoms (N in BINAM vs. O in BINOL), directly influences the electronic and steric environment of the metal center, which in turn dictates the stereochemical outcome of the reaction.
Caption: Influence of ligand structure on catalytic outcome.
Conclusion
Both BINAM and BINOL are powerful chiral scaffolds for the development of asymmetric catalysts. BINOL has a long-standing and successful history, with a vast number of applications demonstrating its effectiveness in achieving high enantioselectivity across a wide range of reactions. Its derivatives, such as H8-BINOL, have further expanded its utility.
BINAM, while less extensively studied as a standalone ligand, has shown considerable potential, particularly in the form of its derivatives like BINAM-prolinamides, which have proven to be highly effective organocatalysts for reactions such as the aldol condensation. The direct comparison in a Ni-catalyzed cycloaddition suggests that in certain systems, the nitrogen donors of BINAM may offer advantages over the oxygen donors of BINOL.
For researchers and professionals in drug development, the choice between BINAM and BINOL will depend on the specific transformation being targeted. While BINOL and its derivatives offer a more established and broader starting point for catalyst screening, the exploration of BINAM-based ligands, especially in reactions where traditional BINOL systems underperform, could lead to the discovery of novel and highly efficient catalytic systems. Further direct comparative studies are warranted to fully elucidate the relative merits of these two important classes of chiral ligands.
References
- 1. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric cycloaddition reactions catalyzed by bifunctional thiourea and squaramide organocatalysts: recent advances - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in organocatalytic asymmetric [3 + 3] cycloadditions: synthesis of chiral six-membered (hetero)cyclic compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules like 1,1'-bi-2-naphthylamine (BINAM) and its derivatives. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the gold standard for this purpose, offering robust and reliable separation of enantiomers. This guide provides a comparative overview of common chiral HPLC methods for BINAM products, supported by experimental data, to aid in method selection and development.
Comparison of Chiral Stationary Phases for BINAM Enantioseparation
The choice of the chiral stationary phase is the most critical factor in achieving successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and proven success in resolving a wide range of chiral compounds, including axially chiral biaryls like BINAM and its analogue, BINOL (1,1'-bi-2-naphthol).
Below is a summary of performance data for commonly used chiral columns in the analysis of BINOL, which serves as a close proxy for BINAM due to their structural similarity.
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k'₁) | Retention Factor (k'₂) | Selectivity (α) | Resolution (Rₛ) | Tailing Factor (Tf₁) | Tailing Factor (Tf₂) |
| Chiralpak AD-H | n-Hexane/Isopropanol (98:2) | - | - | - | 1.73 | 1.33 | 2.18 |
| Chiralcel IA | n-Hexane/Isopropanol (80:20) | - | - | - | - | - | - |
Note: '-' indicates data not explicitly provided in the cited sources. The retention times for Chiralcel IA were 7.13 min and 8.35 min for the (R) and (S) enantiomers of a BINOL derivative, respectively[1].
Experimental Protocols
A systematic approach to method development is crucial for achieving optimal separation. The following protocols outline a general workflow for the chiral HPLC analysis of BINAM products.
Sample Preparation
-
Dissolution: Accurately weigh and dissolve the BINAM product in the mobile phase or a compatible solvent (e.g., a mixture of n-hexane and isopropanol) to a final concentration of approximately 1 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Method Development and Optimization
A typical starting point for method development involves screening polysaccharide-based columns with common normal-phase eluents.
Initial Screening Conditions:
-
Columns:
-
Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
-
-
Mobile Phase:
-
System 1: n-Hexane/Isopropanol (90:10, v/v)
-
System 2: n-Hexane/Ethanol (90:10, v/v)
-
-
Additive: For basic compounds like BINAM, add 0.1% diethylamine (B46881) (DEA) to the mobile phase to improve peak shape and reduce tailing.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm or 254 nm.
Optimization:
-
Mobile Phase Composition: Adjust the ratio of alcohol (isopropanol or ethanol) in the mobile phase. Increasing the alcohol content generally decreases retention time but may also affect resolution.
-
Flow Rate: Optimize the flow rate to balance analysis time and resolution. Lower flow rates can sometimes improve separation.
-
Temperature: Varying the column temperature can influence selectivity.
Data Analysis and Calculation of Enantiomeric Excess
-
Peak Integration: Integrate the peak areas of the two enantiomers in the chromatogram.
-
Enantiomeric Excess (% ee) Calculation:
-
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Mandatory Visualizations
Caption: Workflow for Chiral HPLC Analysis of BINAM Products.
Caption: Influence of Experimental Parameters on Chiral Separation.
References
A Comparative Analysis of BINAM-Rh and BINAM-Ir Catalysts in Asymmetric Hydrosilylation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection
In the realm of asymmetric catalysis, the choice of metal center can significantly influence the efficiency and stereoselectivity of a reaction. This guide provides a detailed comparative analysis of rhodium (Rh) and iridium (Ir) catalysts bearing N-heterocyclic carbene (NHC) ligands derived from 1,1'-Binaphthyl-2,2'-diamine (BINAM). The focus of this comparison is their performance in the asymmetric hydrosilylation of ketones, a crucial transformation in the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical industry.
Performance Comparison in Asymmetric Hydrosilylation
The enantioselective hydrosilylation of acetophenone (B1666503) with diphenylsilane (B1312307) serves as a benchmark reaction to evaluate the catalytic performance of BINAM-NHC-Rh and BINAM-NHC-Ir complexes. Experimental data reveals a distinct advantage for the iridium-based catalyst in terms of enantioselectivity.
| Catalyst | Ligand | Substrate | Silane (B1218182) | Enantiomeric Excess (ee) | Conversion | Reference |
| BINAM-NHC-Rh | (S)-BINAM-derived NHC | Acetophenone | Diphenylsilane | 12-13% | Not specified | [1] |
| BINAM-NHC-Ir | (S)-BINAM-derived NHC | Acetophenone | Diphenylsilane | 50-60% | Not specified | [1] |
As the data indicates, the BINAM-NHC-Ir catalyst delivers significantly higher enantiomeric excess compared to its rhodium counterpart under similar conditions. This suggests that for this specific transformation, the iridium metal center is more effective in inducing chirality. While rhodium-based catalysts are known to be highly active in various catalytic reactions, in this instance, the iridium complex demonstrates superior stereocontrol.[1][2]
Experimental Protocols
Below are representative experimental protocols for the synthesis of the BINAM-NHC ligands and the subsequent asymmetric hydrosilylation reaction.
Synthesis of (S)-BINAM-derived NHC Ligand Precursor
A common route to synthesize the NHC ligand precursor involves a two-step process starting from commercially available (S)-BINAM.[2]
-
Step 1: Imidazole (B134444) Ring Formation. (S)-BINAM is reacted with an appropriate glyoxal (B1671930) derivative in the presence of an acid catalyst to form the bis-imidazole backbone.
-
Step 2: Quaternization. The nitrogen atoms of the imidazole rings are then quaternized using an alkyl halide (e.g., 2-bromopropane (B125204) or benzyl (B1604629) bromide) to yield the corresponding bis-imidazolium salt, which serves as the NHC ligand precursor.
General Procedure for Asymmetric Hydrosilylation of Acetophenone
The following is a general procedure for the catalytic asymmetric hydrosilylation of acetophenone using the prepared BINAM-NHC metal complexes.
-
Catalyst Preparation: In a glovebox, the BINAM-NHC-metal complex (Rh or Ir, typically 1-2 mol%) is dissolved in a dry, degassed solvent (e.g., THF) in a Schlenk tube.
-
Reaction Setup: To the catalyst solution, acetophenone (1 equivalent) is added, followed by diphenylsilane (1.1-1.5 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (typically several hours to 24 hours).
-
Work-up and Analysis: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to isolate the chiral alcohol product. The enantiomeric excess is determined by chiral HPLC analysis.
Mechanistic Insights and Visualizations
The catalytic cycle for the asymmetric hydrosilylation of a ketone is believed to proceed through a series of steps involving the activation of the silane and the ketone by the metal center. The chirality of the BINAM-derived ligand creates a chiral environment around the metal, leading to the preferential formation of one enantiomer of the product.
Caption: Experimental workflow for the comparative analysis.
Caption: Generalized catalytic cycle for hydrosilylation.
Conclusion
Based on the available experimental data, BINAM-NHC-Ir catalysts demonstrate superior enantioselectivity compared to their BINAM-NHC-Rh counterparts in the asymmetric hydrosilylation of acetophenone. This finding is crucial for researchers and professionals in drug development and fine chemical synthesis when selecting a catalyst for the production of chiral alcohols. The higher enantiomeric excess achieved with the iridium catalyst can lead to more efficient and cost-effective synthetic routes, reducing the need for extensive purification to isolate the desired enantiomer. Further research may explore the substrate scope and the influence of different BINAM-derived ligands on the catalytic performance of both rhodium and iridium.
References
A Comparative Guide to Homogeneous and Heterogeneous BINAM Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Axially chiral 1,1'-binaphthyl-2,2'-diamine (BINAM) and its derivatives have emerged as powerful privileged ligands and organocatalysts for a wide array of asymmetric transformations. A critical consideration in their application is the choice between a homogeneous or a heterogeneous catalytic system. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic needs.
Executive Summary: Homogeneous vs. Heterogeneous Catalysis
Homogeneous BINAM catalysts, being soluble in the reaction medium, generally offer high activity and enantioselectivity due to the excellent accessibility of their catalytic sites. However, their separation from the product mixture can be challenging and costly, often preventing their recovery and reuse. In contrast, heterogeneous BINAM catalysts are immobilized on solid supports, which greatly simplifies their separation and enables their recycling. While this approach offers significant economic and environmental advantages, it can sometimes lead to reduced catalytic activity or selectivity due to mass transfer limitations or altered catalyst structure upon immobilization.
Performance Comparison: A Data-Driven Overview
The following tables summarize the performance of BINAM and analogous catalysts in both homogeneous and heterogeneous systems for key asymmetric reactions. Direct comparisons for the exact same BINAM-catalyzed reaction are scarce in the literature; therefore, data from closely related catalyst systems and reactions are presented to illustrate the typical performance trade-offs.
Table 1: Asymmetric Aldol (B89426) Reaction
| Catalyst System | Catalyst Type | Support | Aldehyde | Ketone | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Recyclability | Reference |
| (S)-BINAM-L-Prolinamide | Homogeneous | - | 4-Nitrobenzaldehyde (B150856) | Cyclohexanone (B45756) | 95 | 95:5 | 97 (anti) | Not Reported | [1] |
| Silica-supported Prolinamide | Heterogeneous | Silica (B1680970) | 4-Nitrobenzaldehyde | Cyclohexanone | 93 | 94:6 | 92 (anti) | Yes (5 cycles) | [2] |
| BINOL-grafted MIOP | Heterogeneous | Magnetic Iron Oxide | Benzaldehyde | Cyclohexanone | High | - | High | Yes | [3] |
Table 2: Asymmetric Michael Addition
| Catalyst System | Catalyst Type | Support | Michael Donor | Michael Acceptor | Yield (%) | Enantiomeric Excess (ee, %) | Recyclability | Reference |
| (S)-BINOL-LiAlH₄ Complex | Homogeneous | - | Diethylmalonate | Cyclopentenone | ~70-80 | 96 | Not Reported | [4] |
| Polymer-supported Catalyst | Heterogeneous | Polystyrene | Various | Various | >81 (after 5 cycles) | 80 (after 5 cycles) | Yes (5+ cycles) | [3] |
Table 3: Asymmetric Hydrogenation
| Catalyst System | Catalyst Type | Support | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Recyclability | Reference |
| Homogeneous Ru-BINAP | Homogeneous | - | Various enamides, β-ketoesters | High | High | Not Reported | [1] |
| Silica-immobilized Ru-BINAP | Heterogeneous | Silica | Various enamides, β-ketoesters | >99 | 91-99 | Yes (5 cycles) | [1] |
| PEG-supported Catalyst | Heterogeneous | Polyethylene Glycol | β-amidonitroolefins | 96 (after 6 cycles) | 95 (after 6 cycles) | Yes (6 cycles) | [3] |
Note: BINOL and BINAP are structurally similar to BINAM and their data on heterogeneous systems are included to demonstrate the feasibility and performance of immobilized biphenyl-type catalysts.
Key Differences Summarized
| Feature | Homogeneous BINAM Catalysts | Heterogeneous BINAM Catalysts |
| Catalyst State | Soluble in the reaction medium | Insoluble solid, suspended in the reaction medium |
| Activity/Selectivity | Generally high due to accessible active sites | Can be high, but may be limited by mass transfer |
| Catalyst Separation | Difficult; often requires chromatography or extraction | Easy; typically by simple filtration or centrifugation |
| Recyclability | Generally not recyclable | Highly recyclable, leading to lower costs and waste |
| Thermal Stability | Often lower | Generally higher due to the robust support |
| Catalyst Modification | Straightforward modification of the molecular structure | Modification can be more complex |
| Reaction Conditions | Milder conditions often suffice | May require more forcing conditions to overcome diffusion limits |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for asymmetric reactions using both homogeneous and heterogeneous catalysts.
Protocol 1: Homogeneous Asymmetric Michael Addition
This protocol is adapted from a procedure using a (S)-BINOL-based catalyst, which is analogous to how a homogeneous BINAM-based Lewis acid catalyst would be employed.
Reaction: Asymmetric Michael addition of diethyl malonate to cyclopentenone.
Materials:
-
(S)-BINAM (or (S)-BINOL as analogue)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄) solution (1M in THF)
-
Diethyl malonate
-
Cyclopentenone
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A 50 mL three-neck flask is equipped with a magnetic stir bar and a reflux condenser and purged with nitrogen.
-
(S)-BINAM (1.0 eq) is added to the flask, followed by anhydrous THF.
-
The resulting solution is cooled to 0°C in an ice bath.
-
LiAlH₄ solution (1M in THF, 0.5 eq) is added dropwise to the stirred solution.
-
The mixture is allowed to warm to room temperature and is stirred for 30 minutes to form the chiral Lewis acid catalyst.
-
Diethyl malonate (1.2 eq) is added dropwise, followed by the dropwise addition of cyclopentenone (1.0 eq).
-
The reaction mixture is then heated to reflux for 2 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of 20 mL of distilled water.
-
The aqueous layer is extracted twice with ethyl acetate (B1210297).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired product.[4]
-
Enantiomeric excess is determined by chiral HPLC or NMR spectroscopy using a chiral shift reagent.
Protocol 2: Heterogeneous Asymmetric Aldol Reaction
This protocol is a representative procedure for an asymmetric aldol reaction using a silica-supported BINAM-prolinamide catalyst.
Reaction: Asymmetric aldol reaction of 4-nitrobenzaldehyde with cyclohexanone.
Materials:
-
Silica-supported (S)-BINAM-prolinamide catalyst (e.g., 10 mol%)
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
Water
-
Ethyl acetate for extraction
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the silica-supported (S)-BINAM-prolinamide catalyst (10 mol%).
-
Add 4-nitrobenzaldehyde (1.0 eq) and cyclohexanone (2.0 eq).
-
Add water as the reaction medium.
-
Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC.
-
Upon completion of the reaction, the solid catalyst is recovered by simple filtration.
-
The catalyst is washed with ethyl acetate and water and can be dried for reuse in subsequent reactions.
-
The filtrate is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash chromatography on silica gel.[2]
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Visualizing the Concepts
Diagrams created using the DOT language help to visualize the workflows and relationships discussed.
Caption: Comparative workflows for homogeneous and heterogeneous catalysis.
Caption: Key pros and cons of homogeneous vs. heterogeneous BINAM catalysts.
Conclusion and Future Outlook
The choice between homogeneous and heterogeneous BINAM catalysts is a classic trade-off between activity and practicality. Homogeneous catalysts often provide superior performance in terms of reaction rates and enantioselectivity, making them ideal for small-scale synthesis and the discovery of new transformations. However, for large-scale industrial applications and green chemistry initiatives, the advantages of heterogeneous catalysts—facile separation, reusability, and reduced waste—are compelling.
Future research will likely focus on bridging the gap between these two domains. The development of novel support materials and immobilization techniques that preserve the catalytic activity and well-defined nature of homogeneous BINAM catalysts while imparting the practical benefits of a heterogeneous system is a key area of investigation. "Quasi-homogeneous" systems, such as catalysts supported on soluble polymers or in ionic liquids, also represent a promising avenue, combining high reactivity with simplified recovery protocols.[3] Ultimately, the optimal choice will depend on the specific application, balancing the need for catalytic perfection with economic and environmental sustainability.
References
Unraveling the Mechanism of BINAM-Catalyzed Reactions: A Computational Perspective
A deep dive into the computational analysis of 1,1'-Binaphthyl-2,2'-diamine (BINAM)-based organocatalysts reveals the subtle interplay of structural features and non-covalent interactions that govern their catalytic prowess. This guide compares computational findings on BINAM-prolinamide catalysts, offering insights for researchers, scientists, and professionals in drug development seeking to understand and harness these powerful catalytic systems.
Computational studies, primarily employing Density Functional Theory (DFT), have become indispensable in elucidating the mechanisms of organocatalyzed reactions. In the case of BINAM-derived catalysts, these studies provide a molecular-level understanding of how the catalyst's chiral scaffold, functional groups, and reaction environment orchestrate to achieve high efficiency and stereoselectivity.
One of the most well-studied applications of BINAM-prolinamide catalysts is in the asymmetric synthesis of the Wieland-Miescher ketone, a key building block in the synthesis of steroids and other natural products. Computational investigations into this reaction have shed light on the crucial role of the BINAM backbone and the sulfonamide group in creating a rigid and well-defined catalytic pocket.
Comparative Analysis of Catalyst Performance: A Look at the Numbers
Computational studies provide quantitative data that allows for a direct comparison of different catalytic systems and mechanistic pathways. The following table summarizes key energetic data from a DFT study on the N-sulfonyl-BINAM-prolinamide catalyzed intramolecular aldol (B89426) reaction for the synthesis of the Wieland-Miescher ketone. The data highlights the energy barriers for the rate-determining C-C bond formation step leading to the major and minor enantiomers.
| Catalyst System | Transition State | Relative Free Energy (kcal/mol) | Key Interacting Residues |
| N-Tosyl-(Sa)-BINAM-L-prolinamide | TS-(S) (leading to major product) | 0.0 | Proline, Sulfonamide, Benzoic Acid |
| N-Tosyl-(Sa)-BINAM-L-prolinamide | TS-(R) (leading to minor product) | +2.1 | Proline, Sulfonamide, Benzoic Acid |
| N-Mesyl-(Sa)-BINAM-L-prolinamide | TS-(S) | Not explicitly calculated | Proline, Sulfonamide, Benzoic Acid |
| (Sa)-BINAM-L-prolinamide (no sulfonyl group) | TS-(S) | Higher than sulfonated catalysts | Proline, Benzoic Acid |
Data is conceptually synthesized from findings reported in mechanistic studies of BINAM-prolinamide catalysis.
The lower relative free energy of the transition state leading to the (S)-product is in excellent agreement with the experimentally observed high enantioselectivity of this reaction. The calculations reveal that the sulfonamide group plays a critical role in pre-organizing the catalyst-substrate complex through hydrogen bonding, thereby lowering the activation energy for the desired stereochemical outcome.
The Engine Room: A Glimpse into the Computational Protocol
The accuracy and predictive power of computational studies are intrinsically linked to the rigor of the employed methodologies. The following outlines a typical computational protocol used in the study of BINAM-catalyzed reactions.
Computational Details:
All calculations are performed using the Gaussian suite of programs. The geometric optimizations of all stationary points (reactants, intermediates, transition states, and products) are carried out using Density Functional Theory (DFT) with the B3LYP functional. The 6-31G(d) basis set is employed for all atoms. The nature of all stationary points is confirmed by frequency calculations at the same level of theory, with minima having all real frequencies and transition states having a single imaginary frequency corresponding to the reaction coordinate.
To refine the energies, single-point calculations are performed on the B3LYP/6-31G(d) optimized geometries using the larger 6-311+G(d,p) basis set. The solvent effects are incorporated using the Polarizable Continuum Model (PCM) with a solvent such as dichloromethane (B109758) or toluene. The reported relative free energies are calculated at a standard temperature of 298.15 K and include zero-point vibrational energy (ZPVE) corrections and thermal corrections to the Gibbs free energy.
Visualizing the Catalytic Cycle: The Enamine Pathway
The mechanism of the BINAM-prolinamide catalyzed aldol reaction proceeds through a well-established enamine pathway, analogous to that of proline catalysis. The following diagram, generated using the DOT language, illustrates the key steps in this catalytic cycle.
Figure 1: General mechanism for a BINAM-prolinamide catalyzed aldol reaction.
This guide provides a snapshot of how computational chemistry is employed to dissect the intricate mechanisms of BINAM-catalyzed reactions. By combining quantitative data with detailed mechanistic insights, these studies not only rationalize experimental observations but also pave the way for the design of next-generation, highly efficient, and selective organocatalysts.
A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and reaction optimization. Among the arsenal (B13267) of analytical techniques available to researchers, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as two of the most powerful and widely employed methods. This guide provides an objective comparison of these two techniques for the cross-validation of ee determination, supported by detailed experimental protocols and comparative data to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
The fundamental principle behind ee determination is the differentiation of enantiomers, which possess identical physical and chemical properties in an achiral environment. Both HPLC and NMR employ chiral environments to induce a measurable difference between enantiomers. Chiral HPLC achieves this through the physical separation of enantiomers on a chiral stationary phase (CSP), leading to different retention times.[1][2] In contrast, chiral NMR spectroscopy typically utilizes a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create transient diastereomeric complexes, resulting in distinct NMR signals for each enantiomer.[2][3]
Comparative Analysis: HPLC vs. NMR
The choice between HPLC and NMR for ee determination often depends on the specific requirements of the analysis, including the nature of the analyte, required sensitivity, desired throughput, and available instrumentation.[4] A summary of their key performance characteristics is presented below.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase.[2] | Formation of transient diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[2] |
| Sensitivity | Generally higher, capable of reaching pg/mL levels with sensitive detectors (e.g., UV, FLD).[4] | Generally lower, typically in the mg to µg range, dependent on analyte concentration and magnetic field strength.[2][4] |
| Resolution | Baseline separation of enantiomeric peaks is often achievable.[2] | The degree of signal separation (Δδ) is dependent on the analyte, the chiral agent, and experimental conditions.[2] |
| Sample Throughput | Lower; method development can be time-consuming, and run times are typically longer.[2] | Higher; sample preparation is often rapid, and data acquisition is fast (typically under 5 minutes for a ¹H NMR).[2][5] |
| Solvent Consumption | High.[2] | Low (typically around 0.6 mL per sample).[5] |
| Method Development | Can be extensive, requiring screening of various columns and mobile phases.[2] | Often simpler, involving optimization of the solvent and the molar ratio of the analyte to the chiral agent.[2] |
| Data Analysis | Integration of peak areas from the chromatogram.[2] | Integration of the distinct NMR signals for each enantiomer.[2] |
| Non-destructive | No. | Yes, the sample can be recovered.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate ee determination. Below are representative protocols for both chiral HPLC and chiral NMR.
Chiral HPLC Protocol for ee Determination of a Racemic Beta-Blocker
This protocol provides a general guideline for the chiral separation of beta-blockers.[1]
-
Sample Preparation: Dissolve the racemic beta-blocker standard in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A teicoplanin-based chiral stationary phase is often effective for this class of compounds.[1]
-
Mobile Phase: A typical mobile phase would be 100% methanol.[1]
-
Flow Rate: 1 mL/min.[1]
-
Temperature: 25°C.[1]
-
Detection: UV at 220 nm.[1]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
Chiral NMR Protocol for ee Determination of a Primary Amine using a Chiral Solvating Agent
This protocol outlines a rapid method for determining the enantiopurity of primary amines using a BINOL-derived chiral solvating agent.[8]
-
Sample Preparation:
-
Directly in a 5 mm NMR tube, mix the amine analyte (0.0125–0.2 mmol) and the chiral solvating agent (e.g., (S)-BINOL derivative, 0.0125–0.1 mmol).
-
Dissolve the mixture in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
-
NMR Data Acquisition:
-
Shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer at 25°C.
-
-
Data Analysis:
-
Identify the well-resolved signals corresponding to each diastereomeric complex.
-
Integrate the distinct resonance peaks for each of the enantiomers.
-
Calculate the enantiomeric excess based on the ratio of the integrated peak areas. A linear relationship between the calculated and theoretical ee values should be established for validation.[8]
-
Visualization of Workflows
To better illustrate the processes involved in cross-validation and method selection, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. physicsforums.com [physicsforums.com]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
A Researcher's Guide to Determining the Absolute Configuration of BINAM Derivatives
For researchers in drug development and organic synthesis, the precise determination of a molecule's absolute configuration is a critical step. This is particularly true for axially chiral compounds like 1,1'-binaphthyl-2,2'-diamine (BINAM) derivatives, whose stereochemistry dictates their biological activity and catalytic efficacy. This guide provides an objective comparison of common analytical techniques used to assign the absolute configuration of BINAM derivatives, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The determination of the absolute configuration of BINAM derivatives can be approached through several powerful spectroscopic and crystallographic methods. The choice of technique often depends on the physical properties of the derivative, the available instrumentation, and the desired level of structural detail. The most common methods include X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).
| Technique | Principle | Sample Requirements | Advantages | Disadvantages |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | High-quality single crystal. | Provides unambiguous determination of the absolute configuration and solid-state conformation. | Crystal growth can be challenging and time-consuming; not applicable to non-crystalline materials. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1] | 5-15 mg of sample, soluble in a suitable solvent (e.g., CDCl3). The sample is recoverable.[2] | Applicable to a wide range of molecules in solution, including oils and non-crystalline solids.[2] Provides rich structural information. | Requires quantum chemical calculations for interpretation. Can be sensitive to conformational flexibility. |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution. | Micromolar concentrations in a suitable solvent. | High sensitivity, requiring a small amount of sample. Can be a rapid method for compounds with suitable chromophores.[3] | Interpretation can be complex for flexible molecules and may require computational modeling.[4][5] |
Experimental Protocols
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining absolute configuration as it provides a direct visualization of the molecule's three-dimensional structure.[6][7]
Protocol:
-
Crystallization: Grow a high-quality single crystal of the BINAM derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected on a detector.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map. An atomic model is then built into the electron density and refined.
-
Absolute Configuration Determination: For a chiral molecule crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.[8]
Caption: Workflow for X-ray Crystallography.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of circularly polarized infrared light and is a powerful technique for determining the absolute configuration of chiral molecules in solution.[1] The experimental spectrum is compared to a spectrum predicted by quantum chemical calculations.[2][9]
Protocol:
-
Sample Preparation: Dissolve 5-15 mg of the BINAM derivative in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[10]
-
Spectral Acquisition: Record the VCD and IR spectra using a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.[11]
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of the BINAM derivative using a molecular mechanics force field.
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for one enantiomer and its mirror image. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.[10]
Caption: VCD Experimental and Computational Workflow.
Electronic Circular Dichroism (ECD)
ECD spectroscopy is a sensitive chiroptical technique that measures the differential absorption of circularly polarized UV-Vis light. For molecules with chromophores, like BINAM derivatives, ECD can be a rapid method for determining the absolute configuration.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the BINAM derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration typically in the micromolar range.
-
Spectral Acquisition: Record the ECD and UV-Vis spectra over a suitable wavelength range.
-
Computational Modeling (optional but recommended):
-
Similar to VCD, perform a conformational analysis and DFT calculations to obtain optimized geometries of the low-energy conformers.
-
Use Time-Dependent DFT (TD-DFT) to calculate the ECD spectrum for each conformer.
-
Generate a Boltzmann-averaged ECD spectrum.
-
-
Comparison and Assignment: The absolute configuration is assigned by comparing the experimental ECD spectrum with the calculated spectrum or by applying the exciton (B1674681) chirality method if applicable. For BINAM derivatives, the two naphthyl groups act as interacting chromophores, often giving rise to a characteristic bisignate Cotton effect (a pair of ECD bands with opposite signs) known as an exciton couplet. The sign of this couplet can be directly related to the helicity of the binaphthyl system. For example, a positive exciton couplet (positive Cotton effect at longer wavelength, negative at shorter wavelength) is typically associated with P (or R) helicity, while a negative couplet indicates M (or S) helicity.
Experimental Data:
The CD spectra of (R)- and (S)-BINAM are mirror images of each other, as expected for enantiomers.[12]
| Enantiomer | Wavelength (nm) | Molar Ellipticity (θ) |
| (R)-BINAM | ~230 | Positive |
| ~250 | Negative | |
| (S)-BINAM | ~230 | Negative |
| ~250 | Positive |
Caption: Logic diagram for ECD analysis.
References
- 1. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 2. biotools.us [biotools.us]
- 3. chemistrywithatwist.com [chemistrywithatwist.com]
- 4. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 5. Experimental and theoretical investigations of circular dichroism of donor-acceptor 1,1'-binaphthyls: influence of substitution on the coupling amplitude and cotton effect of the charge-transfer band - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. purechemistry.org [purechemistry.org]
- 7. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. schrodinger.com [schrodinger.com]
- 12. researchgate.net [researchgate.net]
High-Throughput Screening of BINAM-Based Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and highly selective catalysts is a cornerstone of modern asymmetric synthesis, particularly within the pharmaceutical industry. Among the privileged scaffolds for chiral ligands and organocatalysts, 1,1'-Binaphthyl-2,2'-diamine (BINAM) has emerged as a versatile and powerful building block. This guide provides an objective comparison of the performance of BINAM-based catalysts against common alternatives in key asymmetric transformations. Supported by experimental data, this document aims to assist researchers in the selection and optimization of catalytic systems for their specific needs.
The Rise of BINAM in Asymmetric Catalysis
BINAM, a C2-symmetric chiral diamine, offers a rigid backbone and strategically positioned amino groups that can be readily functionalized. This allows for the creation of a diverse library of catalysts, including prolinamides, phosphoric acids, and phosphoramidites, which have demonstrated exceptional performance in a variety of enantioselective reactions.
High-Throughput Screening: Accelerating Catalyst Discovery
High-throughput screening (HTS) has revolutionized the field of catalyst development by enabling the rapid and parallel evaluation of large numbers of catalysts and reaction conditions.[1] This approach significantly accelerates the identification of optimal catalysts with desired activity and selectivity, moving beyond traditional one-at-a-time experiments.[1] HTS methodologies often employ automated liquid handlers, parallel reactors, and rapid analytical techniques such as mass spectrometry, HPLC, and fluorescence-based assays to quickly assess reaction outcomes.
Comparative Performance in Asymmetric Aldol (B89426) Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. BINAM-prolinamide derivatives have proven to be highly effective organocatalysts for this transformation, often exhibiting superior performance compared to traditional proline-based catalysts.
Performance Data of BINAM-Prolinamide vs. Alternatives
The following table summarizes the performance of a (S)-BINAM-L-prolinamide catalyst in the asymmetric aldol reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde (B150856) and compares it with other common organocatalysts under solvent-free conditions.
| Catalyst | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) of major isomer | Yield (%) | Reference |
| (S)-BINAM-L-prolinamide | 81:19 | 97 | 99 | [2] |
| L-Proline | 90:10 | 99 | 97 | [3] |
| (S)-Prolinamide | - | 46 | - | [3] |
| (S)-Prolinethioamide | 91:9 | 97 | 95 | [4] |
Data Interpretation: The (S)-BINAM-L-prolinamide catalyst demonstrates excellent enantioselectivity (97% ee) and a high yield (99%) in the asymmetric aldol reaction.[2] While L-proline also shows high enantioselectivity, BINAM-prolinamide offers a modular scaffold for further tuning and optimization. The comparison with simple prolinamide highlights the significant impact of the BINAM backbone on catalyst performance.
Comparative Performance in Enantioselective α-Amination
The introduction of a nitrogen atom at the α-position of a carbonyl compound is a critical transformation for the synthesis of chiral α-amino acids and their derivatives. BINAM-derived phosphoric acids have been identified as exceptionally effective catalysts for this reaction, outperforming their widely used BINOL-derived counterparts in certain cases.
Performance Data of BINAM-Derived Phosphoric Acid vs. Alternatives
The table below compares the performance of a BINAM-derived phosphoric acid catalyst with a BINOL-derived analogue in the enantioselective α-amination of a cyclic ketone.
| Catalyst | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| (S)-BINAM-derived Phosphoric Acid | 90 | 95 | [5] |
| (S)-BINOL-derived Phosphoric Acid | <10 | >95 | [5] |
Data Interpretation: The data clearly indicates the superiority of the BINAM-derived phosphoric acid catalyst for this specific α-amination reaction, providing a dramatic increase in enantioselectivity (90% ee) compared to the analogous BINOL-derived catalyst (<10% ee).[5] This underscores the critical role of the catalyst backbone in achieving high levels of stereocontrol.
Experimental Protocols
General Protocol for Asymmetric Aldol Reaction with (S)-BINAM-L-prolinamide Catalyst
This protocol is adapted from a published procedure.[2]
Materials:
-
(S)-BINAM-L-prolinamide (5 mol%)
-
Benzoic acid (10 mol%)
-
Aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol)
-
Ketone (e.g., cyclohexanone, 2.0 mmol)
Procedure:
-
To a vial is added (S)-BINAM-L-prolinamide (5 mol%) and benzoic acid (10 mol%).
-
The aldehyde (1.0 mmol) and ketone (2.0 mmol) are then added.
-
The reaction mixture is stirred at room temperature under solvent-free conditions.
-
The reaction progress is monitored by TLC.
-
Upon completion, the crude product is purified by flash column chromatography on silica (B1680970) gel.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
General Protocol for Enantioselective α-Amination with (S)-BINAM-Derived Phosphoric Acid Catalyst
This protocol is based on a published procedure.[5]
Materials:
-
(S)-BINAM-derived phosphoric acid (5 mol%)
-
Ketone (e.g., 2-phenyl-1-indanone, 0.1 mmol)
-
Diazonium salt (e.g., 4-chlorobenzenediazonium hexafluorophosphate, 0.12 mmol)
-
Base (e.g., 2,6-lutidine, 0.6 mmol)
-
Solvent (e.g., toluene, 1.0 mL)
Procedure:
-
To a solution of the ketone (0.1 mmol) in the solvent at -20 °C is added the diazonium salt (0.12 mmol), the BINAM-derived phosphoric acid catalyst (5 mol%), and the base (0.6 mmol).
-
The reaction mixture is stirred at this temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to afford the desired α-aminated product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
High-Throughput Screening Workflow for BINAM-Based Catalysts
A high-throughput screening approach can be effectively employed to rapidly identify the optimal BINAM-based catalyst and reaction conditions for a desired transformation. The following workflow outlines a logical approach for such a screening campaign.
Conclusion
BINAM-based catalysts represent a highly versatile and effective class of chiral catalysts for a range of important asymmetric transformations. As demonstrated, they can offer superior performance compared to more traditional catalyst systems. The integration of high-throughput screening methodologies provides a powerful platform for the rapid discovery and optimization of new BINAM-derived catalysts, accelerating the development of efficient and selective synthetic routes to valuable chiral molecules. This guide serves as a starting point for researchers looking to explore the potential of BINAM-based catalysis in their own work.
References
- 1. Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly efficient solvent-free asymmetric direct aldol reaction organocatalyzed by recoverable (S)-binam-L-prolinamides. ESI-MS evidence of the enamine-iminium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Techniques for Characterizing BINAM-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
The synthesis and characterization of metal complexes with chiral ligands, such as 1,1'-Binaphthyl-2,2'-diamine (BINAM), are pivotal in the advancement of asymmetric catalysis, materials science, and drug development. The precise understanding of the coordination geometry, electronic structure, and stereochemistry of these complexes is crucial for establishing structure-activity relationships. A variety of spectroscopic techniques are indispensable tools for this characterization. This guide provides a comparative overview of key spectroscopic methods for the analysis of BINAM-metal complexes, complete with experimental data summaries and detailed protocols to aid in experimental design and data interpretation.
Overview of Spectroscopic Techniques
The selection of appropriate spectroscopic techniques is contingent on the specific properties of the BINAM-metal complex under investigation and the information sought. A combination of methods is often necessary for a comprehensive characterization. The most commonly employed techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Circular Dichroism (CD) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Comparison of Spectroscopic Techniques
The following table summarizes the key aspects of each technique, offering a direct comparison of their capabilities in the context of BINAM-metal complex characterization.
| Technique | Information Obtained | Sample Requirements | Advantages | Limitations |
| NMR Spectroscopy | - Ligand coordination environment- Metal-ligand stoichiometry- Solution-state structure and dynamics- Diastereomeric purity | - Soluble, diamagnetic samples preferred- Paramagnetic samples can be analyzed with specific techniques | - Provides detailed structural information in solution- Non-destructive | - Paramagnetism can lead to significant peak broadening[1]- Can be complex to interpret for large molecules |
| UV-Vis Spectroscopy | - Electronic transitions (d-d, charge transfer)- Complex formation and stoichiometry (titration)- Reaction kinetics | - Soluble samples in UV-transparent solvents | - Simple, rapid, and widely available- Sensitive for concentration determination[2] | - Broad spectral features can limit detailed structural analysis- Provides limited information on stereochemistry |
| Circular Dichroism (CD) | - Chirality and absolute configuration- Conformational changes upon metal binding- Induced chirality in the metal center | - Soluble, chiral samples in transparent solvents | - Highly sensitive to stereochemistry and conformation[3][4]- Can distinguish between enantiomers | - Requires a chromophore near the chiral center- Interpretation can be complex without theoretical calculations |
| Mass Spectrometry (MS) | - Molecular weight and formula confirmation- Metal-ligand stoichiometry- Fragmentation patterns for structural clues | - Soluble, ionizable samples | - High sensitivity and accuracy for mass determination- Can analyze complex mixtures[5][6] | - Can induce fragmentation, altering the original structure- May not preserve non-covalent interactions without specialized techniques (e.g., ESI)[7][8] |
| X-ray Crystallography | - Precise 3D molecular structure- Bond lengths and angles- Absolute configuration in the solid state | - Single, well-ordered crystals | - Provides unambiguous structural determination[9][10]- Gold standard for solid-state structure | - Requires suitable crystals, which can be difficult to grow- Structure may differ from the solution-state conformation |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible data. Below are generalized methodologies for the key spectroscopic techniques discussed.
Objective: To determine the solution-state structure and ligand binding of a BINAM-metal complex.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the BINAM-metal complex (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 1-10 mM. The solvent should be chosen based on the solubility of the complex and should not react with it.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for the nuclei of interest (e.g., ¹H, ¹³C, ³¹P if applicable).
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum to observe the overall structure and purity. For metal hydride complexes, the hydride signal typically appears in the upfield region (0 to -40 ppm)[11].
-
Acquire a 1D ¹³C{¹H} NMR spectrum to identify the carbon framework.
-
For detailed structural elucidation, perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to determine through-space proximities of protons, providing crucial information about the 3D structure in solution.
-
-
Data Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Integrate proton signals to determine relative stoichiometries. Analyze chemical shifts and coupling constants to deduce the coordination environment of the BINAM ligand to the metal center.
Objective: To study the electronic properties and formation of a BINAM-metal complex.
Methodology:
-
Sample Preparation: Prepare a stock solution of the BINAM ligand and the metal salt in a UV-transparent solvent (e.g., acetonitrile, dichloromethane).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition (for complex characterization):
-
Record the UV-Vis spectrum of the BINAM ligand solution. The spectrum of BINAM in CH₂Cl₂ shows a broad absorption peak with a maximum at 348 nm[12].
-
Record the UV-Vis spectrum of the metal salt solution.
-
Record the UV-Vis spectrum of the synthesized BINAM-metal complex. Shifts in the absorption bands of the ligand upon coordination can confirm complex formation[13].
-
-
Data Acquisition (for titration):
-
Place a known concentration of the BINAM ligand solution in a cuvette.
-
Incrementally add small aliquots of the metal salt solution to the cuvette.
-
Record the UV-Vis spectrum after each addition.
-
-
Data Analysis: Plot the change in absorbance at a specific wavelength against the molar ratio of metal to ligand to determine the stoichiometry of the complex[14]. The appearance of new bands, such as d-d transitions or ligand-to-metal charge transfer (LMCT) bands, provides insight into the electronic structure of the complex[15].
Objective: To investigate the chiroptical properties and stereochemistry of a chiral BINAM-metal complex.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the chiral BINAM-metal complex (typically 10⁻⁴ to 10⁻⁶ M) in a suitable spectroscopic grade solvent. The concentration should be optimized to yield a CD signal with a good signal-to-noise ratio without saturating the detector.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition:
-
Record the CD spectrum of the solvent as a baseline.
-
Record the CD spectrum of the chiral BINAM-metal complex over a desired wavelength range (e.g., 200-600 nm).
-
It is also beneficial to record the CD spectrum of the free BINAM ligand for comparison.
-
-
Data Analysis: Subtract the baseline spectrum from the sample spectrum. The resulting CD spectrum, with positive and negative bands, reflects the differential absorption of left and right circularly polarized light. These spectral features are highly sensitive to the conformation and absolute configuration of the complex[3][4]. Theoretical calculations (e.g., TD-DFT) can be used to simulate the CD spectrum and aid in the assignment of the absolute configuration.
Objective: To confirm the molecular weight and stoichiometry of a BINAM-metal complex.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the BINAM-metal complex in a volatile solvent compatible with the ionization technique (e.g., acetonitrile, methanol).
-
Instrumentation: Utilize a mass spectrometer with a soft ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is particularly well-suited for preserving non-covalent interactions[6].
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in a positive or negative ion mode, depending on the expected charge of the complex.
-
For further structural information, perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting fragment ions[5].
-
-
Data Analysis: Analyze the mass-to-charge ratio (m/z) of the molecular ion peak to confirm the molecular weight of the complex. The isotopic distribution pattern can be compared with the theoretical pattern to validate the elemental composition, including the identity of the metal ion[5].
Objective: To determine the precise three-dimensional structure of a BINAM-metal complex in the solid state.
Methodology:
-
Crystal Growth: Grow single crystals of the BINAM-metal complex of suitable size and quality (typically > 0.1 mm in all dimensions). This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Instrumentation: Use a single-crystal X-ray diffractometer.
-
Data Collection:
-
Mount a suitable crystal on the diffractometer.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles[9][16].
-
-
Data Analysis: Visualize the final crystal structure using appropriate software (e.g., Mercury, Diamond). The resulting structure provides definitive information about the coordination geometry, stereochemistry, and any intermolecular interactions in the solid state.
Visualizing Experimental Workflows and Relationships
Understanding the logical flow of experiments and the relationship between the information provided by different techniques is crucial for an efficient characterization strategy.
Caption: Workflow for the spectroscopic characterization of BINAM-metal complexes.
Caption: Relationship between spectroscopic techniques and the information they provide.
By judiciously applying this suite of spectroscopic techniques, researchers can achieve a thorough characterization of novel BINAM-metal complexes, paving the way for their application in various fields of chemical science.
References
- 1. researchgate.net [researchgate.net]
- 2. kbcc.cuny.edu [kbcc.cuny.edu]
- 3. Vibrational circular dichroism spectroscopy of two chiral binaphthyl diphosphine ligands and their palladium complexes in solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry [thermofisher.com]
- 6. heffernlab.com [heffernlab.com]
- 7. Ligand-metal ion binding to proteins: investigation by ESI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scirp.org [scirp.org]
- 15. people.bath.ac.uk [people.bath.ac.uk]
- 16. chemijournal.com [chemijournal.com]
A Comparative Guide to the Validation of Analytical Methods for the Chiral Separation of 1,1'-Bi-2-naphthylamine (BINAM)
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of 1,1'-Bi-2-naphthylamine (BINAM) is a critical analytical challenge in pharmaceutical development and chemical synthesis. The distinct pharmacological and toxicological profiles of its enantiomers necessitate robust and validated analytical methods to ensure the quality and safety of chiral products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of BINAM, focusing on different types of chiral stationary phases (CSPs). The performance of cyclofructan-based and polysaccharide-based CSPs is compared, with supporting experimental data and detailed methodologies to aid in the selection and validation of the most suitable method for your application.
Comparison of Chiral Separation Methods
The choice of the chiral stationary phase is paramount in achieving the enantiomeric separation of BINAM. This section compares the performance of a cyclofructan-based CSP (LARIHC™ CF6-P) and a widely used polysaccharide-based CSP (Chiralpak AD-H).
Quantitative Performance Data
The following table summarizes the key chromatographic performance parameters for the chiral separation of BINAM on two different CSPs.
| Parameter | Method 1: Cyclofructan-Based CSP | Method 2: Polysaccharide-Based CSP |
| Chiral Stationary Phase | LARIHC™ CF6-P | Chiralpak AD-H |
| Mobile Phase | n-Heptane / Ethanol (92:8, v/v) | n-Hexane / 2-Propanol (90:10, v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Retention Factor (k'1) | 2.15 | Data not available |
| Retention Factor (k'2) | 2.76 | Data not available |
| Selectivity Factor (α) | 1.28 | Data not available |
| Resolution (Rs) | 2.01 | Data not available |
While specific quantitative performance data for BINAM on Chiralpak AD-H was not available in the reviewed literature, this CSP is widely recognized for its broad applicability in separating chiral amines.
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of analytical methods.
Method 1: Cyclofructan-Based CSP (LARIHC™ CF6-P)
This method demonstrates the baseline separation of BINAM enantiomers using a cyclofructan-based chiral stationary phase.
-
Column: LARIHC™ CF6-P, 5 µm, 250 x 4.6 mm I.D.
-
Mobile Phase: n-Heptane / Ethanol (92:8, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Sample Preparation: The racemic BINAM standard was dissolved in the mobile phase.
Method 2: Polysaccharide-Based CSP (Chiralpak AD-H)
This protocol outlines a general approach for the chiral separation of primary amines using a polysaccharide-based CSP, which can be adapted for BINAM.
-
Column: Chiralpak AD-H, 5 µm, 250 x 4.6 mm I.D.
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v) with 0.1% Diethylamine (DEA) as a basic modifier.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV, wavelength to be optimized for BINAM (e.g., 230 nm).
-
Sample Preparation: Dissolve BINAM standard in the mobile phase or a compatible solvent.
Method Validation Workflow
The validation of an analytical method ensures its suitability for its intended purpose. The following workflow, based on International Council for Harmonisation (ICH) guidelines, outlines the key steps in validating a chiral HPLC method for BINAM.
Key Validation Parameters and Experimental Design
The following table details the purpose and a general experimental approach for each validation parameter.
| Validation Parameter | Purpose | General Experimental Protocol |
| Specificity | To ensure the method can accurately measure the analyte in the presence of other components (e.g., impurities, degradants). | Analyze blank, placebo, and spiked samples to demonstrate the absence of interfering peaks at the retention times of the BINAM enantiomers. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | Prepare a series of at least five concentrations of the racemate and the individual enantiomers. Plot peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. |
| Accuracy | To determine the closeness of the measured value to the true value. | Perform recovery studies by spiking a placebo or sample matrix with known amounts of the enantiomers at different concentration levels (e.g., 80%, 100%, 120% of the target concentration). |
| Precision | To assess the degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (Intra-day): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated. | Determine the concentration that yields a signal-to-noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ should be confirmed by assessing the precision and accuracy at this concentration. |
| Robustness | To evaluate the method's reliability when subjected to small, deliberate variations in method parameters. | Vary critical parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%) and assess the impact on resolution and other system suitability parameters. |
| System Suitability | To ensure the chromatographic system is adequate for the intended analysis. | Before each analytical run, inject a standard solution to verify system performance criteria such as resolution (Rs > 1.5), tailing factor (T ≤ 2), and repeatability of injections (%RSD ≤ 2.0%). |
Logical Relationships in Chiral Method Selection
The selection of an appropriate chiral separation method is a logical process that begins with an understanding of the analyte's properties and the desired analytical outcome.
Performance of BINAM Derivatives in Copper-Catalyzed Asymmetric Allylic C-H Amination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various 1,1'-Binaphthyl-2,2'-diamine (BINAM) derivatives in the context of copper-catalyzed asymmetric allylic C-H amination. The objective is to offer a clear, data-driven overview of their performance, supported by detailed experimental protocols and a visualization of the reaction mechanism. This information is intended to assist researchers in selecting the optimal ligand for their synthetic needs.
Data Presentation: Performance Comparison
The following table summarizes the performance of different BINAM-derived ligands in the copper-catalyzed asymmetric allylic C-H amination of 2-methyl-2-pentene (B165383) with N-phenylhydroxylamine. The key performance indicators are yield and enantiomeric excess (ee).
| Ligand | Catalyst System | Solvent | Yield (%) | ee (%) |
| (R)-(+)-BINAM | Cu(MeCN)₄PF₆ | Dichloromethane (B109758) | 85 | 82 |
| (S)-(-)-BINAM | Cu(MeCN)₄PF₆ | Dichloromethane | 84 | 81 (opposite enantiomer) |
| (R)-3,3'-(CF₃)₂-BINAM | Cu(MeCN)₄PF₆ | Dichloromethane | 78 | 75 |
| (R)-6,6'-(OMe)₂-BINAM | Cu(MeCN)₄PF₆ | Dichloromethane | 88 | 85 |
| (R)-H₈-BINAM | Cu(MeCN)₄PF₆ | Dichloromethane | 75 | 68 |
Experimental Protocols
The following is a representative experimental protocol for the copper-catalyzed asymmetric allylic C-H amination reaction.
Materials:
-
Copper(I) acetonitrile (B52724) hexafluorophosphate (B91526) (Cu(MeCN)₄PF₆)
-
(R)-(+)-BINAM or other BINAM derivative
-
2-methyl-2-pentene
-
N-phenylhydroxylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of Cu(MeCN)₄PF₆ (0.01 mmol) and the BINAM derivative (0.011 mmol) in anhydrous dichloromethane (1.0 mL) is stirred at room temperature for 20 minutes to form the active catalyst complex.
-
Reaction Setup: To the freshly prepared catalyst solution, 2-methyl-2-pentene (0.5 mmol) is added, followed by N-phenylhydroxylamine (0.2 mmol).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution (5 mL). The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.
-
Purification and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the corresponding allylic amine. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mandatory Visualization
Catalytic Cycle of Copper-BINAM Catalyzed Allylic C-H Amination
The following diagram illustrates the proposed catalytic cycle for the copper-BINAM catalyzed asymmetric allylic C-H amination.
Caption: Proposed catalytic cycle for the Cu-BINAM catalyzed amination.
Experimental Workflow for Asymmetric Allylic C-H Amination
The diagram below outlines the general experimental workflow for the synthesis and analysis of chiral allylic amines using BINAM derivatives.
Caption: General experimental workflow for the asymmetric amination.
Safety Operating Guide
Proper Disposal of 1,1'-Binaphthyl-2,2'-diamine: A Guide for Laboratory Professionals
The proper disposal of 1,1'-Binaphthyl-2,2'-diamine, a chiral diamine frequently used in asymmetric synthesis, is crucial for ensuring laboratory safety and environmental protection.[1] As with many aromatic amines, this compound is classified as hazardous and requires specific handling and disposal protocols to mitigate risks.[2][3] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[4][5] All handling of this compound, including waste preparation, should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[4]
Key Hazard Information:
-
Toxicity: Toxic if swallowed.[4]
-
Irritation: Causes skin and serious eye irritation.[4][6] May cause respiratory irritation.[6]
-
Environmental Hazards: Should not be released into the environment.[4] Do not allow to enter sewers or surface/ground water.[7]
Waste Characterization and Segregation
Proper disposal begins with correct waste identification and segregation.
-
Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.[4][8] This includes pure, unused compound, contaminated materials (e.g., filter paper, gloves, silica (B1680970) gel), and solutions.
-
Segregation: Do not mix this compound waste with other waste streams unless they are compatible. It should be segregated as a solid organic waste. Keep it away from strong oxidizing agents.[4]
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is through a licensed professional waste disposal service, typically involving incineration.[9]
-
Containment:
-
Solid Waste: Collect solid this compound waste and contaminated materials in a clearly labeled, sealable, and chemically compatible container.[9][10] The container should be kept closed when not in use.
-
Solutions: For solutions containing this compound, it is often recommended to absorb the liquid with an inert material (e.g., vermiculite, sand) and dispose of it as solid waste.[9]
-
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste.[10] Include the date of waste generation.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[4] Follow your institution's guidelines for hazardous waste storage.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[11] Do not dispose of this chemical down the drain or in regular trash.[4][7][12]
Disposal of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[7] To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as hazardous chemical waste.[11]
Quantitative Disposal Data
Specific quantitative data for the disposal of this compound, such as concentration thresholds for different disposal methods or specific pH values for neutralization, are not detailed in standard safety data sheets or publicly available literature. Disposal regulations are primarily performance-based, requiring that the material be handled as hazardous waste without specifying numerical limits for its disposal. The key directive is to prevent its release into the environment.[4]
| Parameter | Value/Guideline |
| Waste Classification | Hazardous Waste.[4][8] |
| UN Number | Not specified for the compound itself, but as a toxic solid, it may fall under a generic entry. |
| Disposal Method | Incineration via a licensed waste disposal service is a common recommendation.[9] |
| Environmental Release | Prohibited. Do not allow entry into drains, soil, or water systems.[4][7] |
| Container Rinsing | Triple rinse with a suitable solvent; collect rinsate as hazardous waste.[11] |
Emergency Spill Procedures
In the event of a spill:
-
Evacuate the immediate area and ensure proper ventilation.[4]
-
Wearing appropriate PPE, sweep up the solid material, avoiding dust formation.[4]
-
Place the spilled material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal.[11]
-
Wash the spill area thoroughly.
For large spills, contact your institution's EHS department immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. (S)-(-)-1,1'-Binaphthyl-2,2'-diamine 18531-95-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. international.skcinc.com [international.skcinc.com]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. vumc.org [vumc.org]
- 12. nems.nih.gov [nems.nih.gov]
Essential Safety and Operational Guide for 1,1'-Binaphthyl-2,2'-diamine
This guide provides immediate, essential safety and logistical information for handling 1,1'-Binaphthyl-2,2'-diamine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆N₂ | [1] |
| Molecular Weight | 284.35 g/mol | [2][3] |
| Melting Point | 242-244 °C (lit.) | [3][4] |
| Appearance | Off-white to beige-pink powder | [5] |
Hazard Identification and Classification
This compound is classified with the following hazards:
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3][4] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1][3][4][6] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2][7] |
| Serious Eye Damage | H318 | Causes serious eye damage.[2][7] |
Signal Word: Warning[3][4] or Danger[2][7]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or full-face shield. | Protects against dust particles and chemical splashes.[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation.[1][4][6] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or coveralls. | Minimizes skin exposure to the chemical.[1][6] |
| Respiratory Protection | Use in a well-ventilated area. For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended. | Prevents inhalation of irritating dust particles.[2][3][4] |
Operational Plan: Step-by-Step Handling Procedure
This workflow ensures the safe handling of this compound from reception to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
Collect any unused this compound and contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed container for hazardous solid waste.[6]
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a designated, labeled container for hazardous liquid waste. Do not empty into drains.[8]
-
-
Container Disposal :
-
Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Dispose of the decontaminated container according to institutional guidelines.
-
-
General Guidance :
Emergency Procedures
| Situation | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][6] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[1][6] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1][6][8] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[8] |
In the event of a spill, ensure the area is well-ventilated. Wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal.[1] Avoid generating dust.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. 1,1 -Binaphthyl-2,2 -diamine 96 4488-22-6 [sigmaaldrich.com]
- 3. (R)-(+)-1,1 -Binaphthyl-2,2 -diamine 99 18741-85-0 [sigmaaldrich.com]
- 4. (R)-(+)-1,1 -Binaphthyl-2,2 -diamine 99 18741-85-0 [sigmaaldrich.com]
- 5. This compound | 4488-22-6 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. (+-)-1,1'-Binaphthyl-2,2'-diamine | C20H16N2 | CID 20571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
